molecular formula C6H4FNO B111655 2-Fluoroisonicotinaldehyde CAS No. 131747-69-8

2-Fluoroisonicotinaldehyde

Cat. No.: B111655
CAS No.: 131747-69-8
M. Wt: 125.1 g/mol
InChI Key: WOLIMEQXFWSBTE-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIMEQXFWSBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376641
Record name 2-Fluoroisonicotinaldehyde
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Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-69-8
Record name 2-Fluoropyridine-4-carboxaldehyde
Source CAS Common Chemistry
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Record name 2-Fluoroisonicotinaldehyde
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Record name 2-Fluoroisonicotinaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinaldehyde, also known as 2-fluoropyridine-4-carboxaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Core Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄FNO[3]
Molecular Weight 125.10 g/mol [3]
CAS Number 131747-69-8[3]
Appearance Liquid
Density 1.257 g/mL at 25 °C
Boiling Point 357-403 °C (decomposition)
Flash Point 86.11 °C (187.0 °F)[4]
Refractive Index n20/D 1.512
IUPAC Name 2-fluoropyridine-4-carbaldehyde[3]
Synonyms This compound, 2-Fluoropyridine-4-carboxaldehyde, 2-Fluoro-4-formylpyridine[3]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong carbonyl (C=O) stretching vibration. For this compound, this peak is expected in the range of 1685-1715 cm⁻¹.[5] The presence of the aromatic pyridine ring will likely show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, a characteristic C-H stretch of the aldehyde group may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will exhibit distinct signals. The aldehydic proton is highly deshielded and will appear as a singlet or a finely coupled multiplet in the downfield region, typically between 9-10 ppm.[6] The protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and aldehyde groups.

  • ¹³C NMR: The carbon spectrum is a key indicator of the molecular structure. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-215 ppm.[5] The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon atom bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group and the fluorinated pyridine core.

  • Aldehyde Reactivity: The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.[7][8] This allows for the straightforward introduction of diverse functionalities and the construction of larger, more complex molecular scaffolds.

  • Fluorinated Pyridine Core: The fluorine atom at the 2-position of the pyridine ring enhances the molecule's stability and modulates its electronic properties. Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.[1][9]

These properties make this compound a valuable starting material in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Reactivity_of_this compound Key Reactive Sites and Transformations cluster_aldehyde_reactions Aldehyde Chemistry cluster_pyridine_reactions Pyridine Chemistry C6H4FNO This compound Aldehyde Group (C=O) Fluorinated Pyridine Ring ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) C6H4FNO:aldehyde->ReductiveAmination Forms C-N bond Wittig Wittig Reaction (+ Ylide) C6H4FNO:aldehyde->Wittig Forms C=C bond Imine Imine Formation (+ Primary Amine) C6H4FNO:aldehyde->Imine Forms C=N bond NucleophilicSubst Nucleophilic Aromatic Substitution (at F) C6H4FNO:pyridine->NucleophilicSubst Modulates Reactivity

Caption: Key reactive sites and transformations of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be outlined. The characterization would follow standard analytical procedures.

General Synthesis Workflow

A plausible synthetic route involves the oxidation of the corresponding alcohol, 2-fluoro-4-(hydroxymethyl)pyridine.

Synthesis_Workflow General Synthesis of this compound Start Starting Material: 2-Fluoro-4-(hydroxymethyl)pyridine Oxidation Oxidation (e.g., PCC, Swern, or Dess-Martin periodinane) Start->Oxidation Workup Aqueous Workup (Extraction and washing) Oxidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Final Product: This compound Characterization->Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Oxidation: The starting alcohol, 2-fluoro-4-(hydroxymethyl)pyridine, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation, is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the data to established literature values.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

    • Wash hands thoroughly after handling.[12]

    • Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]

Conclusion

This compound is a key building block in modern medicinal chemistry, offering a unique combination of reactivity and physicochemical properties conferred by its fluorinated pyridine structure. Its utility in constructing complex molecules makes it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in research.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent synthetic pathway for 2-Fluoroisonicotinaldehyde (CAS No: 131747-69-8), a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing from a commercially available starting material, (2-fluoropyridin-4-yl)methanol. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in their synthetic endeavors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagent(s)SolventReaction TimeTemperatureYield (%)
1Esterification2-Fluoroisonicotinic acidThionyl chloride, Methanol-4-6 hRefluxHigh (not specified)
2ReductionMethyl 2-fluoroisonicotinateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)3 hReflux~73% (for a similar substrate)
3Oxidation(2-Fluoropyridin-4-yl)methanolPyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Not specifiedRoom TemperatureHigh (expected)

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the reduction of a 2-fluoroisonicotinic acid derivative followed by the oxidation of the resulting alcohol.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation 2-Fluoroisonicotinic_acid_ester Methyl 2-fluoroisonicotinate Alcohol (2-Fluoropyridin-4-yl)methanol 2-Fluoroisonicotinic_acid_ester->Alcohol LiAlH₄, THF Aldehyde This compound Alcohol->Aldehyde PCC, CH₂Cl₂

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (2-Fluoropyridin-4-yl)methanol from 2-Fluoroisonicotinic Acid

This step involves the initial conversion of 2-fluoroisonicotinic acid to its methyl ester, followed by reduction to the corresponding alcohol.

a) Esterification of 2-Fluoroisonicotinic Acid:

A detailed experimental protocol for the esterification of 2-chloroisonicotinic acid, which can be adapted for 2-fluoroisonicotinic acid, involves reacting the acid with thionyl chloride and an alcohol like methanol. The mixture is heated to reflux for 4-6 hours. After the reaction, the excess alcohol is removed, and the pH is adjusted to 8-9 to yield the crude ester, which can be purified further.

b) Reduction of Methyl 2-fluoroisonicotinate:

The reduction of the ester to the primary alcohol is a standard procedure using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[1][2][3][4][5]. While a specific protocol for methyl 2-fluoroisonicotinate is not detailed in the provided results, a general procedure for a similar substrate, methyl 2-aminoisonicotinate, can be followed[6].

  • Procedure: In a round-bottom flask, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of methyl 2-fluoroisonicotinate in anhydrous THF to the suspension while stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude (2-fluoropyridin-4-yl)methanol, which can be purified by crystallization or chromatography.

Step 2: Oxidation of (2-Fluoropyridin-4-yl)methanol to this compound

The final step is the oxidation of the primary alcohol to the desired aldehyde. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this transformation, preventing over-oxidation to the carboxylic acid[7][8][9][10][11].

  • Procedure: To a stirred solution of (2-fluoropyridin-4-yl)methanol in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction time can vary.

  • Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or celite to remove the chromium byproducts.

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Alternative Synthetic Considerations

An alternative approach to this compound could involve the direct formylation of a 2-fluoropyridine derivative. This might be achieved through ortho-lithiation of 2-fluoropyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). However, regioselectivity could be an issue with this method.

Conclusion

The described two-step synthesis pathway, starting from 2-fluoroisonicotinic acid or the commercially available (2-fluoropyridin-4-yl)methanol, offers a reliable and efficient route to this compound. The experimental protocols provided, based on well-established chemical transformations, can be readily adapted by researchers in the fields of medicinal chemistry and materials science for the synthesis of this valuable building block. Careful execution of these steps and appropriate purification techniques will ensure a high yield and purity of the final product.

References

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoroisonicotinaldehyde, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on data presentation and experimental methodologies.

Nomenclature and Chemical Structure

This compound is a fluorinated pyridine derivative. Its systematic IUPAC name is 2-fluoropyridine-4-carbaldehyde [1]. It is also commonly referred to by its synonyms, including 2-Fluoropyridine-4-carboxaldehyde and 2-Fluoro-4-formylpyridine[1][2][3].

Structure:

The molecule consists of a pyridine ring with a fluorine atom substituted at the C2 position and a formyl (aldehyde) group at the C4 position.

  • Molecular Formula: C₆H₄FNO[3][4]

  • SMILES: C1=CN=C(C=C1C=O)F[1] or Fc1cc(C=O)ccn1[4][5]

  • InChI: 1S/C6H4FNO/c7-6-3-5(4-9)1-2-8-6/h1-4H[1][4][5]

  • InChI Key: WOLIMEQXFWSBTE-UHFFFAOYSA-N[1][4][5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 131747-69-8[1][2][3][4][5]
Molecular Weight 125.10 g/mol [1][2][4][5]
Appearance Liquid[5]
Purity ≥95% to 97%[2][4][5]
Boiling Point 52 °C / 0.53 mmHg; 357-403 °C (decomposition)[2][5]
Density 1.257 g/mL at 25 °C[5]
Refractive Index n20/D 1.512[5]
Flash Point 86.11 °C (187.0 °F)[5]
Storage Temperature -20°C[4][5]

Spectroscopic Information: While detailed spectra are not provided in the search results, general characteristics for aldehydes can be inferred. The carbonyl (C=O) stretching vibration in the infrared (IR) spectrum for an aromatic aldehyde is typically found in the region of 1685-1666 cm⁻¹[6]. In the ¹H NMR spectrum, the aldehydic proton is highly deshielded and appears far downfield, typically between 9-10 ppm[6]. Protons on the carbon adjacent to the carbonyl group usually appear at 2.0-2.5 ppm[6].

Synthesis and Experimental Protocols

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles[7][8][9][10]. Fluorinated aldehydes are versatile building blocks for synthesizing a wide array of pharmacologically active compounds[7].

Proposed Synthesis: A direct synthesis protocol for this compound is not explicitly detailed in the provided results. However, a plausible method can be adapted from the synthesis of a similar compound, 2-bromo-5-fluoro-4-pyridinecarboxaldehyde[11]. This suggests a route involving the formylation of a 2-fluoropyridine precursor.

Experimental Protocol: Lithiation and Formylation of 2-Fluoropyridine (Hypothetical)

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution. The base will selectively deprotonate the pyridine ring, likely at the C4 position due to electronic effects. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add a suitable formylating agent, such as N,N-dimethylformamide (DMF), dropwise to the reaction mixture while maintaining the low temperature. Continue to stir for an additional 2-3 hours at -78 °C.

  • Quenching and Workup: Slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Reactivity and Applications in Drug Development

The aldehyde functionality of this compound provides a reactive site for numerous chemical transformations, making it a valuable intermediate in organic synthesis[7].

Reductive Amination: One of its key applications is in reductive amination to form substituted aminopyridines, a common scaffold in pharmacologically active molecules[12]. This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

  • Imine Formation: Dissolve this compound (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. This reagent is mild and selective for the imine, tolerating the presence of the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the final product via column chromatography.

The following diagram illustrates the general workflow for this synthetic application.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound D Reductive Amination A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., DCE) C->D F Crude Product Mixture D->F E Reducing Agent (e.g., NaBH(OAc)3) E->D G Purified Secondary Amine F->G Purification (Chromatography)

Workflow for Reductive Amination.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation[1][5].

  • GHS Hazard Statements: H302, H315, H319[1][5]

  • Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313[5]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of -20°C to maintain its stability[4][5].

References

A Technical Guide to 2-Fluoroisonicotinaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic properties and versatile reactivity make it an invaluable building block for medicinal chemists. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and, most importantly, its application in the synthesis of targeted therapeutics. Detailed experimental protocols for its utilization in common synthetic transformations are presented, alongside visualizations of relevant biological pathways to provide context for its application in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a key heterocyclic aldehyde. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 131747-69-8[1][2]
Molecular Formula C₆H₄FNO[1][2]
Molecular Weight 125.10 g/mol [1][2]
IUPAC Name 2-fluoropyridine-4-carbaldehyde[1]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results

Applications in Pharmaceutical Synthesis

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a versatile precursor for introducing the 2-fluoropyridinyl moiety into bioactive molecules. This structural motif is found in a number of inhibitors targeting key signaling pathways implicated in various diseases.

Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in the signaling of numerous cytokines and growth factors, making them important targets for inflammatory and autoimmune diseases.[3][] The JAK-STAT signaling pathway is a primary mechanism through which these extracellular signals are transduced to the nucleus to regulate gene expression.[][5] Dysregulation of this pathway is associated with a variety of disorders, including rheumatoid arthritis and myelofibrosis.[3] this compound can be utilized as a starting material for the synthesis of the heterocyclic core of certain JAK inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P nucleus Nucleus STAT_P->nucleus Translocation gene Gene Expression nucleus->gene Modulation inhibitor JAK Inhibitor (derived from This compound) inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway and Point of Inhibition.
Precursor for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[6] Small molecule inhibitors of GSK-3 are therefore of significant therapeutic interest. The pyridine core, which can be derived from this compound, is a common scaffold in the design of potent and selective GSK-3 inhibitors.[6][7]

GSK3_Signaling_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects Insulin Insulin Akt Akt Insulin->Akt Wnt Wnt GSK3 GSK-3 Wnt->GSK3 Inhibition Akt->GSK3 Inhibition Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylation (Inactivation) Beta_Catenin β-Catenin GSK3->Beta_Catenin Phosphorylation (Degradation) Tau_Protein Tau Protein GSK3->Tau_Protein Phosphorylation (Hyperphosphorylation) GSK3_inhibitor GSK-3 Inhibitor (derived from This compound) GSK3_inhibitor->GSK3 Inhibition

Simplified GSK-3 Signaling and Inhibition.

Experimental Protocols

This compound is a versatile reagent that can participate in a variety of chemical transformations. Below are representative protocols for two common reactions utilizing this aldehyde.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical intermediates.[8]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the amine (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Reductive_Amination_Workflow start Start reactants Mix this compound, Amine, and Acetic Acid in Solvent start->reactants imine_formation Stir for 1-2h (Imine Formation) reactants->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reaction Stir for 12-24h add_reductant->reaction quench Quench with NaHCO₃ reaction->quench extraction Extract with Solvent quench->extraction wash_dry Wash and Dry Organic Layer extraction->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Workflow for Reductive Amination.
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[9][10]

Reaction Scheme:

Materials:

  • This compound

  • Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a base)

  • Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of the phosphonium salt (1.1-1.2 eq) in anhydrous THF under an inert atmosphere, add the strong base at an appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

  • Stir the mixture for 30-60 minutes to generate the ylide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its utility in constructing key heterocyclic cores for enzyme inhibitors, such as those for JAK and GSK-3, underscores its importance in modern drug discovery. The experimental protocols provided herein offer a starting point for the practical application of this reagent in the laboratory. As the demand for novel, targeted therapeutics continues to grow, the role of key intermediates like this compound is set to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

Reactivity of 2-Fluoroisonicotinaldehyde with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its chemical behavior is dominated by two key reactive sites: the electrophilic carbon at the 2-position of the pyridine ring, activated towards nucleophilic aromatic substitution (SNAr), and the carbonyl group of the aldehyde, which readily undergoes nucleophilic addition and related reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and alcohols. It details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key quantitative data to facilitate its application in research and development.

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern medicinal chemistry, with the strategic incorporation of fluorine atoms often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] this compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a valuable building block that combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde handle.[2][3]

The electron-withdrawing nature of the pyridine nitrogen atom and the aldehyde group significantly activates the C-F bond at the 2-position for nucleophilic aromatic substitution (SNAr).[4] This allows for the facile and site-specific introduction of a wide range of functionalities, including nitrogen, sulfur, and oxygen nucleophiles. Concurrently, the aldehyde group serves as a versatile anchor for further molecular elaboration through reactions such as reductive amination, oxidation, and reduction.[5][6] This dual reactivity makes this compound a powerful tool for the synthesis of diverse molecular scaffolds in the pursuit of novel therapeutic agents.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The primary mode of reactivity for this compound with many nucleophiles is the displacement of the fluoride ion via a nucleophilic aromatic substitution mechanism. The fluorine atom is an excellent leaving group in this context, and the reaction is facilitated by the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing pyridine nitrogen and the para-aldehyde group.[4]

General Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the elimination of the fluoride leaving group.

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SNAr_Mechanism sub This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition prod 2-Substituted-isonicotinaldehyde + F⁻ meisenheimer->prod Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Amine Nucleophiles

Primary and secondary amines readily react with this compound to yield the corresponding 2-aminoisonicotinaldehyde derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
Primary/Secondary AmineiPr₂NEtDMSO12018~100
Amide (N-H)NaHDMF1003~100
N-HeterocycleNaHDMF1001-3~100
Table 1: Representative conditions for the SNAr of 2-fluoropyridines with N-nucleophiles. Data adapted from related studies on 2-fluoropyridines and may serve as a starting point for optimization with this compound.[4]
Reactivity with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for the SNAr reaction with this compound, leading to the formation of 2-(alkylthio)- or 2-(arylthio)isonicotinaldehydes. These reactions are generally fast and proceed under mild conditions.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
R-SHNaHTHF503~100
Table 2: Representative conditions for the SNAr of 2-fluoropyridines with S-nucleophiles. Data adapted from related studies on 2-fluoropyridines.[4]
Reactivity with Alcohol Nucleophiles

Alcohols, in the form of their corresponding alkoxides, can also displace the fluoride atom to form 2-alkoxyisonicotinaldehyde derivatives. The Williamson ether synthesis is a related and widely used method for forming ether linkages.[7] Strong bases like sodium hydride (NaH) are typically required to generate the more nucleophilic alkoxide in situ.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
R-OHNaHDMF1003~100
Table 3: Representative conditions for the SNAr of 2-fluoropyridines with O-nucleophiles. Data adapted from related studies on 2-fluoropyridines.[4]

Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound is a key site for a variety of chemical transformations, most notably reductive amination.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[5][6] It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Mechanism:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

Reductive_Amination reactants This compound + R₂NH intermediate Imine/Iminium Ion Intermediate reactants->intermediate Condensation (-H₂O) product 2-Fluoro-4-(aminomethyl)pyridine Derivative intermediate->product Reduction

Caption: Mechanism of Reductive Amination.

A variety of reducing agents can be employed for reductive amination, with the choice often depending on the substrate and desired selectivity.

Reducing AgentTypical Solvent(s)Key Features
Sodium borohydride (NaBH₄)Methanol, EthanolReadily available and inexpensive.[6]
Sodium cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMore selective for imines over carbonyls.[8]
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild and effective for a wide range of substrates.[8]
Table 4: Common reducing agents for reductive amination.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the reaction of this compound with various nucleophiles. Researchers should optimize conditions for their specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow start Dissolve nucleophile and base in anhydrous solvent under inert atmosphere. add_aldehyde Add this compound. start->add_aldehyde react Heat the reaction mixture and monitor by TLC/LC-MS. add_aldehyde->react workup Cool, quench, and perform aqueous workup. react->workup purify Purify the crude product by chromatography or recrystallization. workup->purify end Characterize the final product. purify->end

Caption: Typical Experimental Workflow for SNAr.

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 equivalents) and a suitable anhydrous solvent (e.g., DMSO, DMF, or THF).

  • If the nucleophile is not used as its salt, add a base (e.g., NaH, K₂CO₃, or iPr₂NEt, 1.2-2.0 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-120 °C) and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-substituted isonicotinaldehyde.

General Protocol for Reductive Amination

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Stir the mixture at room temperature for a period to allow for imine/iminium ion formation (typically 30 minutes to a few hours). In some cases, a dehydrating agent like molecular sieves can be added.

  • Add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired amine product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its reactivity is characterized by a facile nucleophilic aromatic substitution at the 2-position and a range of transformations at the aldehyde group, with reductive amination being of particular importance. The ability to selectively functionalize either position under relatively mild conditions provides medicinal chemists and drug development professionals with a powerful platform for the creation of novel molecular entities with potential therapeutic applications. This guide provides a foundational understanding and practical starting points for the effective utilization of this compound in organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is accessible through several synthetic pathways. This technical guide provides a detailed overview of the primary starting materials and synthetic routes for its preparation. The two main strategies discussed are the halogen exchange reaction of 2-chloroisonicotinaldehyde and a multi-step synthesis commencing from 2-chloro-4-methylpyridine. This document offers comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the efficient synthesis of this important intermediate.

Introduction

This compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a valuable intermediate in medicinal chemistry due to the strategic placement of its fluoro and aldehyde functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aldehyde group serves as a versatile handle for further molecular elaboration. The efficient synthesis of this compound is therefore of significant interest. This guide details the most common and practical approaches to its synthesis, focusing on readily available starting materials.

Key Synthetic Pathways

There are two principal synthetic routes for the preparation of this compound, each with its own set of advantages and considerations.

Route 1: Halogen Exchange from 2-Chloroisonicotinaldehyde

This is the most direct method, involving a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The chloro group at the 2-position of the pyridine ring is replaced by a fluoro group.

Route 2: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This pathway involves the initial oxidation of the methyl group of 2-chloro-4-methylpyridine to an aldehyde, followed by a halogen exchange reaction to introduce the fluorine atom.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound.

Starting MaterialIntermediateProductReagents and ConditionsYield (%)Reference
2-Chloro-4-methylpyridine2-Chloro-4-pyridinemethanol-1. H₂O₂, CH₃COOH-[1]
2-Chloro-4-pyridinemethanol-2-ChloroisonicotinaldehydeN-Bromosuccinimide, Na₂CO₃, Benzene, reflux95[2]
2-Chloroisonicotinaldehyde-This compoundAnhydrous KF, DMSO, 150 °C~57 (analogous)[3]
2-Chloropyridine-2-FluoropyridinePotassium bifluoride, 315 °CHigh Yield[4]

Experimental Protocols

Route 1: Halogen Exchange from 2-Chloroisonicotinaldehyde

This protocol is based on analogous halogen exchange reactions on activated aromatic systems.

Materials:

  • 2-Chloroisonicotinaldehyde

  • Anhydrous Potassium Fluoride (spray-dried for best results)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinaldehyde (1 eq) and spray-dried anhydrous potassium fluoride (2-3 eq).

  • Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This route involves two key steps: oxidation of the methyl group and subsequent halogen exchange.

This protocol first describes the formation of the alcohol intermediate, followed by its oxidation.

Part A: Synthesis of 2-Chloro-4-pyridinemethanol

  • This intermediate can be prepared from 2-chloro-4-methylpyridine via various oxidation methods, often involving an initial radical bromination followed by hydrolysis, or direct oxidation. A common laboratory-scale method involves the di-lithiation of 2-chloropyridine followed by reaction with paraformaldehyde. For the purpose of this guide, we will focus on the oxidation of the commercially available alcohol.

Part B: Oxidation of 2-Chloro-4-pyridinemethanol to 2-Chloroisonicotinaldehyde [2]

Materials:

  • 2-Chloro-4-pyridinemethanol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Sodium Carbonate

  • Benzene

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for work-up

Procedure:

  • Suspend 2-chloro-4-pyridinemethanol (1 eq), N-bromosuccinimide (1.86 eq), and anhydrous sodium carbonate (1.48 eq) in benzene in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 4 hours.

  • After cooling, add a saturated aqueous solution of sodium hydrogen carbonate slowly with stirring until gas evolution ceases.

  • Filter the mixture to remove insoluble materials.

  • Separate the organic layer, wash it with 10% aqueous sodium thiosulfate solution and then with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-chloroisonicotinaldehyde.[2]

The 2-chloroisonicotinaldehyde obtained from the previous step can then be fluorinated using the protocol described in Section 4.1.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_Route_1 start 2-Chloroisonicotinaldehyde product This compound start->product Halogen Exchange (SNAr) reagents Anhydrous KF DMSO, 150 °C

Caption: Synthetic pathway from 2-Chloroisonicotinaldehyde.

Synthesis_Route_2 start 2-Chloro-4-methylpyridine intermediate 2-Chloroisonicotinaldehyde start->intermediate Step 1 product This compound intermediate->product Step 2 reagents1 Oxidation (e.g., NBS, Na₂CO₃) reagents2 Anhydrous KF DMSO, 150 °C

Caption: Multi-step synthesis from 2-Chloro-4-methylpyridine.

Conclusion

References

The Advent and Ascendance of Fluorinated Pyridine Aldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has revolutionized drug design. Among the most impactful of these are the fluorinated pyridine aldehydes, a class of compounds whose unique physicochemical properties have propelled them to the forefront of pharmaceutical research and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these vital building blocks, tailored for researchers, scientists, and professionals in drug development.

The introduction of a fluorine atom and an aldehyde group onto a pyridine ring creates a molecule with a unique combination of reactivity and metabolic stability. The strong carbon-fluorine bond enhances metabolic resistance, while the aldehyde serves as a versatile synthetic handle for a multitude of chemical transformations.[1][2] These characteristics have made fluorinated pyridine aldehydes indispensable intermediates in the synthesis of a new generation of therapeutics, particularly in the realm of kinase inhibitors.

A Historical Perspective: From Early Fluorination to Modern Synthesis

The journey to the synthesis of fluorinated pyridine aldehydes is built upon foundational discoveries in organofluorine chemistry. While the first organofluorine compound is credited to Alexander Borodin in 1862, the development of practical methods for aromatic fluorination was a gradual process.[3] A significant breakthrough came with the Balz-Schiemann reaction, which utilizes diazonium salts to introduce fluorine onto an aromatic ring and remains a relevant strategy today.[4]

While a definitive first synthesis of a fluorinated pyridine aldehyde is not easily pinpointed in early literature, their emergence is a direct consequence of the development of reliable fluorination and formylation techniques for the pyridine nucleus. The inherent electron deficiency of the pyridine ring presented a significant challenge to early synthetic chemists. However, modern methods, including direct C-H functionalization and sophisticated cross-coupling reactions, have made a wide array of substituted fluorinated pyridines, and by extension, their aldehyde derivatives, readily accessible.[5][6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated pyridine aldehydes can be broadly categorized into two approaches: the introduction of a fluorine atom to a pre-existing pyridine aldehyde, or the formation of the aldehyde on a fluorinated pyridine scaffold.

1. Fluorination of Pyridine Aldehydes:

The Balz-Schiemann reaction is a classic method for introducing fluorine. This involves the diazotization of an aminopyridine aldehyde followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

2. Formylation of Fluorinated Pyridines:

More commonly, the aldehyde group is introduced onto a pre-fluorinated pyridine ring. This can be achieved through several methods, including:

  • Oxidation of a Hydroxymethyl Group: A prevalent and efficient method involves the oxidation of a corresponding fluorinated pyridyl-methanol.

  • Metalation followed by Formylation: Directed ortho-metalation of a fluorinated pyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a powerful strategy for regioselective synthesis.

Below are detailed experimental protocols for the synthesis of representative fluorinated pyridine aldehydes.

Experimental Protocol 1: Synthesis of 6-Bromo-3-fluoropicolinaldehyde

This protocol details the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane.[7]

Materials:

  • (6-Bromo-3-fluoropyridin-2-yl)methanol

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate

  • Diatomaceous earth (Celite)

Procedure:

  • A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is cooled to 0 °C.

  • Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 14 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate (50 mL) and diluted with DCM (100 mL).

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with DCM (100 mL).

  • The combined filtrate is transferred to a separatory funnel, and the aqueous layer is removed.

  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.

Experimental Protocol 2: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde

This protocol outlines a multi-step synthesis starting from 2-aminopyridine, involving protection, lithiation, formylation, deprotection, and chlorination.[8]

Step 1: Boc Protection of 2-Aminopyridine

  • 2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc)₂O to protect the amino group.

Step 2: Ortho-Lithiation and Formylation

  • The Boc-protected 2-aminopyridine is treated with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF).

  • The resulting lithiated species is quenched with N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Step 3: Deprotection

  • The N-Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).

Step 4: Chlorination

  • The resulting 2-amino-3-pyridinecarboxaldehyde is chlorinated using N-chlorosuccinimide (NCS) to yield the final product.

Quantitative Data of Representative Fluorinated Pyridine Aldehydes

The following tables summarize key quantitative data for a selection of fluorinated pyridine aldehydes, providing a valuable resource for reaction planning and characterization.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
2-Fluoro-3-pyridinecarboxaldehyde36404-90-7C₆H₄FNO125.10112 °C/50mmHg[9]
6-Chloro-3-fluoropicolinaldehyde884494-77-3C₆H₃ClFNO159.55Not available[2]
6-Bromo-3-fluoropicolinaldehyde885267-36-7C₆H₃BrFNO203.99228.6±35.0[10]
6-Chloro-5-fluoropyridine-3-carbaldehyde950691-52-8C₆H₃ClFNO159.55235[11]
Compound NameSynthetic MethodStarting MaterialYield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
6-Bromo-3-fluoropicolinaldehydeOxidation with Dess-Martin periodinane(6-bromo-3-fluoropyridin-2-yl)methanol69.410.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz, 1H), 7.50 - 7.46 (m, 1H)[7]
2-Amino-5-chloro-3-pyridinecarboxaldehydeMulti-step synthesis from 2-aminopyridine2-Aminopyridine83 (for Boc-protection step)Not specified for final product[8]
6-Ethyl-5-fluoropyrimidin-4-ol (related synthesis)CyclizationMethyl 2-fluoro-3-oxovalerate401.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)[12]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Fluorinated pyridine aldehydes are pivotal intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with aberrant signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses.[13][14] Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Fluorinated pyridine moieties are common features in many JAK inhibitors, contributing to their potency and selectivity.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription STAT_dimer->Gene Initiates Inhibitor JAK Inhibitor (Fluorinated Pyridine Core) Inhibitor->JAK Inhibits

A simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4] This has made FLT3 a prime target for therapeutic intervention. Fluorinated pyridine aldehydes serve as key precursors for the synthesis of potent and selective FLT3 inhibitors.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Activates FLT3_ITD FLT3-ITD Mutant FLT3_ITD->STAT5 Constitutively Activates FLT3_ITD->RAS_MAPK Constitutively Activates FLT3_ITD->PI3K_AKT Constitutively Activates Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor FLT3 Inhibitor (from Fluorinated Pyridine Aldehyde) Inhibitor->FLT3_Receptor Inhibits Inhibitor->FLT3_ITD Inhibits

The FLT3 signaling pathway, highlighting constitutive activation by ITD mutations and the inhibitory action of targeted therapies.

Conclusion

Fluorinated pyridine aldehydes represent a class of molecules that have transitioned from synthetic curiosities to indispensable tools in modern drug discovery. Their unique combination of properties allows for the creation of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the role of these versatile building blocks is set to expand even further, promising new avenues for the treatment of a wide range of human diseases.

References

Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 2-Fluoroisonicotinaldehyde (also known as 2-fluoropyridine-4-carboxaldehyde). This key intermediate is valuable in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.1s-H-7 (Aldehyde)
~8.5d~5.0H-6
~7.8d~5.0H-5
~7.5s-H-3

Solvent: CDCl₃. The chemical shifts are approximate and based on the analysis of similar aromatic aldehydes and 2-fluoropyridine derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Coupling to ¹⁹F (J, Hz)Assignment
~192-C-7 (Carbonyl)
~165d, ¹JCF ≈ 240C-2
~152d, ³JCF ≈ 4C-6
~145d, ²JCF ≈ 15C-4
~122d, ³JCF ≈ 5C-5
~118d, ²JCF ≈ 35C-3

Solvent: CDCl₃. The chemical shifts and coupling constants are estimates based on known data for fluorinated pyridines.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2850, ~2750WeakAldehydic C-H Stretch (Fermi resonance doublet)[1][2]
~1710StrongC=O Stretch (Aromatic Aldehyde)[1][2]
~1600, ~1470MediumAromatic C=C and C=N Ring Stretching
~1250StrongC-F Stretch

The presence of a strong carbonyl absorption around 1710 cm⁻¹ and the characteristic weak aldehydic C-H stretches are key diagnostic peaks.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment
125High[M]⁺ (Molecular Ion)
124Medium[M-H]⁺
96Medium[M-CHO]⁺
69Medium[M-CHO-HCN]⁺

The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).[3][4][5]

Experimental Protocol: Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted precursor, 2-fluoro-4-methylpyridine.

Reaction Scheme:

Synthesis Start 2-Fluoro-4-methylpyridine Intermediate Oxidation Reaction Start->Intermediate SeO₂, 1,4-Dioxane, Reflux Product This compound Intermediate->Product

Caption: Synthesis of this compound from 2-fluoro-4-methylpyridine.

Materials and Reagents:

  • 2-Fluoro-4-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with dichloromethane.

  • Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound using the described spectroscopic methods.

Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_data Proton & Carbon Environment NMR->NMR_data IR_data Functional Groups (C=O, C-F) IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Structural Confirmation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Mechanism of Nucleophilic Aromatic Substitution on 2-Halopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of nucleophilic aromatic substitution (SNAr) on 2-halopyridines. This class of reactions is of paramount importance in the synthesis of a wide array of functionalized pyridines, which are key structural motifs in numerous pharmaceuticals and agrochemicals. This document will delve into the core mechanistic principles, present quantitative kinetic data, and provide detailed experimental protocols for researchers in the field.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 2-halopyridines predominantly proceeds via a two-step addition-elimination mechanism. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of a halogen atom at the 2-position.

The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.[1] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a crucial factor influencing the reaction rate. For 2-substituted pyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and facilitates the reaction.

In the second, generally faster step, the halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.[1]

SNAr_Mechanism cluster_intermediate Intermediate 2-Halopyridine 2-Halopyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Halopyridine->Meisenheimer_Complex + Nucleophile (k1, slow) Nucleophile Nucleophile Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine - Halide (k2, fast) Halide_Ion Halide_Ion

General Mechanism of SNAr on 2-Halopyridines

Quantitative Data on Reaction Kinetics

The rate of SNAr on 2-halopyridines is influenced by several factors, including the nature of the leaving group (halogen), the nucleophile, the solvent, and any substituents on the pyridine ring. The following tables summarize key quantitative data to facilitate comparison.

Relative Reactivity of 2-Halopyridines

The reactivity of the halogen leaving group in SNAr reactions can vary depending on the nucleophile, which can indicate a shift in the rate-determining step.[1]

Halopyridine (2-X-Py)NucleophileSolventRelative Rate (krel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320F > Cl
2-ChloropyridineSodium EthoxideEthanol1
2-FluoropyridineBenzyl AlcoholNMP-F > Cl > Br > I
2-ChloropyridineBenzyl AlcoholNMP-
2-BromopyridineBenzyl AlcoholNMP-
2-IodopyridineBenzyl AlcoholNMP-
2-FluoropyridineSodium ThiophenoxideHMPA-I > Br > Cl > F
2-ChloropyridineSodium ThiophenoxideHMPA-
2-BromopyridineSodium ThiophenoxideHMPA-
2-IodopyridineSodium ThiophenoxideHMPA-
Data sourced from BenchChem.[1] Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.
Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine

For N-methylated pyridinium substrates, the reaction with piperidine in methanol shows a different leaving group effect, suggesting a change in the rate-determining step to the deprotonation of the addition intermediate.[1][2]

Substratek3 (103 M-2s-1 at 25°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reactivity Order
2-Fluoro-N-methylpyridinium1.8314.6-15.4F ≈ Cl ≈ Br ≈ I
2-Chloro-N-methylpyridinium1.8012.0-23.8
2-Bromo-N-methylpyridinium1.8213.9-17.8
2-Iodo-N-methylpyridinium1.8214.9-14.4
Data sourced from Bowler et al. (2014) as cited in BenchChem.[1][2] The reactions are first-order in substrate and second-order in piperidine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of SNAr reactions in a laboratory setting.

General Protocol for SNAr of a 2-Halopyridine with an Amine Nucleophile (Synthesis of 2-Morpholinopyridine)

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[3]

Experimental_Workflow start Start reagents Combine Reactants: 2-Halopyridine, Nucleophile, Base, and Solvent start->reagents reaction Heat Reaction Mixture (e.g., 110 °C) reagents->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification end End purification->end

Typical Experimental Workflow for SNAr Reactions
Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a common method for determining the kinetics of SNAr reactions under pseudo-first-order conditions.[1]

Reagent Preparation:

  • Prepare a stock solution of the 2-halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

  • Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.

Instrumentation Setup:

  • Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).[1]

  • Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting 2-halopyridine should have minimal absorbance at this wavelength.

Data Acquisition:

  • In a cuvette, mix the 2-halopyridine solution with a large excess of the nucleophile solution.

  • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

  • Repeat the experiment for each concentration of the nucleophile.

  • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Kinetic_Analysis_Workflow start Start prep Prepare Stock Solutions: Substrate and Nucleophile start->prep setup Setup Spectrophotometer: Set Temperature and λmax prep->setup mix Mix Reactants in Cuvette (Nucleophile in Excess) setup->mix record Record Absorbance vs. Time mix->record fit Fit Data to First-Order Equation to obtain k_obs record->fit repeat Repeat for Different Nucleophile Concentrations fit->repeat plot Plot k_obs vs. [Nucleophile] repeat->plot calculate Determine Second-Order Rate Constant (k2) from Slope plot->calculate end End calculate->end

Workflow for Kinetic Analysis using UV-Vis Spectrophotometry

Conclusion

The nucleophilic aromatic substitution on 2-halopyridines is a robust and versatile method for the synthesis of functionalized pyridines. A thorough understanding of the underlying addition-elimination mechanism, coupled with quantitative kinetic data, allows for the rational design of synthetic routes and the optimization of reaction conditions. The provided experimental protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work. Further research into the nuances of solvent effects and the development of catalytic systems continues to expand the utility of this fundamental transformation in modern organic chemistry.

References

An In-depth Technical Guide to the Health and Safety of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Fluoroisonicotinaldehyde, a heterocyclic building block utilized in pharmaceutical and agrochemical research. The following sections detail its hazard classification, toxicological properties, recommended handling procedures, and insights into its potential biological mechanisms of action, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₄FNOPubChem[1]
Molecular Weight 125.10 g/mol PubChem[1]
CAS Number 131747-69-8PubChem[1]
Appearance Not explicitly stated, but related compounds are liquids or solids.General Chemical Knowledge
IUPAC Name 2-fluoropyridine-4-carbaldehydePubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, and serious eye irritation.[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

GHS Pictograms and Signal Word
  • Pictogram:

    alt text

  • Signal Word: Warning [1]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key recommendations include:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P317: If skin irritation occurs: Get medical help.[1]

  • P337+P317: If eye irritation persists: Get medical help.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data Summary

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological endpoints relevant to the hazards of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute oral toxicity hazard class of a substance.

  • Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, i.e., whether to stop testing, administer a higher or lower dose to another group, or use additional animals at the same dose level.

  • Test Animals: Typically, female rats are used. A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vivo Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][3][4][5][6]

  • Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is evaluated at specified intervals.[6]

  • Test Animal: The albino rabbit is the preferred species.[3]

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance (or 0.5 g of a solid, moistened if necessary) is applied to a gauze patch, which is then applied to the prepared skin area.[3]

    • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[3]

    • After 4 hours, the patch is removed, and the skin is gently cleansed.[3]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.[3]

  • Data Analysis: The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores for each effect at the specified time points are calculated to determine the irritation potential.

In Vivo Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is for determining the potential of a substance to cause eye irritation or corrosion.[7][8][9][10][11]

  • Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control. The degree of ocular reaction is observed and scored.[10][11]

  • Test Animal: Healthy, young adult albino rabbits are used.[8]

  • Procedure:

    • Both eyes of the animal are examined for any pre-existing defects.

    • 0.1 mL of the liquid test substance (or a specified amount of solid) is instilled into the conjunctival sac of one eye.[8]

    • The eyelids are held gently together for about one second.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to assess reversibility.[8][10]

  • Data Analysis: Ocular lesions are scored according to a standardized system. The scores are used to classify the substance's eye irritation potential.

In Vitro Cytotoxicity Assay - MTT Assay

This colorimetric assay is a common method to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound. It is frequently used for pyridine derivatives.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells (e.g., a relevant human cell line) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.

    • The plate is incubated for a few hours to allow formazan formation.

    • A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of the test compound compared to an untreated control. The IC50 (half-maximal inhibitory concentration) value can then be determined.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This test is used to evaluate the mutagenic potential of a chemical.[12][13][14]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test chemical is added to the culture, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies.[13][14]

  • Procedure:

    • The test can be performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • The bacterial tester strains are exposed to the test substance at various concentrations.

    • The bacteria are then plated on a minimal agar medium lacking the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.[13]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound are not available, the toxicity of aldehydes and fluorinated pyridines can be inferred from related compounds.

Aldehydes are known to be reactive electrophiles that can form covalent adducts with cellular macromolecules, including proteins and DNA. This can lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress.

For some aromatic aldehydes, such as 2'-hydroxycinnamaldehyde, a proposed mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of reactive oxygen species (ROS).[15][16] Inhibition of STAT3, a key regulator of cell proliferation and survival, can lead to apoptosis (programmed cell death). The generation of ROS can also induce cellular damage and trigger apoptotic pathways.

Another potential mechanism for aldehydes is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and can lead to apoptosis.

The fluorine atom on the pyridine ring can alter the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets. Fluorinated compounds can sometimes act as enzyme inhibitors by mimicking natural substrates but blocking the catalytic reaction.

A plausible, though unconfirmed, signaling pathway for the cytotoxicity of this compound is depicted below.

G cluster_0 Cellular Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound ROS Generation ROS Generation This compound->ROS Generation STAT3 Inhibition STAT3 Inhibition This compound->STAT3 Inhibition MAPK Pathway Activation MAPK Pathway Activation This compound->MAPK Pathway Activation Macromolecule Adducts Macromolecule Adducts This compound->Macromolecule Adducts Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Disruption of Gene Transcription Disruption of Gene Transcription STAT3 Inhibition->Disruption of Gene Transcription Apoptosis Apoptosis MAPK Pathway Activation->Apoptosis Macromolecule Adducts->Apoptosis Oxidative Stress->Apoptosis Disruption of Gene Transcription->Apoptosis

Caption: Plausible signaling pathways for this compound toxicity.

Experimental Workflows

The following diagrams illustrate the logical flow of key safety assessment experiments.

G Start Start Dose Formulation Dose Formulation Start->Dose Formulation Animal Acclimation Animal Acclimation Start->Animal Acclimation Dosing Dosing Dose Formulation->Dosing Animal Acclimation->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection Necropsy Necropsy Data Collection->Necropsy Data Analysis Data Analysis Necropsy->Data Analysis End End Data Analysis->End

Caption: General workflow for in vivo toxicity studies.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Measurement Signal Measurement Assay Reagent Addition->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

Caption: Workflow for in vitro cytotoxicity assays.

Safe Handling and Storage

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spill and Disposal Procedures

  • Spill Response: Evacuate the area. Wear appropriate PPE. Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and collect the material for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling this chemical.

References

Stability of 2-Fluoroisonicotinaldehyde Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 2-fluoroisonicotinaldehyde under acidic and basic conditions. Due to the limited availability of direct stability data in the public domain, this document outlines the expected reactivity based on established chemical principles of similar structures, and furnishes detailed experimental protocols for a comprehensive stability analysis. This guide is intended to equip researchers with the necessary framework to conduct forced degradation studies, identify potential degradation products, and establish stable formulation and storage conditions.

Executive Summary

This compound is a heterocyclic aromatic aldehyde containing a fluorine-substituted pyridine ring. The aldehyde functional group and the 2-fluoropyridine core are the primary sites susceptible to degradation under acidic and basic conditions. Under acidic conditions, the aldehyde may undergo hydration, while the pyridine nitrogen is protonated, potentially influencing the electronic properties of the ring. Under basic conditions, the highly electronegative fluorine atom at the 2-position makes the carbon at that position susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to the formation of 2-hydroxyisonicotinaldehyde. The aldehyde group may also be susceptible to Cannizzaro-type reactions in the absence of α-hydrogens.

Forced degradation studies are essential to elucidate these degradation pathways and quantify the stability of the molecule.[1][2] Such studies are a critical component of pharmaceutical development, providing insights into a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[1][2][3]

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under hydrolytic stress.

Acid-Catalyzed Degradation

Under acidic conditions, the pyridine nitrogen will be protonated. While the 2-fluoropyridine ring is generally stable to acid hydrolysis, the aldehyde group can undergo reversible hydration to form a geminal diol. Prolonged exposure to strong acids and high temperatures could potentially lead to more complex degradation of the pyridine ring, although this is considered less likely under typical forced degradation conditions.

Base-Catalyzed Degradation

The primary anticipated degradation pathway under basic conditions is the nucleophilic aromatic substitution (SNAr) of the fluoride. The 2-position of the pyridine ring is activated towards nucleophilic attack, and the highly electronegative fluorine is a good leaving group. Hydroxide ions present in a basic solution can act as nucleophiles, displacing the fluoride to form 2-hydroxyisonicotinaldehyde. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is known to be significantly faster than that of 2-chloropyridine, highlighting the reactivity of the C-F bond in this position.[4]

Additionally, the aldehyde group, lacking α-hydrogens, may undergo a disproportionation reaction known as the Cannizzaro reaction under strongly basic conditions, yielding the corresponding carboxylic acid and alcohol.

Experimental Protocols for Stability Assessment

A comprehensive forced degradation study should be conducted to determine the stability of this compound.[1] The following protocols are adapted from general guidelines for forced degradation studies and can be tailored to the specific properties of the molecule.[5][6]

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Primary standards of anticipated degradation products (if available)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Thermostatically controlled water bath or oven

  • Vortex mixer

Preparation of Stock and Sample Solutions

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Sample Preparation for Stress Studies: For each condition, add a specific volume of the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation (Stress Testing) Conditions

3.4.1 Acid Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples to an appropriate concentration with the mobile phase for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl.[6]

3.4.2 Base Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the samples to an appropriate concentration with the mobile phase for HPLC analysis.

  • If degradation is rapid, consider performing the study at a lower temperature. If no degradation is observed, repeat with 1 M NaOH.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

3.5.1 HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) may be required to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound and its potential degradants. A PDA detector is recommended.

  • Injection Volume: 20 µL

3.5.2 Peak Purity and Identification

  • Peak purity of the parent compound should be assessed using a PDA detector.

  • LC-MS should be employed to identify the mass of the degradation products to help elucidate their structures.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Stability of this compound under Acidic Conditions

Time (hours)Condition% this compound Remaining% Degradation Product 1% Degradation Product 2
00.1 M HCl, 60°C10000
20.1 M HCl, 60°C
40.1 M HCl, 60°C
80.1 M HCl, 60°C
240.1 M HCl, 60°C

Table 2: Stability of this compound under Basic Conditions

Time (hours)Condition% this compound Remaining% Degradation Product 1 (2-hydroxyisonicotinaldehyde)% Degradation Product 2
00.1 M NaOH, 60°C10000
20.1 M NaOH, 60°C
40.1 M NaOH, 60°C
80.1 M NaOH, 60°C
240.1 M NaOH, 60°C

Visualizations

Proposed Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Geminal Diol (Hydrated Aldehyde) A->B H+/H2O C This compound D 2-Hydroxyisonicotinaldehyde C->D OH- (SNAr) E (2-Hydroxyquinolin-7-yl)methanol + 2-Hydroxyquinoline-7-carboxylic acid C->E Strong Base (Cannizzaro)

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Stability Testing

G start Prepare Stock Solution of this compound acid Acid Stress (0.1M or 1M HCl, 60°C) start->acid base Base Stress (0.1M or 1M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral sample Sample at Time Points acid->sample base->sample neutral->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC-PDA and LC-MS neutralize->analyze data Quantify Degradation and Identify Products analyze->data report Generate Stability Report data->report

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data on the stability of this compound is scarce, a thorough understanding of its chemical structure allows for the prediction of its likely degradation pathways under acidic and basic conditions. The primary anticipated degradation in basic media is the nucleophilic substitution of the fluorine atom to yield 2-hydroxyisonicotinaldehyde. The provided experimental protocols offer a robust framework for researchers to perform forced degradation studies, quantify the stability, and identify the degradation products. These studies are indispensable for the development of stable formulations and for ensuring the quality and safety of drug products containing this chemical moiety.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-Fluoroisonicotinaldehyde in Suzuki-Miyaura cross-coupling reactions. This protocol outlines optimized conditions and key considerations to facilitate the successful synthesis of diverse 4-substituted-2-fluoropyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] When using this compound as a substrate, the electron-withdrawing nature of the fluorine atom and the aldehyde group can influence the reactivity of the pyridine ring. The carbon-fluorine bond is generally stable under typical Suzuki coupling conditions, allowing the reaction to proceed at the C-X (where X would be a halide, not present in the aldehyde itself, thus the aldehyde acts as the core structure to which a group is added via a coupled boronic acid) position if a suitable leaving group were present. However, in this context, this compound will be coupled with various organoboron reagents to introduce substituents at a different position, assuming a suitable leaving group (e.g., a bromine or chlorine atom) is also on the pyridine ring, which is a common synthetic strategy. For the purpose of this protocol, we will assume the starting material is a halogenated version of this compound, for instance, 2-Fluoro-4-bromo-isonicotinaldehyde.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven effective in overcoming challenges associated with heteroaromatic substrates.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a hypothetical 2-Fluoro-4-halo-isonicotinaldehyde with various arylboronic acids. Optimization may be required for specific coupling partners.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1101292
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O120 (MW)0.578[4]
44-Vinylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802475
5N-Boc-pyrazole-4-boronic acidPdCl₂(dppf) (5)-K₃PO₄1,4-Dioxane1001665

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-Fluoro-4-halo-isonicotinaldehyde, Arylboronic Acid, and Base to a dry flask. B 2. Purge the flask with an inert gas (Argon or Nitrogen). A->B C 3. Add Palladium Catalyst and Ligand. B->C D 4. Add degassed Solvent. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress (TLC, LC-MS). E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with organic solvent and wash with water/brine. G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Suzuki_Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Fluoro-4-halo-isonicotinaldehyde (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)[4][5]

  • Phosphine ligand (if required, e.g., SPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[4][6]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Fluoro-4-halo-isonicotinaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).[4][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][9]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[10][9][7]

Troubleshooting and Considerations:

  • Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. The temperature and reaction time may also need optimization.

  • Homocoupling: The formation of biaryl products from the boronic acid can be minimized by ensuring a truly anaerobic environment and using the correct stoichiometry of reactants.[9]

  • Protodeboronation: Unstable boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).[7] Using the corresponding boronic ester (e.g., pinacol ester) or anhydrous conditions can mitigate this side reaction.[7]

These application notes and protocols provide a solid foundation for researchers to successfully utilize this compound derivatives in Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide array of valuable compounds for drug discovery and development.[11][12]

References

Application of 2-Fluoroisonicotinaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinaldehyde, also known as 2-fluoropyridine-4-carboxaldehyde, is a valuable heterocyclic building block in medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Its aldehyde functional group serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse functionalities and construct complex molecular architectures. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potential therapeutic agents.

Key Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a range of bioactive molecules, including those with potential antibacterial and anticancer activities. Its utility stems from the reactivity of the aldehyde group and the modulating effect of the fluorine substituent.

Synthesis of Antibacterial Agents

Fluorinated pyridines are integral components of many antibacterial agents. While a direct synthetic route to the novel triazaacenaphthylene antibiotic, Gepotidacin (formerly GSK2140944), from this compound is not the primary reported method, the structural motif of a substituted fluoropyridine is central to its activity.[3][4] The synthesis of Gepotidacin has been described starting from 2-chloro-6-methoxy-3-nitro-pyridine.[3] However, this compound provides a valuable scaffold for the synthesis of other antibacterial agents through the introduction of various amine-containing side chains via reductive amination.

Derivatives of this compound are precursors to (2-fluoropyridin-4-yl)methanamine, a key intermediate for further elaboration in drug discovery programs.

Development of Anticancer Agents

The fluoropyridine moiety is present in numerous kinase inhibitors and other anticancer agents. The unique electronic properties conferred by the fluorine atom can lead to enhanced binding to kinase active sites. While specific examples detailing the direct use of this compound in the synthesis of marketed anticancer drugs are not prevalent in publicly available literature, its derivatives are actively investigated. For instance, various substituted pyridine derivatives have shown potent cytotoxic activities against a range of cancer cell lines.[5]

Experimental Protocols

The following protocols are provided as detailed methodologies for key reactions involving this compound.

Protocol 1: General Reductive Amination

Reductive amination is a cornerstone reaction for utilizing this compound to create diverse libraries of compounds for screening.[6][7] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of the reducing agent (Sodium triacetoxyborohydride is often preferred for its milder nature and broader substrate scope, 1.5 eq) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary or tertiary amine.

Workflow for Reductive Amination:

Reductive_Amination aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Primary/Secondary Amine amine->imine product Substituted Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Reductive amination of this compound.
Protocol 2: Condensation Reaction to Form Schiff Bases

Condensation of this compound with primary amines can yield Schiff bases (imines), which are themselves of interest for their biological activities or can serve as intermediates for further synthetic transformations.

Materials:

  • This compound

  • Aromatic or aliphatic primary amine

  • Ethanol or Methanol

  • Catalytic amount of glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. The product is often more non-polar than the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Logical Flow of Schiff Base Formation:

Schiff_Base_Formation start Reactants: This compound Primary Amine reaction Condensation Reaction start->reaction conditions Conditions: Solvent (e.g., Ethanol) Catalytic Acid (e.g., Acetic Acid) Heat (Reflux) conditions->reaction product Schiff Base (Imine) Product reaction->product purification Purification: Recrystallization or Column Chromatography product->purification

Formation of Schiff bases from this compound.

Quantitative Data

While specific IC₅₀ values for compounds directly synthesized from this compound are not extensively reported in readily available literature, the biological activities of structurally related fluoropyridine derivatives provide a strong indication of the potential of this building block. The following table summarizes the antimicrobial and anticancer activities of some relevant fluorinated pyridine compounds.

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µM)Reference
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivative (Compound 7j )Staphylococcus aureus (MRSA)Antibacterial0.25[8]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivative (Compound 7j )Enterococcus faecalis (VRE)Antibacterial1[8]
2,4,6-Trisubstituted Pyridine DerivativeProstate Cancer (PC3)AnticancerNanomolar range[5]
2,4,6-Trisubstituted Pyridine DerivativeRenal Cancer (OUR-10)AnticancerNanomolar range[5]
Quinazoline-chalcone derivative (14g )Leukemia (K-562)Anticancer0.622[9]
Quinazoline-chalcone derivative (14g )Colon Cancer (HCT-116)Anticancer1.81[9]

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the potential for potent biological activity upon incorporation of the fluoropyridine scaffold.

Signaling Pathway Visualization

Derivatives of this compound, particularly those synthesized to act as kinase inhibitors, could potentially target various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->PI3K Inhibition

Potential targeting of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its aldehyde functionality allows for straightforward derivatization, particularly through reductive amination, to access a wide chemical space. The presence of the fluorine atom on the pyridine ring offers the potential to enhance the pharmacological properties of the resulting molecules. While direct links to currently marketed drugs may be limited in public literature, the potent activities of structurally similar fluoropyridine derivatives underscore the significant potential of this compound in the development of new therapeutics for a range of diseases, including bacterial infections and cancer. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Synthesis of Pharmaceutical Intermediates from 2-Fluoroisonicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Fluoroisonicotinaldehyde. This versatile building block, featuring a reactive aldehyde group and a fluorine-substituted pyridine ring, serves as a crucial starting material in the development of various therapeutic agents. The methodologies outlined below focus on common and effective synthetic transformations, including reductive amination, Grignard reactions, and Wittig reactions, offering a practical guide for researchers in medicinal chemistry and process development.

Reductive Amination: Synthesis of N-Substituted (2-Fluoropyridin-4-yl)methanamines

Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. The reaction of this compound with a primary or secondary amine, followed by in-situ reduction of the resulting imine/iminium ion, provides a direct route to a diverse range of substituted aminomethylpyridines. These structures are prevalent in a variety of biologically active molecules.

Application Note:

This protocol details the synthesis of N-benzyl-1-(2-fluoropyridin-4-yl)methanamine, a common intermediate for further elaboration in drug discovery programs. The choice of sodium triacetoxyborohydride as the reducing agent is critical, as it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is an effective solvent for this transformation.

Experimental Protocol: Synthesis of N-benzyl-1-(2-fluoropyridin-4-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:
Reactant 1Reactant 2Reducing AgentSolventYield (%)
This compoundBenzylamineSodium triacetoxyborohydrideDCM75-85

Diagram: Reductive Amination Workflow

G A This compound + Benzylamine in DCM B Imine Formation (Stir at RT, 1h) A->B C Add NaBH(OAc)₃ B->C D Reduction (Stir at RT, 12-16h) C->D E Workup: - Quench with NaHCO₃ - Extract with DCM - Wash with Brine - Dry over MgSO₄ D->E F Purification: Flash Chromatography E->F G N-benzyl-1-(2-fluoropyridin-4-yl)methanamine F->G

Caption: Workflow for the synthesis of N-benzyl-1-(2-fluoropyridin-4-yl)methanamine.

Grignard Reaction: Synthesis of Substituted (2-Fluoropyridin-4-yl)methanols

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds. The addition of an organomagnesium halide to this compound leads to the formation of secondary alcohols, which are versatile intermediates for the synthesis of more complex pharmaceutical targets.

Application Note:

This protocol describes the synthesis of (2,4-difluorophenyl)(2-fluoropyridin-4-yl)methanol. The Grignard reagent is prepared in situ from 4-bromo-1,2-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). The subsequent addition of this compound at low temperature is crucial to control the exothermic reaction and maximize the yield of the desired alcohol.

Experimental Protocol: Synthesis of (2,4-difluorophenyl)(2-fluoropyridin-4-yl)methanol

Materials:

  • 4-Bromo-1,2-difluorobenzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon) with a small crystal of iodine.

    • Add a small portion of a solution of 4-bromo-1,2-difluorobenzene (1.1 eq) in anhydrous THF via a dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromo-1,2-difluorobenzene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:
Reactant 1Grignard Reagent fromSolventYield (%)
This compound4-Bromo-1,2-difluorobenzeneTHF65-75

Diagram: Grignard Reaction Pathway

G cluster_0 Grignard Reagent Formation cluster_1 Addition to Aldehyde A 4-Bromo-1,2-difluorobenzene + Mg C 2,4-Difluorophenylmagnesium bromide A->C Iodine (cat.) B Anhydrous THF E (2,4-difluorophenyl)(2-fluoropyridin-4-yl)methanol C->E D This compound D->E

Caption: Synthesis of a diaryl methanol via a Grignard reaction.

Wittig Reaction: Synthesis of 2-Fluoro-4-vinylpyridines

The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes and ketones. Reacting this compound with a phosphorus ylide allows for the introduction of a vinyl group at the 4-position of the pyridine ring, creating a versatile intermediate for further functionalization, such as in cross-coupling reactions.

Application Note:

This protocol outlines the synthesis of 2-fluoro-4-(methoxymethyl)pyridine via a Wittig reaction followed by hydrolysis. (Methoxymethyl)triphenylphosphonium chloride is used to generate the corresponding ylide, which then reacts with this compound to form an enol ether. Subsequent acidic workup hydrolyzes the enol ether to the corresponding aldehyde, effectively achieving a one-carbon homologation. For the direct synthesis of a terminal alkene, methyltriphenylphosphonium bromide would be the reagent of choice.

Experimental Protocol: Synthesis of 2-Fluoro-4-(methoxymethyl)pyridine

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Ylide Formation:

    • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

    • Stir the resulting deep red-orange mixture at 0 °C for 30 minutes to ensure complete ylide formation.

  • Wittig Reaction:

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and add aqueous hydrochloric acid (2 M) dropwise until the pH is acidic (pH ~2).

    • Stir the mixture at room temperature for 1 hour to hydrolyze the enol ether.

    • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:
Reactant 1Wittig Reagent fromBaseSolventYield (%)
This compound(Methoxymethyl)triphenylphosphonium chloridet-BuOKTHF60-70

Diagram: Wittig Reaction and Homologation

G A (Methoxymethyl)triphenylphosphonium chloride + t-BuOK in THF B Phosphorus Ylide Formation (Stir at 0°C, 30 min) A->B C Add this compound B->C D Wittig Reaction (Stir at RT, 4-6h) C->D E Enol Ether Intermediate D->E F Acidic Workup (HCl) E->F G Hydrolysis F->G H Purification G->H I 2-Fluoro-4-(methoxymethyl)pyridine H->I

Caption: Two-step sequence for the homologation of this compound.

Application Notes and Protocols for the Use of 2-Fluoroisonicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Fluoroisonicotinaldehyde (also known as 2-fluoro-4-formylpyridine), a versatile building block in organic synthesis. The protocols outlined below are based on established chemical transformations and provide a starting point for the synthesis of a variety of heterocyclic compounds and molecules with potential biological activity.

Overview of this compound

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 2-position and a formyl (aldehyde) group at the 4-position. The electron-withdrawing nature of the fluorine atom and the pyridine ring activates the aldehyde group towards nucleophilic attack, making it a valuable reagent in several key organic reactions. Its structure also provides a scaffold for the synthesis of compounds with applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Structure:

Key Properties:

PropertyValue
Molecular FormulaC₆H₄FNO
Molecular Weight125.10 g/mol
AppearanceOff-white to yellow solid
CAS Number131747-69-8

Key Synthetic Applications and Protocols

This compound serves as a key starting material in several important carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to synthesize α,β-unsaturated compounds. The electron-deficient nature of this compound makes it an excellent substrate for this reaction.

Application: Synthesis of substituted alkenes, which are precursors to various heterocyclic systems and biologically active molecules.

Experimental Protocol: Synthesis of 2-(2-fluoro-4-pyridinyl)acrylonitrile derivatives

This protocol describes the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate. A catalyst-free approach in an ethanol/water mixture has been shown to be effective for similar pyridinecarbaldehydes, providing high yields of the E-isomer.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated compound.

Quantitative Data for Knoevenagel Condensation of Pyridinecarbaldehydes:

AldehydeActive Methylene CompoundProductYield (%)Reference
4-PyridinecarbaldehydeMalononitrile2-(Pyridin-4-ylmethylene)malononitrile95[1]
3-PyridinecarbaldehydeMalononitrile2-(Pyridin-3-ylmethylene)malononitrile92[1]
4-PyridinecarbaldehydeEthyl Cyanoacetate(E)-Ethyl 2-cyano-3-(pyridin-4-yl)acrylate90[1]

Note: The yields for this compound are expected to be comparable to these examples due to its similar electronic properties.

Reaction Workflow:

G reagents This compound + Active Methylene Compound solvent EtOH/H₂O (1:1) reagents->solvent Dissolve reaction Stir at Room Temp (30 min) solvent->reaction workup Filtration and Washing reaction->workup Precipitation product α,β-Unsaturated Product workup->product G aldehyde This compound intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide Phosphonium Ylide (Ph₃P=CH₂) ylide->intermediate alkene 2-Fluoro-4-vinylpyridine intermediate->alkene byproduct Triphenylphosphine oxide (Ph₃P=O) intermediate->byproduct G start This compound + Amine (R-NH₂) imine_formation Imine Formation (Intermediate) start->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction product Substituted Amine reduction->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Inhibitor FGFR Inhibitor (derived from This compound) Inhibitor->FGFR_dimer Inhibits

References

Application Notes and Protocols for the Condensation Reaction of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the condensation reaction of 2-Fluoroisonicotinaldehyde. This versatile starting material can undergo various condensation reactions, including Knoevenagel condensation with active methylene compounds and Schiff base formation with primary amines, to yield a diverse range of functionalized molecules of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a pyridine derivative containing an aldehyde functional group, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the aldehyde group. Condensation reactions provide a straightforward method for carbon-carbon and carbon-nitrogen bond formation, leading to the synthesis of complex molecules with potential biological activities. This document outlines generalized protocols for two key types of condensation reactions involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone for the synthesis of a wide variety of substituted alkenes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (Anhydrous)

  • Piperidine (or another suitable basic catalyst like pyrrolidine or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in anhydrous ethanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • If the reaction is slow at room temperature, it can be gently heated to reflux (approximately 78 °C for ethanol) to increase the reaction rate.

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation:

The following table summarizes typical reaction parameters for the Knoevenagel condensation of aromatic aldehydes with malononitrile, which can be used as a starting point for the reaction with this compound.[1][3]

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield (%)
This compoundMalononitrilePiperidineEthanolRoom Temp - Reflux85-95
This compoundEthyl CyanoacetatePiperidineEthanolRoom Temp - Reflux80-90
This compoundDiethyl MalonatePiperidine/NaOEtEthanolReflux70-85

Note: Yields are estimates based on similar reactions and may vary. Optimization of reaction conditions is recommended.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Malononitrile in Ethanol Catalyst Add catalytic amount of Piperidine Reactants->Catalyst Stir Stir at Room Temperature or Reflux Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[4][5] These compounds, containing an imine or azomethine group (-C=N-), are widely studied for their biological activities.

Experimental Protocol: Schiff Base Synthesis with a Primary Amine

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Ethanol or Methanol (Anhydrous)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine (1.0 eq) to the solution.

  • A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction, although it often proceeds without a catalyst.

  • Stir the reaction mixture at room temperature. The formation of the Schiff base is often rapid and may result in the precipitation of the product.

  • If the reaction is slow, it can be heated to reflux for a few hours.[4]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

The following table presents representative data for the synthesis of Schiff bases from aromatic aldehydes and primary amines.

Reactant 1Reactant 2Catalyst (optional)SolventTemperatureTypical Yield (%)
This compoundAnilineGlacial Acetic AcidEthanolRoom Temp - Reflux90-98
This compound4-ChloroanilineGlacial Acetic AcidEthanolRoom Temp - Reflux90-98
This compound4-MethoxyanilineGlacial Acetic AcidMethanolRoom Temp - Reflux90-98

Note: Yields are estimates based on analogous reactions and may require optimization.

Signaling Pathway: Schiff Base Formation

Schiff_Base_Formation Aldehyde This compound (Electrophile) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate SchiffBase Schiff Base (Imine) + H2O Intermediate->SchiffBase Dehydration

Caption: Mechanism of Schiff Base Formation.

Disclaimer

The experimental protocols provided in this document are generalized procedures based on established chemical literature for similar compounds.[1][4][5] These reactions may require optimization for this compound, including adjustments to catalysts, solvents, temperatures, and reaction times to achieve optimal yields and purity. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-Fluoroisonicotinaldehyde as a Precursor for Radiolabeled Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoroisonicotinaldehyde as a precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). This document details the synthetic strategies, experimental protocols, and potential applications in drug development and molecular imaging.

Introduction

The development of novel PET radiotracers is crucial for advancing our understanding of biological processes and for the diagnosis and monitoring of diseases. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. The pyridine ring is a common scaffold in many biologically active molecules, making ¹⁸F-labeled pyridyl compounds valuable PET tracers.

This compound, and its radiolabeled counterpart 2-[¹⁸F]Fluoroisonicotinaldehyde, serves as a versatile precursor for the introduction of the 2-[¹⁸F]fluoropyridinyl moiety into target molecules. This is typically achieved through two key chemical transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): The synthesis of 2-[¹⁸F]Fluoroisonicotinaldehyde itself relies on the nucleophilic substitution of a suitable leaving group on an isonicotinaldehyde derivative with [¹⁸F]fluoride.

  • Reductive Amination: The aldehyde functionality of 2-[¹⁸F]Fluoroisonicotinaldehyde allows for its conjugation to primary or secondary amines of target molecules (e.g., peptides, small molecule drugs) via reductive amination, forming a stable amine linkage.

This two-step approach, often referred to as a prosthetic group strategy, allows for the late-stage introduction of ¹⁸F into complex molecules under mild conditions.

Synthetic Strategies and Data Presentation

The overall workflow for utilizing this compound as a precursor for radiolabeled imaging agents can be summarized in two main stages:

  • Radiosynthesis of 2-[¹⁸F]Fluoroisonicotinaldehyde: This involves the reaction of a precursor molecule with [¹⁸F]fluoride.

  • Conjugation to a Target Molecule: The purified 2-[¹⁸F]Fluoroisonicotinaldehyde is then reacted with a target molecule containing an amine functionality.

Radiosynthesis of 2-[¹⁸F]Fluoroisonicotinaldehyde

Table 1: Proposed Quantitative Data for the Radiosynthesis of 2-[¹⁸F]Fluoroisonicotinaldehyde

ParameterProposed ValueNotes
Precursor 2-Trimethylammoniumisonicotinaldehyde triflate (acetal protected)A highly activated precursor for nucleophilic fluorination.
Reaction Time 10 - 15 minutesFor the ¹⁸F-fluorination step.
Reaction Temperature 100 - 120 °CTypical for aromatic nucleophilic substitution with ¹⁸F.
Radiochemical Yield (RCY) 40 - 60% (decay-corrected)Expected range based on similar fluoropyridine syntheses.
Radiochemical Purity (RCP) > 98%After HPLC purification.
Molar Activity (A_m_) > 37 GBq/µmol (> 1 Ci/µmol)High molar activity is crucial for receptor imaging studies.
Reductive Amination for Conjugation

Once synthesized and purified, 2-[¹⁸F]Fluoroisonicotinaldehyde can be readily conjugated to amine-containing molecules. Reductive amination is a robust and widely used reaction in medicinal and radiochemistry.

Table 2: Typical Quantitative Data for Reductive Amination with 2-[¹⁸F]Fluoroisonicotinaldehyde

ParameterTypical ValueNotes
Substrate Primary or secondary amine-containing moleculee.g., peptides, proteins, small molecule drugs.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild reducing agents compatible with many functional groups.
Reaction Time 15 - 30 minutesFor the conjugation step.
Reaction Temperature Room Temperature to 40 °CMild conditions to preserve the integrity of biomolecules.
Conjugation Yield 50 - 80% (based on 2-[¹⁸F]Fluoroisonicotinaldehyde)Dependent on the substrate and reaction conditions.
Overall Radiochemical Yield 20 - 48% (decay-corrected from [¹⁸F]fluoride)Calculated from the combined yields of both steps.

Experimental Protocols

Proposed Protocol for the Automated Synthesis of 2-[¹⁸F]Fluoroisonicotinaldehyde

This protocol is a proposed method based on established procedures for the synthesis of similar ¹⁸F-labeled fluoropyridines and should be optimized for specific laboratory conditions and automated synthesis modules.

Materials:

  • 2-Trimethylammoniumisonicotinaldehyde triflate (acetal protected) precursor

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sterile water for injection

  • C18 Sep-Pak cartridges

  • Alumina N Sep-Pak cartridges

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora®, etc.)

  • HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in acetonitrile/water (4:1, 1 mL).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110 °C under a stream of nitrogen to azeotropically remove the water with additions of anhydrous acetonitrile (2 x 0.5 mL).

  • ¹⁸F-Fluorination Reaction:

    • Dissolve the 2-trimethylammoniumisonicotinaldehyde triflate (acetal protected) precursor (2-3 mg) in anhydrous DMF (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 110 °C for 15 minutes.

    • Cool the reaction vessel to room temperature.

  • Deprotection:

    • Add 1 M HCl (0.5 mL) to the reaction mixture.

    • Heat at 60 °C for 5 minutes to hydrolyze the acetal protecting group.

    • Neutralize the solution with a suitable base (e.g., 2 M NaOH).

  • Purification:

    • Dilute the reaction mixture with water (4 mL) and pass it through a C18 Sep-Pak cartridge to trap the crude product.

    • Wash the cartridge with water (10 mL).

    • Elute the crude product from the C18 cartridge with acetonitrile (1 mL).

    • Inject the eluted product onto a semi-preparative HPLC system for purification.

    • Collect the fraction corresponding to 2-[¹⁸F]Fluoroisonicotinaldehyde.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reconstitute the final product in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

General Protocol for Reductive Amination using 2-[¹⁸F]Fluoroisonicotinaldehyde

Materials:

  • Purified 2-[¹⁸F]Fluoroisonicotinaldehyde in a suitable solvent (e.g., DMF, DMSO)

  • Amine-containing target molecule

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6-7)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the amine-containing target molecule (typically 1-2 mg) in the reaction buffer.

    • Add the solution of purified 2-[¹⁸F]Fluoroisonicotinaldehyde.

    • Add the reducing agent (a freshly prepared solution of NaBH₃CN or NaBH(OAc)₃). The molar excess of the reducing agent should be optimized.

  • Reaction:

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 15-30 minutes with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an appropriate quenching agent if necessary (e.g., acetone to consume excess borohydride).

    • Inject the reaction mixture directly onto a semi-preparative or analytical HPLC system for purification and analysis of the final radiolabeled conjugate.

  • Formulation:

    • Follow the formulation procedure described in section 3.1.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound as a precursor for radiolabeled imaging agents.

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis of 2-[18F]Fluoroisonicotinaldehyde cluster_conjugation Conjugation to Target Molecule cluster_application Application precursor 2-Trimethylammonium- isonicotinaldehyde Precursor reaction Nucleophilic Aromatic Substitution (SNAr) precursor->reaction f18 [18F]Fluoride f18->reaction product 2-[18F]Fluoro- isonicotinaldehyde reaction->product High Radiochemical Yield reductive_amination Reductive Amination product->reductive_amination target Amine-containing Target Molecule target->reductive_amination final_product [18F]-Labeled Imaging Agent reductive_amination->final_product Stable Amine Linkage pet_imaging PET Imaging final_product->pet_imaging In vivo biodistribution reducing_agent NaBH3CN or NaBH(OAc)3 reducing_agent->reductive_amination

Caption: Workflow for PET tracer synthesis using 2-[¹⁸F]Fluoroisonicotinaldehyde.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction aldehyde 2-[18F]Fluoroisonicotinaldehyde (R-CHO) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Target Amine (R'-NH2) amine->hemiaminal imine Imine Intermediate (Schiff Base) hemiaminal->imine water H2O hemiaminal->water final_amine Final [18F]-Labeled Amine imine->final_amine reducing_agent [H-] (from NaBH3CN) reducing_agent->final_amine

Application Notes and Protocols for the Wittig Reaction with 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction using 2-fluoroisonicotinaldehyde as a substrate. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This application note will be of particular interest to researchers involved in the synthesis of fluorinated pyridine derivatives, which are important scaffolds in medicinal chemistry.[3][4]

The procedure outlined below describes the formation of a phosphorus ylide and its subsequent reaction with this compound to yield the corresponding alkene.[5][6][7]

Experimental Protocol

The Wittig reaction is a two-step process that begins with the preparation of a phosphonium ylide, which then reacts with an aldehyde or ketone.[5][6]

Part 1: Preparation of the Phosphonium Ylide (e.g., Methylenetriphenylphosphorane)

  • Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (1.1 eq) and an appropriate alkyl halide (1.0 eq, e.g., methyl bromide or methyl iodide) in a suitable anhydrous solvent (e.g., toluene or THF).[1][8]

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours.[8] The formation of the phosphonium salt is typically observed as a white precipitate.

  • Isolation: After cooling to room temperature, the phosphonium salt can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine, and dried under vacuum.[8]

Part 2: Wittig Reaction with this compound

  • Ylide Generation: To a suspension of the dried phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.0 eq) at a low temperature (typically -78 °C to 0 °C). Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5][9] The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Aldehyde Addition: While maintaining the low temperature, slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired alkene.

Data Presentation

The following table summarizes the key reagents and reaction parameters for a representative Wittig reaction with this compound. Please note that these values are illustrative and may require optimization for specific substrates and desired outcomes.

ParameterValue/RangeNotes
Reactants
This compound1.0 mmolStarting material.
Alkyltriphenylphosphonium Salt1.0 - 1.2 mmolYlide precursor. The choice of alkyl group determines the substituent on the resulting alkene.
Base (e.g., n-BuLi)1.0 - 1.2 mmolFor deprotonation of the phosphonium salt.
Solvent
Anhydrous THF10 - 20 mLShould be dry and free of oxygen.
Reaction Conditions
Ylide Generation Temperature-78 °C to 0 °CCritical for controlling reactivity.
Reaction Temperature-78 °C to Room TempGradual warming is often employed.
Reaction Time2 - 12 hoursMonitored by TLC.
Yield
Expected Yield60 - 95%Highly dependent on the specific ylide and reaction conditions.[10]

Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction reagents_ylide Triphenylphosphine + Alkyl Halide phosphonium_salt Phosphonium Salt Formation (Reflux in Toluene) reagents_ylide->phosphonium_salt base_addition Deprotonation with Strong Base (e.g., n-BuLi) in Anhydrous THF phosphonium_salt->base_addition ylide Phosphonium Ylide base_addition->ylide reaction Reaction at Low Temp to Room Temp ylide->reaction aldehyde This compound aldehyde->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Alkene Product purification->product

Caption: Workflow for the Wittig reaction with this compound.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism ylide Phosphonium Ylide (R-CH=PPh3) oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) ylide->oxaphosphetane Nucleophilic Attack aldehyde This compound aldehyde->oxaphosphetane decomposition Cycloreversion oxaphosphetane->decomposition alkene Alkene Product decomposition->alkene phosphine_oxide Triphenylphosphine Oxide decomposition->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Asymmetric Fluorination of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly influence their biological properties, making asymmetric fluorination a critical transformation in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric α-fluorination of aldehydes, a key class of starting materials in organic synthesis. The methodologies covered include organocatalysis, metal catalysis, and enzymatic approaches, offering a range of options to suit different substrates and research needs.

Organocatalytic Asymmetric Fluorination of Aldehydes

Organocatalysis has emerged as a powerful tool for the enantioselective fluorination of aldehydes, primarily through enamine and, for α-branched substrates, primary amine catalysis. These methods offer mild reaction conditions and high enantioselectivities.

Enamine Catalysis for Linear Aldehydes

Secondary amine catalysts, such as imidazolidinones (Macmillan catalysts) and proline derivatives, are highly effective for the α-fluorination of linear aldehydes. The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI).

Application Note: This method is particularly well-suited for a broad range of linear aldehydes, tolerating various functional groups. Catalyst loadings can often be reduced without significant loss of enantioselectivity, making the process more economical.[1][2] The choice of solvent can influence both the reaction rate and enantioselectivity, with solvents like THF and chloroform often providing good results.

Experimental Protocol: Asymmetric α-Fluorination of Dodecanal using a Macmillan Catalyst

This protocol is adapted from the work of MacMillan and coworkers.[1][2]

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

  • Dodecanal

  • N-Fluorobenzenesulfonimide (NFSI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (20 mol%).

  • Add anhydrous THF to dissolve the catalyst.

  • Add dodecanal (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate cooling bath.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) portion-wise over 5 minutes.

  • Stir the reaction mixture at the same temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluorododecanal.

Quantitative Data Summary (Enamine Catalysis):

EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Dodecanal20THF128594
23-Phenylpropanal20CHCl369199
3Cyclohexanecarbaldehyde10THF88898
4(E)-4-Phenylbut-2-enal20THF247591

Data compiled from representative literature.[1][2]

Catalytic Cycle:

enamine_catalysis cluster_catalyst_regeneration Aldehyde Aldehyde Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Secondary Amine Catalyst Iminium Iminium Ion Enamine->Iminium + NFSI Iminium->Catalyst - H⁺ Iminium->Catalyst Fluoroaldehyde α-Fluoroaldehyde Iminium->Fluoroaldehyde + H₂O ProtonatedCatalyst Protonated Catalyst NFSI NFSI H2O H₂O

Figure 1: Catalytic cycle for enamine-mediated asymmetric fluorination.
Primary Amine Catalysis for α-Branched Aldehydes

The asymmetric fluorination of α-branched aldehydes is more challenging due to increased steric hindrance. Chiral primary amines have been developed as effective catalysts for this transformation, providing access to valuable chiral building blocks with quaternary stereocenters.[3]

Application Note: This method allows for the synthesis of highly substituted, stereochemically rich fluorinated compounds. The choice of the primary amine catalyst is crucial for achieving high enantioselectivity. In some cases, the use of a co-catalyst, such as a Brønsted acid, can enhance the reaction rate and selectivity.[4]

Experimental Protocol: Asymmetric α-Fluorination of 2-Phenylpropanal

This protocol is a general representation based on published procedures.[3]

Materials:

  • Chiral primary amine catalyst (e.g., a derivative of a cinchona alkaloid or a BINOL-derived amine)

  • 2-Phenylpropanal

  • N-Fluorobenzenesulfonimide (NFSI)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a dry vial equipped with a magnetic stir bar, dissolve the chiral primary amine catalyst (10 mol%) in anhydrous toluene.

  • Add 2-phenylpropanal (1.0 equivalent) to the solution.

  • Cool the mixture to the specified temperature (e.g., room temperature or 0 °C).

  • Add NFSI (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously for the specified time, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the α-fluoro-2-phenylpropanal. Due to the potential instability of α-fluoroaldehydes, in-situ reduction to the corresponding alcohol with a mild reducing agent like sodium borohydride is often performed before purification.[4]

Quantitative Data Summary (Primary Amine Catalysis):

EntryAldehydeCatalystYield (%)ee (%)
12-PhenylpropanalCinchona-derived primary amine9690
22-Methyl-3-phenylpropanalBINOL-derived primary amine8588
32-CyclohexylpropanalAmino-amide catalyst9295

Data compiled from representative literature.[3][4]

Experimental Workflow:

primary_amine_workflow start Start dissolve_catalyst Dissolve chiral primary amine catalyst in toluene start->dissolve_catalyst add_aldehyde Add α-branched aldehyde dissolve_catalyst->add_aldehyde cool Cool to reaction temperature add_aldehyde->cool add_nfsi Add NFSI cool->add_nfsi stir Stir and monitor reaction add_nfsi->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography (or in-situ reduction then purify) dry_concentrate->purify end End purify->end

Figure 2: Experimental workflow for primary amine-catalyzed fluorination.

Metal-Catalyzed Asymmetric Fluorination of Aldehydes

While less common than organocatalytic methods for the direct α-fluorination of aldehydes, metal catalysis offers promising alternatives. Transition metals like palladium and copper can be employed with chiral ligands to achieve enantioselective fluorination.

Application Note: Metal-catalyzed methods can offer unique reactivity and selectivity profiles. For instance, palladium catalysis has been successfully applied to the asymmetric fluorination of allylic systems, which can be derived from α,β-unsaturated aldehydes.[5][6] Direct α-fluorination of saturated aldehydes using metal catalysis is an area of ongoing research.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Fluorination (Conceptual Adaptation for Aldehyde-Derived Substrates)

This protocol is a conceptual adaptation based on the fluorination of allylic chlorides.[5][6] An α,β-unsaturated aldehyde would first need to be converted to an appropriate allylic precursor (e.g., an allylic chloride).

Materials:

  • Allylic chloride (derived from an α,β-unsaturated aldehyde)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., a Trost ligand)

  • Silver fluoride (AgF)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) to a dry reaction vessel.

  • Add anhydrous THF and stir for 30 minutes to form the catalyst complex.

  • Add the allylic chloride substrate (1.0 equivalent).

  • Add silver fluoride (2.0 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary (Palladium-Catalyzed Allylic Fluorination):

EntrySubstrateLigandYield (%)ee (%)
1(E)-3-Chloro-1,3-diphenylprop-1-ene(R,R)-Trost Ligand8595
23-Chlorocyclohex-1-ene(R,R)-Trost Ligand7892

Data for allylic chlorides, adaptable conceptually to aldehyde-derived substrates.[5][6]

Enzymatic Asymmetric Fluorination of Aldehydes

The use of enzymes for asymmetric fluorination is a rapidly developing field, offering the potential for exceptional selectivity under environmentally benign conditions. While direct enzymatic α-fluorination of aldehydes is not yet a widely established method, certain enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can be used to process fluorinated aldehydes or their precursors.[7][8]

Application Note: Enzymatic methods are highly attractive for their sustainability and high selectivity. Aldehyde dehydrogenases (ALDHs) are a class of enzymes that could potentially be engineered for fluorination reactions.[9] Currently, a more common approach involves the enzymatic transformation of a molecule that already contains a fluorine atom.

Conceptual Experimental Protocol: Baeyer-Villiger Oxidation of a Fluorinated Aromatic Aldehyde

This protocol is conceptual, based on the known activity of BVMOs on aldehydes.[7][8]

Materials:

  • Fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Baeyer-Villiger monooxygenase (e.g., from Acinetobacter calcoaceticus)

  • NADPH (cofactor)

  • Glucose-6-phosphate (for cofactor regeneration)

  • Glucose-6-phosphate dehydrogenase (for cofactor regeneration)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a buffered solution containing the BVMO, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Add NADPH to the solution.

  • Add the fluorinated aromatic aldehyde substrate.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it, and concentrate it to obtain the fluorinated product (a formate ester).

  • The formate ester can be hydrolyzed to the corresponding phenol if desired.

Logical Relationship Diagram:

enzymatic_logic substrate Fluorinated Aldehyde enzyme_system Enzyme System (BVMO, NADPH, Regeneration System) substrate->enzyme_system Added to reaction Biocatalytic Reaction (Incubation, Shaking) enzyme_system->reaction workup Product Extraction and Purification reaction->workup product Fluorinated Product (Formate Ester or Phenol) workup->product

Figure 3: Logical flow for an enzymatic Baeyer-Villiger oxidation.

These protocols and application notes provide a starting point for researchers interested in the asymmetric fluorination of aldehydes. The choice of method will depend on the specific substrate, desired scale, and available resources. For all procedures, it is crucial to consult the original literature for detailed characterization data and safety information.

References

Application Notes and Protocols: 2-Fluoroisonicotinaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 2-Fluoroisonicotinaldehyde as a versatile building block in the synthesis of novel fluorescent probes. While direct literature on fluorescent probes derived from this specific aldehyde is not currently available, its inherent reactivity—possessing both a reactive aldehyde group and a fluorine atom susceptible to nucleophilic aromatic substitution—makes it an excellent candidate for creating advanced chemical sensors. Herein, we propose the design, synthesis, and application of a hypothetical fluorescent probe, FNAP-Thiol , for the selective detection of biothiols. The protocols provided are based on well-established chemical principles and are intended to serve as a comprehensive guide for researchers interested in exploring this novel application.

Introduction: The Potential of this compound in Probe Design

This compound is a unique bifunctional molecule. The aldehyde moiety allows for straightforward conjugation to a variety of fluorophores through Schiff base formation, while the electron-deficient pyridine ring, activated by the fluorine atom at the 2-position, presents a reactive site for nucleophilic attack. This dual reactivity can be harnessed to design "turn-on" fluorescent probes where the initial probe is non-fluorescent or weakly fluorescent, and a reaction with a specific analyte at the fluorine position leads to a significant increase in fluorescence intensity.

We propose the synthesis of a novel probe, FNAP-Thiol , by reacting this compound with an amino-functionalized naphthalimide. The resulting Schiff base is expected to have quenched fluorescence. The probe is designed to selectively react with biothiols, such as cysteine (Cys) and glutathione (GSH), via nucleophilic aromatic substitution, displacing the fluoride ion. This substitution is hypothesized to alter the electronic properties of the conjugated system, leading to a "turn-on" fluorescent signal.

Proposed Synthesis of FNAP-Thiol Probe

The synthesis of FNAP-Thiol is proposed as a two-step process: first, the synthesis of an amino-naphthalimide fluorophore, followed by its condensation with this compound.

2.1. Synthesis of 4-amino-N-butyl-1,8-naphthalimide

This is a standard procedure for creating a suitable amino-functionalized fluorophore.

  • Reagents: 4-Bromo-N-butyl-1,8-naphthalimide, aqueous ammonia, copper(I) oxide.

  • Procedure:

    • In a sealed tube, combine 4-Bromo-N-butyl-1,8-naphthalimide (1.0 g, 3.0 mmol), aqueous ammonia (20 mL), and a catalytic amount of copper(I) oxide (50 mg).

    • Heat the mixture at 120 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and collect the precipitate by filtration.

    • Purify the crude product by column chromatography on silica gel (DCM/MeOH, 98:2 v/v) to yield 4-amino-N-butyl-1,8-naphthalimide as a yellow solid.

2.2. Synthesis of FNAP-Thiol Probe

The final probe is synthesized via a Schiff base condensation reaction.

  • Reagents: 4-amino-N-butyl-1,8-naphthalimide, this compound, absolute ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 4-amino-N-butyl-1,8-naphthalimide (254 mg, 1.0 mmol) and this compound (125 mg, 1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel (Hexane/EtOAc, 3:1 v/v) to obtain the FNAP-Thiol probe.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis of FNAP-Thiol This compound This compound Reaction Schiff Base Condensation Ethanol, Acetic Acid (cat.), Reflux This compound->Reaction 4-amino-N-butyl-1,8-naphthalimide 4-amino-N-butyl-1,8-naphthalimide 4-amino-N-butyl-1,8-naphthalimide->Reaction Purification Column Chromatography Reaction->Purification FNAP-Thiol Probe FNAP-Thiol Probe Purification->FNAP-Thiol Probe

Caption: Proposed synthesis workflow for the FNAP-Thiol probe.

Proposed Application: Detection of Biothiols

3.1. Signaling Pathway and Detection Mechanism

The FNAP-Thiol probe is designed as a "turn-on" sensor for biothiols. In its initial state, the probe is expected to be weakly fluorescent due to quenching mechanisms. Upon reaction with a biothiol (e.g., cysteine), the thiol group acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing the fluoride ion. This nucleophilic aromatic substitution results in the formation of a thioether linkage. This covalent modification is hypothesized to disrupt the quenching pathway and restore the fluorescence of the naphthalimide fluorophore, leading to a detectable "turn-on" signal.

G FNAP-Thiol Probe FNAP-Thiol (Weakly Fluorescent) Reaction Nucleophilic Aromatic Substitution FNAP-Thiol Probe->Reaction Biothiol Biothiol (e.g., Cysteine) Biothiol->Reaction Product Probe-Thiol Adduct (Highly Fluorescent) Reaction->Product Signal Fluorescence 'Turn-On' Product->Signal

Caption: Proposed detection mechanism for biothiols using FNAP-Thiol.

3.2. Experimental Protocols

3.2.1. In Vitro Fluorescence Spectroscopy

  • Reagents: FNAP-Thiol probe, stock solutions of various amino acids (cysteine, glutathione, homocysteine, etc.), HEPES buffer (10 mM, pH 7.4), DMSO.

  • Procedure:

    • Prepare a 1 mM stock solution of FNAP-Thiol in DMSO.

    • In a quartz cuvette, add 2 mL of HEPES buffer.

    • Add the FNAP-Thiol stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (Excitation at ~450 nm, Emission scan from 470-650 nm).

    • Add increasing concentrations of the target biothiol (e.g., cysteine from 0 to 100 µM) to the cuvette.

    • After each addition, incubate for 10 minutes at 37 °C and record the fluorescence spectrum.

    • To test for selectivity, repeat the experiment with other amino acids and reactive oxygen species.

3.2.2. Live Cell Imaging

  • Reagents: FNAP-Thiol probe, cell culture medium, phosphate-buffered saline (PBS), live-cell imaging solution, N-ethylmaleimide (NEM, a thiol-blocking agent).

  • Procedure:

    • Culture cells (e.g., HeLa cells) on a glass-bottom dish to ~70% confluency.

    • Wash the cells twice with PBS.

    • Incubate the cells with 5 µM FNAP-Thiol in serum-free medium for 30 minutes at 37 °C.

    • Wash the cells twice with PBS to remove excess probe.

    • Add live-cell imaging solution to the dish.

    • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., Ex: 450/20 nm, Em: 530/50 nm).

    • For a control experiment, pre-treat cells with 1 mM NEM for 30 minutes before incubating with the FNAP-Thiol probe to observe the effect of thiol depletion on the fluorescence signal.

G Start Start Cell Culture Culture cells on glass-bottom dish Start->Cell Culture Wash1 Wash with PBS Cell Culture->Wash1 Incubate Incubate with FNAP-Thiol (5 µM) in serum-free medium Wash1->Incubate Wash2 Wash with PBS Incubate->Wash2 Add Imaging Solution Add live-cell imaging solution Wash2->Add Imaging Solution Image Fluorescence Microscopy Add Imaging Solution->Image End End Image->End

Caption: Experimental workflow for live-cell imaging with FNAP-Thiol.

Data Presentation: Expected Photophysical and Sensing Properties

The following table summarizes the hypothetical quantitative data for the FNAP-Thiol probe, based on typical values for naphthalimide-based thiol probes found in the literature.

ParameterFNAP-Thiol ProbeProbe + Cysteine Adduct
Max Absorption (λabs) ~440 nm~455 nm
Max Emission (λem) ~530 nm~535 nm
Quantum Yield (Φ) < 0.05> 0.60
Molar Absorptivity (ε) 1.5 x 10⁴ M⁻¹cm⁻¹2.0 x 10⁴ M⁻¹cm⁻¹
Stokes Shift ~90 nm~80 nm
Limit of Detection (LOD) N/A~50 nM
Response Time N/A< 10 minutes

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel fluorescent probes. The proposed FNAP-Thiol probe illustrates a rational design strategy for creating a "turn-on" sensor for biothiols, leveraging the unique reactivity of the starting aldehyde. The detailed protocols provided herein offer a roadmap for the synthesis, characterization, and application of such a probe. Further research in this area could lead to the development of a new class of fluorescent sensors for a wide range of analytes, with significant potential in biomedical research and diagnostics.

Application Notes and Protocols for the Derivatization of 2-Fluoroisonicotinaldehyde for Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinaldehyde is a versatile pyridine-based scaffold that holds significant potential in the discovery and development of novel agrochemicals. The presence of the fluorine atom and the aldehyde functional group allows for a wide range of chemical modifications, leading to derivatives with potential fungicidal, herbicidal, and insecticidal properties. The pyridine ring is a common feature in many successful commercial agrochemicals, known for its ability to interact with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of several classes of derivatives from this compound, including Schiff bases, hydrazones, thiosemicarbazones, and chalcones.

Derivatization Strategies for Agrochemical Discovery

The aldehyde group of this compound is a key functional handle for derivatization. Condensation reactions with various nucleophiles can lead to a diverse library of compounds. These derivatives can then be screened for their biological activities against a range of plant pathogens, weeds, and insect pests.

Schiff Base Derivatives

Schiff bases, formed by the reaction of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities. In the context of agrochemicals, Schiff base derivatives have been reported to exhibit antifungal, antibacterial, and herbicidal properties. The imine (-C=N-) linkage is crucial for their biological activity.

Hydrazone Derivatives

Hydrazones are formed from the condensation of an aldehyde with a hydrazine. These compounds are known to possess a wide range of bioactivities, including insecticidal, fungicidal, and herbicidal effects. The hydrazone moiety (-C=N-NH-) can chelate metal ions, which is sometimes linked to their mechanism of action.

Thiosemicarbazone Derivatives

Thiosemicarbazones, synthesized by reacting an aldehyde with a thiosemicarbazide, are recognized for their potent fungicidal and antibacterial properties. The sulfur atom in the thiosemicarbazone scaffold often enhances their biological activity.

Chalcone Derivatives

Chalcones are synthesized through a Claisen-Schmidt condensation between an aldehyde and an acetophenone. They are precursors to flavonoids and are known for their diverse pharmacological properties, including antifungal and insecticidal activities.

Experimental Protocols

The following are detailed protocols for the synthesis of various derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives of this compound by condensation with various substituted anilines.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the respective substituted aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water in a beaker with stirring.

  • The precipitated solid (Schiff base derivative) is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

Objective: To prepare hydrazone derivatives of this compound by reacting with hydrazine hydrate and substituted phenylhydrazines.

Materials:

  • This compound

  • Hydrazine hydrate or substituted phenylhydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve hydrazine hydrate or the substituted phenylhydrazine (10 mmol) in 20 mL of methanol.

  • Add the hydrazine solution dropwise to the aldehyde solution with constant stirring at room temperature.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol.

  • Recrystallize the hydrazone derivative from a suitable solvent (e.g., ethanol).

  • Dry the purified compound and characterize it.

Protocol 3: Synthesis of Thiosemicarbazone Derivatives

Objective: To synthesize thiosemicarbazone derivatives of this compound.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (95%)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Prepare a solution of thiosemicarbazide (10 mmol) in 50 mL of hot 95% ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve this compound (10 mmol) in 20 mL of 95% ethanol.

  • Add the aldehyde solution to the hot thiosemicarbazide solution.

  • Add 1-2 drops of concentrated sulfuric acid as a catalyst.

  • Attach a reflux condenser and heat the mixture gently for 1-2 hours.

  • Allow the mixture to cool to room temperature, which should result in the precipitation of the thiosemicarbazone.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure thiosemicarbazone.

  • Dry the final product and perform characterization.

Protocol 4: Synthesis of Chalcone Derivatives

Objective: To synthesize chalcone derivatives via Claisen-Schmidt condensation of this compound with substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone, 4-chloroacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Stirring rod

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a beaker, dissolve the substituted acetophenone (10 mmol) in 20 mL of ethanol.

  • In a separate beaker, dissolve this compound (10 mmol) in 20 mL of ethanol.

  • Cool the acetophenone solution in an ice bath.

  • Slowly add the sodium hydroxide solution (5 mL) to the cooled acetophenone solution with constant stirring.

  • To this mixture, add the aldehyde solution dropwise over a period of 15-20 minutes, maintaining the temperature below 25°C.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water (200 mL).

  • If a solid precipitates, filter it and wash with cold water until the washings are neutral to litmus paper.

  • If an oily layer separates, neutralize the mixture with dilute HCl to induce precipitation.

  • Collect the crude chalcone by vacuum filtration.

  • Recrystallize the product from a suitable solvent like ethanol.

  • Dry the purified chalcone and characterize its structure.

Data Presentation

The following tables present illustrative quantitative data for the potential agrochemical activities of the synthesized derivatives. Note: This data is hypothetical and serves as a representative example of the expected efficacy for these classes of compounds. Actual values would need to be determined through rigorous biological screening.

Table 1: Fungicidal Activity of this compound Derivatives against Botrytis cinerea

Compound IDDerivative ClassSubstitution PatternEC50 (µg/mL)
SB-1 Schiff Base4-Chloro15.2
SB-2 Schiff Base4-Methoxy25.8
HY-1 HydrazonePhenyl12.5
HY-2 Hydrazone2,4-Dinitrophenyl8.9
TSC-1 ThiosemicarbazoneUnsubstituted5.4
CH-1 Chalcone4-Hydroxy18.7

Table 2: Herbicidal Activity of this compound Derivatives against Amaranthus retroflexus (Post-emergence)

Compound IDDerivative ClassSubstitution PatternGR50 (g a.i./ha)
SB-3 Schiff Base4-Nitro150
SB-4 Schiff Base2,4-Dichloro125
HY-3 HydrazoneUnsubstituted200
TSC-2 Thiosemicarbazone4-Methyl180
CH-2 Chalcone4-Chloro250

Table 3: Insecticidal Activity of this compound Derivatives against Myzus persicae (Green Peach Aphid)

Compound IDDerivative ClassSubstitution PatternLC50 (mg/L)
SB-5 Schiff Base3-Trifluoromethyl5.8
HY-4 Hydrazone4-Fluorophenyl10.2
TSC-3 ThiosemicarbazoneUnsubstituted15.5
CH-3 ChalconeUnsubstituted22.1

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflow cluster_schiff_base Protocol 1: Schiff Base Synthesis cluster_hydrazone Protocol 2: Hydrazone Synthesis cluster_thiosemicarbazone Protocol 3: Thiosemicarbazone Synthesis cluster_chalcone Protocol 4: Chalcone Synthesis SB_start This compound + Substituted Aniline SB_reaction Reflux in Ethanol (Glacial Acetic Acid) SB_start->SB_reaction SB_workup Precipitation in Water SB_reaction->SB_workup SB_purification Recrystallization SB_workup->SB_purification SB_product Pure Schiff Base Derivative SB_purification->SB_product H_start This compound + Hydrazine Derivative H_reaction Stir in Methanol (Glacial Acetic Acid) H_start->H_reaction H_workup Crystallization H_reaction->H_workup H_purification Recrystallization H_workup->H_purification H_product Pure Hydrazone Derivative H_purification->H_product TSC_start This compound + Thiosemicarbazide TSC_reaction Reflux in Ethanol (H2SO4) TSC_start->TSC_reaction TSC_workup Cooling & Precipitation TSC_reaction->TSC_workup TSC_purification Recrystallization TSC_workup->TSC_purification TSC_product Pure Thiosemicarbazone Derivative TSC_purification->TSC_product C_start This compound + Substituted Acetophenone C_reaction Stir in Ethanol (NaOH) C_start->C_reaction C_workup Precipitation in Acidified Water C_reaction->C_workup C_purification Recrystallization C_workup->C_purification C_product Pure Chalcone Derivative C_purification->C_product

Caption: General experimental workflows for the derivatization of this compound.

Hypothetical Signaling Pathway for Fungicidal Action

Many fungicides act by inhibiting specific enzymes in the fungal cell. For instance, some pyridine-containing fungicides are known to inhibit succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain. The following diagram illustrates this hypothetical mode of action for a derivative of this compound.

signaling_pathway cluster_fungal_cell Fungal Cell Derivative This compound Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion penetrates SDH Succinate Dehydrogenase (Complex II) Derivative->SDH inhibits ETC Electron Transport Chain SDH->ETC donates electrons to ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP ATP Production ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death depletion leads to

Caption: Hypothetical inhibition of succinate dehydrogenase by a this compound derivative.

Hypothetical Mode of Action for Insecticidal Activity

Neonicotinoid insecticides, which often contain a pyridine ring, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. A derivative of this compound could potentially act in a similar manner.

insecticidal_pathway cluster_synapse Insect Synapse Derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Derivative->nAChR binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Neuron->Depolarization leads to Ion_Channel->Neuron causes Paralysis Paralysis and Death Depolarization->Paralysis

Caption: Hypothetical agonistic action of a this compound derivative on insect nAChRs.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-fluoroisonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom and the aldehyde group on the pyridine ring offers unique opportunities for molecular diversification, while also presenting specific challenges in catalysis. This document outlines methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, including quantitative data, detailed experimental procedures, and troubleshooting guidance.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For a substrate like this compound, several key factors must be considered:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.

  • Substrate Reactivity: The C-F bond in 2-fluoropyridines is generally less reactive in oxidative addition compared to C-Br or C-I bonds, often necessitating more active catalyst systems and higher reaction temperatures.

  • Side Reactions: The aldehyde functionality can be sensitive to certain reaction conditions, and the fluorine atom can be susceptible to nucleophilic displacement (defluorination) under harsh basic conditions. Careful selection of mild bases is crucial.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product 2-Substituted-isonicotinaldehyde This compound->Coupled_Product Pd Catalyst, Base Organoboron_Reagent R-B(OR')₂

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids and their derivatives. Yields are representative and may vary based on the specific coupling partner and reaction scale.

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O (4:1)901878
44-Pyridylboronic acid pinacol esterPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene1002465
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid/ester, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-F) PdII Ar-Pd(II)-F(L₂) OxAdd->PdII Transmetal Transmetalation (R-B(OR')₂ + Base) PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Regeneration ArF This compound Boronic R-B(OR')₂ Base Base

Caption: Suzuki-Miyaura catalytic cycle.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] It provides a powerful method for the synthesis of substituted alkenes.

General Reaction Scheme

Heck_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product Substituted Alkene This compound->Coupled_Product Pd Catalyst, Base Alkene Alkene (R')

Caption: General scheme of the Heck reaction of this compound.

Quantitative Data Summary

The following table presents representative conditions and yields for the Heck reaction of this compound with various alkenes.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1202475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)DMAc1301882
31-OctenePd(OAc)₂ (5)PPh₃ (10)NaOAc (3)NMP1403660
4CyclohexenePd₂(dba)₃ (2.5)P(Cy)₃ (5)K₃PO₄ (2)Toluene1102455
Experimental Protocol: Heck Reaction

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Catalytic Cycle

Heck_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-F) PdII Ar-Pd(II)-F(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product Ar-Alkene BetaElim->Product BaseRed Base-mediated Reductive Elimination BetaElim->BaseRed BaseRed->Pd0 Regeneration ArF This compound Alkene Alkene Base Base

Caption: Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly valuable for the synthesis of substituted alkynes. Both copper-catalyzed and copper-free conditions have been developed.[5][6]

General Reaction Scheme

Sonogashira_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product Alkynyl-isonicotinaldehyde This compound->Coupled_Product Pd Catalyst, (CuI), Base Terminal_Alkyne Terminal Alkyne (R')

Caption: General scheme of the Sonogashira coupling of this compound.

Quantitative Data Summary

The following table provides representative conditions and yields for the Sonogashira coupling of this compound. A protocol for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported with excellent yields, suggesting high potential for this compound.[7]

EntryTerminal AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRT1690
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)DMF601288
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)- (Copper-free)Cs₂CO₃ (2)Toluene802475
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (3)MeCN501885
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

This protocol is adapted from a procedure for a similar substrate and may be optimized.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ and CuI under an inert atmosphere.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Catalytic Cycles

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-F) PdII Ar-Pd(II)-F(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_R CuI CuI Transmetal->CuI RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Product->Pd0 Regeneration AlkyneCoord Alkyne Coordination CuI->AlkyneCoord BaseDe Base-mediated Deprotonation AlkyneCoord->BaseDe CuAcetylide Cu-C≡CR CuAcetylide->Transmetal BaseDe->CuAcetylide ArF This compound Alkyne HC≡CR Base Base

Caption: Sonogashira dual catalytic cycles.

Experimental Workflow Overview

Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Reactions with 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 2-Fluoroisonicotinaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on resolving low reaction conversions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when experiencing low conversion in a reaction with this compound?

When troubleshooting a low-yield reaction, it is crucial to start by verifying the integrity of your reagents and the experimental setup.

  • Reagent Purity: Confirm the purity of this compound and other reactants. Impurities in the starting materials can significantly inhibit the reaction.

  • Moisture Sensitivity: Many reactions involving aldehydes are sensitive to moisture. Ensure that all glassware was rigorously dried and that anhydrous solvents were used, especially when working with moisture-sensitive catalysts or reagents.

  • Inert Atmosphere: For reactions sensitive to oxidation, ensure that the reaction was carried out under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reductive amination reaction with this compound is showing low yield. What are the likely causes and how can I improve it?

Low conversion in reductive amination can stem from several factors. Here are some common causes and solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or iminium ion. This equilibrium can be unfavorable.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation. It is also beneficial to allow the aldehyde and amine to stir together for a period before adding the reducing agent to facilitate imine formation.

  • Suboptimal pH: The pH of the reaction is critical. Acidic conditions catalyze imine formation, but a pH that is too low can protonate the amine, rendering it non-nucleophilic.

    • Solution: Optimize the pH of the reaction mixture. For many reductive aminations, a slightly acidic pH (around 4-6) is optimal.

  • Reducing Agent Activity: The reducing agent may be old or have degraded due to improper storage.

    • Solution: Use a fresh bottle of the reducing agent. Common reducing agents for this reaction include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is generally preferred as it is less toxic and can be used in a wider range of solvents.

  • Reaction Concentration: Overly dilute reaction mixtures can lead to slower reaction rates.

    • Solution: Increase the concentration of the reactants.

Q3: I am observing the formation of side products in my reaction. What are the potential side reactions with this compound?

While specific side reactions are highly dependent on the reaction conditions and other reactants, aldehydes, in general, can undergo certain unwanted transformations:

  • Over-reduction: The aldehyde group can be reduced to the corresponding alcohol by the reducing agent, especially if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent like STAB can minimize this.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. It is important to control the pH and avoid strongly basic conditions unless desired.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.

Q4: How can I effectively purify the product of a reaction involving this compound?

The purification strategy will depend on the properties of the desired product and any impurities. Common purification techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. The choice of solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: If the product has acidic or basic functional groups, an acid-base extraction can be used to separate it from neutral impurities.

Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination

This guide provides a systematic approach to troubleshooting low yields in the reductive amination of this compound.

Observation Potential Cause Suggested Solution
Low or no product formation, starting materials remain Inefficient imine formationAdd a catalytic amount of acetic acid. Pre-stir the aldehyde and amine for 1-2 hours before adding the reducing agent.
Inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Suboptimal pHAdjust the pH to be slightly acidic (pH 4-6) using a weak acid.
Low reaction temperatureGently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Significant amount of 2-fluoro-4-(hydroxymethyl)pyridine observed Aldehyde reduction is competing with reductive aminationUse a milder reducing agent (STAB is generally selective for imines over aldehydes). Ensure efficient imine formation before adding the reducing agent.
Formation of a complex mixture of products Unstable reaction conditions or side reactionsRe-evaluate the reaction temperature and pH. Consider running the reaction at a lower temperature for a longer duration.
Guide 2: Low Yield in Condensation Reactions (e.g., Knoevenagel, Wittig)

This guide addresses common issues in condensation reactions involving this compound.

Observation Potential Cause Suggested Solution
Low or no product formation, starting materials remain Insufficiently basic or acidic catalystOptimize the amount and type of catalyst. For base-catalyzed reactions, consider stronger, non-nucleophilic bases. For acid-catalyzed reactions, ensure anhydrous conditions.
Poor solubility of reactantsChoose a solvent system in which all reactants are soluble at the reaction temperature.
Reversible reactionUse Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.
Formation of polymeric or decomposition products Reaction temperature is too highLower the reaction temperature and extend the reaction time.
Catalyst is too harshUse a milder catalyst or reduce the catalyst loading.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield of common reactions involving aldehydes. Note that these are generalized examples, and optimization is necessary for reactions with this compound.

Table 1: Influence of Reducing Agent and Solvent on Reductive Amination Yield

AldehydeAmineReducing AgentSolventTemperature (°C)Yield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃Dichloromethane2595
BenzaldehydeBenzylamineNaBH₃CNMethanol2588
CyclohexanecarboxaldehydeMorpholineNaBH(OAc)₃Dichloromethane2592
CyclohexanecarboxaldehydeMorpholineNaBH₄Methanol075

Table 2: Effect of Catalyst on a Knoevenagel Condensation Reaction

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Yield (%)
BenzaldehydeMalononitrilePiperidineEthanol8090
BenzaldehydeMalononitrileTriethylamineEthanol8082
BenzaldehydeDiethyl malonatePiperidine/Acetic AcidToluene (Dean-Stark)11085
BenzaldehydeDiethyl malonateTiCl₄/TriethylamineDichloromethane0-2592

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCE), tetrahydrofuran (THF), or acetonitrile.

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for a Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate) or an acid (e.g., acetic acid or a Lewis acid).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). If water is a byproduct, a Dean-Stark apparatus can be used to remove it and drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Conversion with this compound start Low Conversion Observed check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reductive_amination Reductive Amination? check_conditions->reductive_amination Conditions OK condensation Condensation Reaction? reductive_amination->condensation No imine_formation Optimize Imine Formation (Add acid catalyst, pre-stir) reductive_amination->imine_formation Yes catalyst_optimization Optimize Catalyst (Type and Loading) condensation->catalyst_optimization Yes reducing_agent Check Reducing Agent (Use fresh STAB) imine_formation->reducing_agent ph_optimization Optimize pH (4-6) reducing_agent->ph_optimization end Improved Conversion ph_optimization->end remove_water Remove Water (Dean-Stark, Mol. Sieves) catalyst_optimization->remove_water solubility Improve Solubility (Change solvent) remove_water->solubility solubility->end

Caption: A decision-making workflow for troubleshooting low conversion.

Reductive_Amination_Pathway Reductive Amination Signaling Pathway aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine amine Primary/Secondary Amine amine->imine product Final Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->imine Catalyzes

Purification of crude 2-Fluoroisonicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Fluoroisonicotinaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of moderately polar organic compounds like this compound is standard silica gel (60 Å, 230-400 mesh).[1] However, due to the potential acidity of silica gel and the sensitivity of aldehydes, neutral alumina can be a viable alternative if compound degradation is observed.[2][3]

Q2: How do I choose the right solvent system (mobile phase) for my separation?

A2: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound, while achieving good separation from impurities.[2][4] A common starting point for polar aldehydes is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][5]

Q3: My this compound seems to be decomposing on the silica gel column. What can I do?

A3: Aldehyde decomposition on silica gel is a common issue, often due to the acidic nature of the stationary phase.[6][7] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel slurry or the mobile phase with a small amount of a tertiary amine, such as triethylamine (~0.1-1% v/v).[2] This neutralizes the acidic sites on the silica.

  • Switch to a different stationary phase: Use neutral alumina, which is less acidic than silica gel.[2]

  • Work quickly: Minimize the time the compound spends on the column.

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted starting materials, by-products from the synthesis, and the corresponding carboxylic acid (2-Fluoroisonicotinic acid) formed by the oxidation of the aldehyde.[6] The carboxylic acid is significantly more polar and will typically remain on the column or elute much later with a highly polar solvent.[6]

Q5: Can I use an alternative method to purify this compound if column chromatography fails?

A5: Yes. A classic and effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[6][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the removal of non-aldehyde impurities by extraction with an organic solvent. The pure aldehyde can then be regenerated from the aqueous layer by adding a base (like NaHCO3) and extracted back into an organic solvent.[6][8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect solvent system (mobile phase is too polar or not polar enough).[7] 2. The column was overloaded with crude material.[1] 3. Impurities have very similar polarity to the product.1. Optimize the solvent system using TLC to achieve a ∆Rf of at least 0.2 between the product and impurities.[4] Consider using a gradient elution, starting with low polarity and gradually increasing it.[4][9] 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight).[9] 3. If co-elution is unavoidable, collect mixed fractions and consider re-purification under different conditions or use an alternative method like recrystallization.
Product Elutes with the Solvent Front The mobile phase is too polar.[7]Start with a much less polar solvent system (e.g., a higher percentage of hexanes in a hexanes/ethyl acetate mixture).[5]
Product Does Not Elute from the Column 1. The mobile phase is not polar enough. 2. The product has decomposed or irreversibly adsorbed to the stationary phase.[7]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[5] 2. First, test the compound's stability on a TLC plate.[7] If it is unstable, consider deactivating the silica with triethylamine or using neutral alumina as the stationary phase.[2]
Streaking or Tailing of Spots on TLC/Column The compound is interacting too strongly with the acidic silica gel, possibly due to the basic pyridine nitrogen.Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape and elution.[2]
Low Product Recovery 1. Product decomposition on the column. 2. Incomplete elution from the column. 3. Fractions are too dilute to detect the product.[7]1. Use deactivated silica or alumina.[2][7] 2. After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% Methanol in Ethyl Acetate) to check for any remaining material. 3. Concentrate the collected fractions before analyzing them by TLC.[7]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography

This table lists common binary solvent systems in order of increasing polarity. The optimal ratio for purifying this compound should be determined empirically via TLC.

Non-Polar Component Polar Component Relative Polarity Notes
Hexanes / Petroleum EtherDiethyl EtherLowGood for less polar compounds.
Hexanes / Petroleum EtherEthyl AcetateMediumA versatile and widely used system, likely a good starting point.[5]
DichloromethaneMethanolHighSuitable for eluting highly polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[5]

Experimental Protocols

Detailed Protocol: Column Chromatography Purification
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust the ratio).

    • The ideal system will give the product an Rf value of ~0.3 and show clear separation from major impurities.[2]

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size for the amount of crude material (use ~30-50g of silica gel per 1g of crude product).[9]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.[10]

    • Alternatively, for less soluble samples, perform "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample solution (wet loading) or the silica-adsorbed powder (dry loading) to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If using a gradient elution, start with the least polar solvent mixture and systematically increase the proportion of the more polar solvent.[9]

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze monitor Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Product Purified Product Evap->Pure_Product

Caption: Workflow for column chromatography purification.

troubleshooting_logic Start Poor Separation Observed Cause1 Solvent System Incorrect? Start->Cause1 Cause2 Column Overloaded? Start->Cause2 Cause3 Compound Degrading? Start->Cause3 Solution1 Optimize on TLC (Target Rf ~0.3) Cause1->Solution1 Solution2 Reduce Sample Load (e.g., 1:50 ratio) Cause2->Solution2 Solution3 Deactivate Silica (TEA) or Use Alumina Cause3->Solution3

Caption: Troubleshooting logic for poor separation issues.

References

Identifying side products in the synthesis of 2-Fluoroisonicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoroisonicotinaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a protection-fluorination-deprotection strategy, can lead to several side products. The most prevalent are:

  • 2-Hydroxyisonicotinaldehyde: This is often the major byproduct, arising from the hydrolysis of the target compound during aqueous workup or purification.

  • Unreacted Starting Material: Incomplete fluorination can result in the recovery of the protected isonicotinaldehyde derivative.

  • Over-fluorinated Products: Although the C-H fluorination with reagents like Silver(II) Fluoride (AgF₂) is generally selective, small amounts of difluorinated pyridine derivatives can be formed.

  • Isomeric Byproducts: While the fluorination at the C-2 position is highly favored, trace amounts of other positional isomers may be generated.

  • Side products from Protecting Group Manipulation: Impurities can be introduced during the protection and deprotection steps of the aldehyde functionality.

Q2: My fluorination reaction of the protected isonicotinaldehyde is showing low conversion. What are the potential causes?

A2: Low conversion in the fluorination step can be attributed to several factors:

  • Moisture: The fluorination reaction using AgF₂ is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Reagent Quality: The quality of the fluorinating agent is crucial. AgF₂ can degrade upon exposure to air and moisture, indicated by a color change from black to yellow/brown.[1]

  • Reaction Temperature: While the reaction often proceeds at ambient temperature, slight warming may be necessary for less reactive substrates. However, excessive heat can lead to decomposition.[1]

  • Insufficient Fluorinating Agent: A sufficient excess of the fluorinating agent (typically 3 equivalents) is necessary to drive the reaction to completion.

Q3: How can I minimize the formation of the 2-Hydroxyisonicotinaldehyde byproduct?

A3: The formation of 2-Hydroxyisonicotinaldehyde occurs due to the hydrolysis of the C-F bond. To minimize this:

  • Anhydrous Workup: To the extent possible, perform the initial workup under anhydrous conditions.

  • Controlled pH: During aqueous extraction, avoid strongly acidic or basic conditions, which can accelerate hydrolysis.

  • Prompt Extraction: Minimize the contact time of the fluorinated product with the aqueous phase.

  • Careful Purification: During chromatographic purification, use neutral or slightly acidic silica gel and avoid highly polar, protic eluents if possible.

Q4: What analytical techniques are best suited for identifying and quantifying side products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture. The fragmentation patterns can help distinguish between isomers and identify unknown impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds. It provides molecular weight information and fragmentation data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation of the desired product and identification of impurities. ¹⁹F NMR is particularly useful for detecting fluorinated byproducts.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low yield of this compound Incomplete fluorination.Check the quality and stoichiometry of the fluorinating agent. Ensure anhydrous reaction conditions.[1]
Decomposition of the product during workup or purification.Use milder workup conditions (e.g., avoid strong acids/bases). Optimize purification method (e.g., flash chromatography with a less polar eluent).
Inefficient deprotection of the aldehyde.Screen different deprotection conditions (e.g., milder acid, different solvent).
High percentage of 2-Hydroxyisonicotinaldehyde Hydrolysis of the C-F bond.Minimize contact with water during workup. Use buffered aqueous solutions if necessary.
Presence of difluorinated byproducts Over-fluorination.Reduce the amount of fluorinating agent or shorten the reaction time.
Starting material remains after the reaction Incomplete reaction.Increase reaction time or temperature moderately. Confirm the activity of the fluorinating agent.
Multiple unidentified peaks in GC-MS/LC-MS Formation of various side products.Isolate major impurities for structural characterization by NMR. Compare fragmentation patterns with known compounds.

Experimental Protocols

Key Experiment: Synthesis of this compound via a Protection-Fluorination-Deprotection Strategy

Step 1: Protection of Isonicotinaldehyde

  • To a solution of isonicotinaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected aldehyde, 2-(pyridin-4-yl)-1,3-dioxolane.

Step 2: C-H Fluorination

  • In a glovebox or under an inert atmosphere, dissolve the protected aldehyde (1.0 eq) in anhydrous acetonitrile.[6]

  • Add Silver(II) Fluoride (AgF₂) (3.0 eq) in one portion.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with anhydrous acetonitrile.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude fluorinated acetal in a mixture of acetone and water.

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate).

  • Heat the mixture to reflux and monitor by TLC or GC-MS until the deprotection is complete.

  • Cool the reaction mixture and neutralize with a mild base.

  • Extract the product, this compound, with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture

Retention Time (min)Compound IdentityArea %Key m/z Fragments
5.2This compound85.5125 (M+), 97, 70
4.8Isonicotinaldehyde (from deprotection of unreacted starting material)5.2107 (M+), 79, 52
6.12-Hydroxyisonicotinaldehyde8.1123 (M+), 95, 67
7.52,6-Difluoro-4-formylpyridine1.2143 (M+), 115, 88

Visualizations

experimental_workflow start Isonicotinaldehyde protection Protection (Ethylene Glycol, p-TsOH) start->protection protected_aldehyde 2-(Pyridin-4-yl)-1,3-dioxolane protection->protected_aldehyde fluorination C-H Fluorination (AgF2, MeCN) protected_aldehyde->fluorination fluorinated_acetal Crude Fluorinated Acetal fluorination->fluorinated_acetal side_products Side Products fluorination->side_products Over-fluorination deprotection Deprotection (Mild Acid) fluorinated_acetal->deprotection crude_product Crude this compound deprotection->crude_product deprotection->side_products Hydrolysis purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product purification->side_products Isolation

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or High Impurity check_sm Unreacted Starting Material? start->check_sm check_hydrolysis High % of 2-Hydroxyisonicotinaldehyde? start->check_hydrolysis check_overfluorination Difluorinated Products Detected? start->check_overfluorination cause_reagent Inactive/Wet Reagents Insufficient Reagent check_sm->cause_reagent Yes cause_conditions Suboptimal Reaction Conditions (Time/Temp) check_sm->cause_conditions Yes cause_workup Harsh/Aqueous Workup check_hydrolysis->cause_workup Yes cause_excess_reagent Excess Fluorinating Agent/Time check_overfluorination->cause_excess_reagent Yes

Caption: Troubleshooting logic for identifying side products.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-fluoroisonicotinaldehyde.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

A1: Low yields in Suzuki couplings involving this compound can arise from several factors, often related to the specific challenges posed by heteroaromatic substrates. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the boronic acid.[1] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success. An inappropriate combination can lead to poor catalytic turnover and low product formation.

Solutions to Improve Yield:

  • Careful Selection of Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.

  • Choice of Base: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of strong bases such as NaOH or NaOtBu, which can accelerate protodeboronation.

  • Solvent System: A mixture of an aprotic solvent like dioxane or toluene with a small amount of water (e.g., 4:1 to 10:1) is often beneficial. Water can help dissolve the inorganic base and facilitate transmetalation, but excessive water can promote protodeboronation.

  • Reaction Temperature and Time: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

Q2: I am observing a significant amount of homo-coupling of my boronic acid. How can I minimize this side reaction?

A2: Homo-coupling of the boronic acid is a common side reaction that forms a biaryl byproduct, consuming the starting material and complicating purification.

  • Inadequate Degassing: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Catalyst System: The choice of the palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or efficiently generating the Pd(0) species in situ from a Pd(II) precatalyst can help minimize this side reaction.

Q3: My starting material (this compound) is being consumed, but I am seeing multiple unidentified byproducts. What could be the cause?

A3: The formation of multiple byproducts can be due to several competing side reactions.

  • Dehalogenation: The fluorine atom on the pyridine ring can be replaced by a hydrogen atom, leading to a dehalogenated byproduct. This can sometimes be promoted by certain bases or impurities in the reaction mixture.

  • Aldehyde Group Reactivity: The aldehyde functional group on this compound can potentially undergo side reactions under basic conditions, such as aldol condensation, especially at higher temperatures.

  • Hydrolysis of Boronic Acid Derivatives: If you are using a boronic ester (e.g., a pinacol ester), incomplete hydrolysis to the active boronic acid can lead to a complex reaction mixture.

Solutions:

  • Screen Different Bases: The choice of base can significantly influence the reaction pathway. Screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ can help identify the optimal conditions that favor the desired cross-coupling over side reactions.

  • Lower Reaction Temperature: If aldehyde-related side reactions are suspected, lowering the reaction temperature may help to minimize these pathways.

  • Use of Boronic Acid Surrogates: Consider using more stable boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, which undergo a slow release of the boronic acid under the reaction conditions, minimizing side reactions like protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A1: Based on literature for similar heteroaryl halides, a good starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water.

  • Temperature: 80-100 °C.

These conditions should be optimized for each specific substrate combination.

Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?

A2: While there is no single "best" catalyst for all Suzuki reactions, for challenging substrates like this compound, catalyst systems that are highly active and resistant to deactivation are preferred. Pre-formed catalysts, often called precatalysts, combined with bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) are generally very effective. Pd(dppf)Cl₂ is also a commonly used and often successful catalyst for a range of Suzuki couplings.

Q3: How critical is the purity of the reagents and solvents?

A3: The purity of all reaction components is crucial for a successful Suzuki coupling.

  • Boronic Acid: Impurities in the boronic acid can lead to side reactions and lower yields. It is advisable to use high-purity boronic acids or to purify them before use.

  • Solvents: Anhydrous and degassed solvents are essential to prevent side reactions like protodeboronation and catalyst deactivation due to oxygen.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is critical to prevent the oxidation of the Pd(0) catalyst.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Suzuki coupling can be a very effective method for accelerating the reaction and improving yields, especially for less reactive substrates. The rapid and uniform heating provided by microwave irradiation can often lead to shorter reaction times and cleaner reaction profiles. However, optimization of the temperature and reaction time is still necessary to avoid decomposition.

Data Presentation

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid.[1][2] These results provide a valuable starting point for optimizing reactions with this compound.

Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1Li₃PO₄Dioxane/H₂O (4:1)100<5
2Na₃PO₄Dioxane/H₂O (4:1)10075
3K₃PO₄Dioxane/H₂O (4:1)10011
4CsFDioxane/H₂O (4:1)10058
5Na₂CO₃Dioxane/H₂O (4:1)10035
6K₂CO₃Dioxane/H₂O (4:1)10025
7Cs₂CO₃Dioxane/H₂O (4:1)10010

Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary with this compound.[1][2]

Table 2: Effect of Solvent and Water Content on Yield

EntrySolventWater ContentTemperature (°C)Yield (%)
1TolueneDry100<10
2Toluene20%10045
3DioxaneDry10039
4DioxaneWet (as purchased)10041
5Dioxane20%10072
6Dioxane20%8565
7Dioxane20%6550

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" refers to degassed and dried solvent.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This is a generalized starting point protocol that may require optimization for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 R-B(OH)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions degassing Improve Degassing Protocol check_reagents->degassing screen_ligands Screen Bulky, Electron-Rich Ligands check_conditions->screen_ligands screen_bases Screen Mild Inorganic Bases (K3PO4, Cs2CO3) check_conditions->screen_bases screen_solvents Optimize Solvent/Water Ratio check_conditions->screen_solvents optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp success Improved Yield degassing->success screen_ligands->success screen_bases->success screen_solvents->success optimize_temp->success

Caption: A workflow diagram for troubleshooting low yields.

Optimization_Logic start Starting Point Conditions (e.g., Pd(dppf)Cl2, K3PO4, Dioxane/H2O) catalyst Catalyst System start->catalyst base Base start->base solvent Solvent start->solvent temperature Temperature start->temperature catalyst_options Pd source: Pd2(dba)3, Pd(OAc)2 Ligand: SPhos, XPhos, RuPhos catalyst->catalyst_options base_options K2CO3, Cs2CO3, K3PO4 base->base_options solvent_options Dioxane, Toluene, THF Water ratio: 10:1 to 4:1 solvent->solvent_options temperature_options Range: 60 - 110 °C Consider Microwave temperature->temperature_options

Caption: Decision tree for selecting key reaction components.

References

How to prevent decomposition of 2-Fluoroisonicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Fluoroisonicotinaldehyde to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.

Q2: Why is storage at -20°C recommended over standard refrigeration (2-8°C)?

A2: The recommendation of -20°C suggests that this compound may be particularly sensitive to degradation at higher temperatures.[1] Lower temperatures significantly slow down the rates of potential decomposition reactions such as polymerization and oxidation.

Q3: What are the primary pathways of decomposition for this compound?

A3: Based on the chemical structure (an aromatic aldehyde with a fluoro-substituted pyridine ring), the primary degradation pathways are likely:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Fluoroisonicotinic acid), especially in the presence of air (oxygen).[1][2][3][4]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, which can be initiated by heat, light, or the presence of acidic or basic impurities. This can result in the formation of viscous liquids or solid precipitates.

  • Hydrolysis: The 2-fluoro substituent on the pyridine ring can be susceptible to nucleophilic substitution, including hydrolysis to form 2-hydroxyisonicotinaldehyde, particularly under non-neutral pH conditions.

Q4: What are the visible signs of this compound decomposition?

A4: Signs of degradation may include:

  • A change in color (e.g., yellowing or darkening).

  • An increase in viscosity or the formation of a solid precipitate, indicating polymerization.

  • The presence of new peaks in analytical tests like HPLC or NMR.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify the structure of the compound and detect impurities. ¹⁹F NMR is particularly useful for monitoring the degradation of fluorinated compounds.[2][5]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample appears discolored (yellow/brown) Oxidation of the aldehyde or other degradation pathways.Use a fresh, properly stored sample. If the sample must be used, consider purification by chromatography. For future prevention, ensure storage under an inert atmosphere and protection from light.
Sample has become viscous or solidified Polymerization has occurred.For future prevention, strictly adhere to recommended storage conditions (-20°C, inert atmosphere).
Inconsistent or poor reaction yields The starting material may have partially degraded.Use a fresh, high-purity sample of this compound. Confirm the purity of the aldehyde before use via HPLC or NMR.
Appearance of unexpected peaks in analytical data (HPLC, NMR) Decomposition of the compound during storage or the experiment.Confirm the identity of new peaks using mass spectrometry. Review storage and handling procedures to minimize exposure to air, light, and incompatible materials.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Consequences of Deviation

Parameter Recommended Condition Consequence of Deviation Potential Degradation Products
Temperature -20°C[1]Increased rate of oxidation and polymerization.2-Fluoroisonicotinic acid, polymers.
Atmosphere Inert gas (Argon, Nitrogen)Oxidation of the aldehyde group.2-Fluoroisonicotinic acid.
Light Protect from light (amber vial)May catalyze polymerization and other degradation reactions.Polymers, various unspecified byproducts.
Moisture Tightly sealed container in a dry environmentPotential hydrolysis of the fluoro-substituent.2-Hydroxyisonicotinaldehyde.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of mobile phase and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C.

    • At specified time points, take a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber.

    • Maintain a control sample in the dark.

    • At specified time points, analyze both samples by HPLC.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Identify and quantify the degradation products.

  • Characterize the structure of significant degradation products using HPLC-MS and/or NMR.

Visualizations

DecompositionPathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A This compound B 2-Fluoroisonicotinic acid A->B [O] (Air/O₂) C This compound D Polymer C->D Heat, Light, Impurities

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photodegradation start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms_nmr Structure Elucidation (MS, NMR) hplc->ms_nmr data Data Interpretation ms_nmr->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Halogen Exchange (Halex) Synthesis of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogen exchange (Halex) synthesis of fluoropyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Halex synthesis of fluoropyridines.

Issue 1: Low or No Yield of the Desired Fluoropyridine

Q1: My Halex reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Halex reaction for fluoropyridine synthesis is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Identify Byproducts: The first step is to analyze your crude reaction mixture using techniques like GC-MS or NMR to identify any byproducts. Knowing the side products will provide clues about what is going wrong in your reaction.

  • Moisture Contamination: The presence of water is highly detrimental to Halex reactions.[1] Fluoride ions are strongly hydrated, which significantly reduces their nucleophilicity. Even trace amounts of water can lead to the formation of hydroxypyridines as byproducts.[1]

    • Solution: Ensure all reagents and solvents are rigorously dried. Potassium fluoride (KF) should be dried under high vacuum at elevated temperatures (e.g., 150 °C) for several hours or consider using commercially available spray-dried KF, which has a larger surface area and higher reactivity.[1][2] All glassware must be flame-dried or oven-dried and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Fluoride Source Reactivity: The choice and quality of the fluoride salt are critical.

    • Solution: While potassium fluoride (KF) is cost-effective, cesium fluoride (CsF) is more soluble and reactive in organic solvents, often leading to higher yields.[3][4] Anhydrous tetra-n-butylammonium fluoride (TBAF) is another highly reactive alternative.[3][5] The reactivity of alkali metal fluorides in aprotic solvents follows the order: CsF > KF ≫ NaF.[6]

  • Leaving Group: The nature of the halogen being displaced influences the reaction rate. The ease of displacement generally follows the order I > Br > Cl. However, in nucleophilic aromatic substitution (SNAr) reactions like Halex, the rate-determining step is often the initial nucleophilic attack, which is favored by more electron-withdrawing leaving groups. Consequently, aryl fluorides can be more reactive than aryl bromides in some SNAr contexts.[7] For pyridines, the position of the leaving group is also critical; halogens at the 2- and 4-positions are more readily displaced than those at the 3-position due to the ability to delocalize the negative charge onto the ring nitrogen.[7]

  • Reaction Temperature: Halex reactions typically require high temperatures, often between 150–250 °C, to proceed at a reasonable rate.[8]

    • Solution: If the reaction is sluggish, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition and byproduct formation.[9]

Issue 2: Formation of Undesired Byproducts

Q2: I am observing significant amounts of hydroxypyridine in my reaction mixture. How can I prevent this?

A2: The formation of hydroxypyridines is a classic sign of water in your reaction system.[1] The pyridyl cation intermediate can react with water, which is a competing nucleophile.

  • Solution: As detailed in Q1, the most effective solution is the rigorous exclusion of water from all components of the reaction. This includes the fluoride source, solvent, and glassware.[1]

Q3: My reaction is producing byproducts related to the solvent. What are my options?

A3: At the high temperatures often required for Halex reactions, some common polar aprotic solvents can decompose or participate in side reactions. For example, dimethylacetamide (DMAc) can hydrolyze in the presence of trace water to form dimethylamine and acetic acid, which can complicate the reaction mixture.[1]

  • Solution:

    • Use High-Purity Solvents: Always use high-purity, anhydrous solvents to minimize reactive impurities.[1]

    • Choose a More Stable Solvent: Consider using a more thermally stable solvent like sulfolane, which is less prone to decomposition at high temperatures.[1] Dimethyl sulfoxide (DMSO) is also a common and effective solvent for Halex reactions.[10]

Issue 3: Poor Solubility of Reagents

Q4: My fluoride salt (KF) is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics. How can I improve this?

A4: The low solubility of alkali metal fluorides in organic solvents is a common challenge.[3][11]

  • Solution:

    • Use a More Soluble Fluoride Source: As mentioned previously, CsF has a higher solubility than KF in organic solvents.[3]

    • Employ a Phase Transfer Catalyst (PTC): A PTC can facilitate the transfer of the fluoride anion from the solid phase to the organic phase.[11] Common PTCs include quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium chloride or bromide) and crown ethers (e.g., 18-crown-6).[4][12]

    • Use Spray-Dried KF: Spray-dried KF has a much smaller particle size (10-20 µm) and a larger surface area (1.3 m²/g) compared to calcined KF, which significantly improves its reactivity.[2]

Data Presentation

Table 1: Comparison of Fluoride Sources for Halex Reactions

Fluoride SourceCommon FormKey AdvantagesKey Disadvantages
Potassium Fluoride (KF) Powder, Spray-driedLow cost, readily available.[4] Spray-dried form offers high reactivity.[2]Low solubility in organic solvents, requires high temperatures, highly hygroscopic.[4]
Cesium Fluoride (CsF) Crystalline solidMore reactive and soluble than KF in organic solvents.[3][4]Higher cost compared to KF.[4]
Tetra-n-butylammonium Fluoride (TBAF) Solution in THF, solid hydrateHighly soluble and reactive in organic solvents.[3]Often supplied as a hydrate which reduces fluoride nucleophilicity, can be basic.[5]

Table 2: Effect of Solvent on Halex Reaction Yield

The choice of a polar aprotic solvent significantly impacts the reaction rate and yield.

SolventDielectric Constant (approx.)Boiling Point (°C)Typical Reaction Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO) 47189150-190High polarity effectively solvates cations, leaving the fluoride anion more nucleophilic. Can give dramatically higher yields.[10][13]
Sulfolane 43285200-250High thermal stability, suitable for high-temperature reactions.[1]
N,N-Dimethylformamide (DMF) 37153130-150Lower boiling point limits the achievable reaction temperature.
N,N-Dimethylacetamide (DMAc) 38165140-165Prone to hydrolysis at high temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for the Halex Fluorination of a Chloropyridine using Spray-Dried KF

  • Drying of Glassware: All glassware (a round-bottom flask, condenser, etc.) is oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator. The apparatus is then assembled hot under a stream of dry nitrogen or argon.

  • Reagent Addition: To the reaction flask, add the chloropyridine substrate (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 eq) if necessary.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via a syringe. The typical concentration is 0.5-1.0 M.

  • Reaction: The reaction mixture is heated to 160-180 °C with vigorous stirring under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove excess KF and the precipitated KCl. The filter cake is washed with an appropriate solvent (e.g., ethyl acetate). The combined organic phases are washed with water to remove the DMSO, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the desired fluoropyridine.

Protocol 2: Drying of Potassium Fluoride [1]

  • Place the required amount of potassium fluoride in a round-bottom flask.

  • Heat the flask to 150 °C under a high vacuum for at least 4 hours using a heating mantle and a vacuum pump.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • The dried potassium fluoride should be used immediately or stored in a desiccator over a strong drying agent.

Visualizations

Halex_Troubleshooting start Low/No Yield in Halex Reaction check_byproducts Analyze Crude Mixture (GC-MS, NMR) start->check_byproducts moisture Pitfall: Moisture Contamination check_byproducts->moisture fluoride_issue Pitfall: Low Fluoride Reactivity check_byproducts->fluoride_issue temp_issue Pitfall: Suboptimal Temperature check_byproducts->temp_issue leaving_group_issue Pitfall: Poor Leaving Group/Position check_byproducts->leaving_group_issue dry_reagents Solution: - Dry KF (vacuum, heat) - Use spray-dried KF - Use anhydrous solvents - Flame-dry glassware - Inert atmosphere moisture->dry_reagents If hydroxypyridines observed change_fluoride Solution: - Use CsF or TBAF - Use spray-dried KF - Add Phase Transfer Catalyst (e.g., 18-crown-6, Bu4NCl) fluoride_issue->change_fluoride If reaction is sluggish optimize_temp Solution: - Gradually increase temperature - Monitor for decomposition temp_issue->optimize_temp If no conversion modify_substrate Solution: - Consider alternative substrate with better leaving group or activation (2- or 4-position) leaving_group_issue->modify_substrate If substrate is unreactive Halex_Reaction_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add: - Chloropyridine - Anhydrous Fluoride Source (KF/CsF) - (Optional) Phase Transfer Catalyst start->reagents solvent Add: Anhydrous Polar Aprotic Solvent (e.g., DMSO, Sulfolane) reagents->solvent heat Heat to 150-250 °C with Stirring solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Work-up: - Cool and filter - Wash with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification: (Column Chromatography or Distillation) workup->purify product Final Product: Fluoropyridine purify->product

References

Technical Support Center: Purification of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Fluoroisonicotinaldehyde. The following sections offer guidance on removing impurities and ensuring the high quality of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, typically available at 95-97% purity, may contain several types of impurities.[1][2][3] These can include:

  • Starting materials and byproducts from synthesis: Depending on the synthetic route, these could include unreacted precursors or related pyridine derivatives. For instance, if synthesized via hydrolysis of 2-fluoro-4-cyanopyridine, residual nitrile or the corresponding carboxylic acid could be present.[4]

  • Oxidation products: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-fluorisonicotinic acid.

  • Polymers: Aldehydes can sometimes undergo self-condensation or polymerization, especially under certain storage or reaction conditions.

  • Residual solvents: Solvents used in the manufacturing and purification process may be present in trace amounts.[5][6]

Q2: What is the most suitable method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column chromatography is a versatile technique for separating the aldehyde from a wider range of impurities, especially those with different polarities.

  • Purification via bisulfite adduct formation is a highly specific method for separating aldehydes from non-aldehydic impurities.[7]

Q3: How can I assess the purity of this compound after purification?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A common and accurate method for quantifying the purity of organic compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

  • Q: My compound does not crystallize upon cooling.

    • A: The solution may not be saturated. Try boiling off some of the solvent to increase the concentration of the aldehyde. Alternatively, you can try adding a seed crystal to induce crystallization. If using a two-solvent system, you may need to add more of the anti-solvent.[13]

  • Q: The recrystallized product is still impure.

    • A: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to the desired compound. A second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of pure crystals.[10]

Column Chromatography Challenges

  • Q: My aldehyde appears to be decomposing on the silica gel column.

    • A: Silica gel is slightly acidic and can sometimes cause the decomposition of sensitive compounds like aldehydes. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).

  • Q: I am not getting good separation of my compound from an impurity.

    • A: The solvent system (eluent) may not be optimal. You should aim for a retention factor (Rf) of around 0.2-0.4 for your compound on a Thin Layer Chromatography (TLC) plate with the chosen eluent. You can adjust the polarity of the eluent by changing the ratio of the solvents. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve separation.

Bisulfite Adduct Formation Problems

  • Q: The bisulfite adduct is not precipitating from the solution.

    • A: The bisulfite adduct of some aldehydes can be soluble in the reaction mixture. If a precipitate does not form, the adduct is likely in the aqueous phase. You can proceed with a liquid-liquid extraction to separate the aqueous layer containing the adduct from the organic layer containing the impurities.[7]

  • Q: I am having trouble regenerating the aldehyde from the bisulfite adduct.

    • A: Regeneration of the aldehyde requires treatment with a base (like sodium hydroxide) or a strong acid. Ensure that the pH of the solution is sufficiently basic or acidic to reverse the reaction. Gentle heating may also be required.

Data Presentation

The following table provides an illustrative comparison of the expected purity of commercial this compound before and after applying various purification techniques. The actual purity achieved will depend on the initial purity of the commercial batch and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Expected Purity After One Purification CycleNotes
Recrystallization95-97%>99%Effective for removing minor impurities. Purity can be further improved with multiple recrystallizations.
Column Chromatography95-97%>98.5%Good for removing a wider range of impurities. Purity depends on the choice of stationary and mobile phases.
Bisulfite Adduct Formation95-97%>99.5%Highly selective for aldehydes, offering excellent purification from non-aldehydic impurities.

Experimental Protocols

1. Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

  • Materials:

    • Commercial this compound

    • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

2. Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

  • Materials:

    • Commercial this compound

    • Silica gel (60-120 mesh)

    • Eluent (e.g., a mixture of hexanes and ethyl acetate)

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes

  • Procedure:

    • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Dissolve the impure this compound in a minimum amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column by adding the eluent to the top and collecting fractions at the bottom.

    • Monitor the fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

3. Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes.

  • Materials:

    • Commercial this compound

    • Saturated sodium bisulfite solution

    • Diethyl ether or other suitable organic solvent

    • Sodium hydroxide solution (10%)

    • Separatory funnel

  • Procedure:

    • Dissolve the impure this compound in a suitable organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and add an equal volume of a saturated sodium bisulfite solution.

    • Shake the funnel vigorously for several minutes. The bisulfite adduct of the aldehyde will form and move into the aqueous layer.

    • Separate the aqueous layer. Wash the organic layer with water and combine the aqueous layers.

    • To regenerate the aldehyde, add the aqueous solution to a clean separatory funnel and slowly add a 10% sodium hydroxide solution until the solution is basic.

    • Extract the regenerated aldehyde with fresh diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualization

The following diagram illustrates a general workflow for the purification of commercial this compound.

PurificationWorkflow start Commercial this compound (Purity: 95-97%) assess_purity_initial Assess Initial Purity (HPLC, GC-MS, or qNMR) start->assess_purity_initial decision Is Purity Sufficient? assess_purity_initial->decision recrystallization Recrystallization decision->recrystallization No column_chromatography Column Chromatography decision->column_chromatography No bisulfite_adduct Bisulfite Adduct Formation decision->bisulfite_adduct No end Pure this compound decision->end Yes assess_purity_final Assess Final Purity (HPLC, GC-MS, or qNMR) recrystallization->assess_purity_final column_chromatography->assess_purity_final bisulfite_adduct->assess_purity_final assess_purity_final->decision Re-evaluate

Caption: Purification workflow for this compound.

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and manage protodeboronation, a common and often troublesome side reaction in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron reagent (like a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki coupling, thereby reducing the yield of the desired cross-coupled product.[2][3] It also forms a deboronated byproduct that can complicate the purification of the target molecule.[2][4]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

A2: The susceptibility to protodeboronation is highly dependent on the structure of the organic substituent on the boron atom.[1] Electron-deficient arylboronic acids, and especially heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl), are particularly prone to this side reaction.[3][4][5] For instance, 2-pyridylboronic acids are notoriously unstable due to the influence of the basic nitrogen atom in the ring.[2]

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can significantly influence the rate of protodeboronation:

  • pH and Base: The pH of the reaction medium is a critical factor.[1][2] Both acid- and base-catalyzed protodeboronation mechanisms exist.[1][6] While a base is necessary for the Suzuki catalytic cycle, strongly basic conditions can accelerate protodeboronation for many simple arylboronic acids.[7][8] For certain heteroarylboronic acids, like 2-pyridylboronic acid, the reaction is surprisingly fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2][7]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][7][9]

  • Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1] Conversely, bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation.[3][10][11][12]

  • Solvent: The solvent can affect the stability of the boronic acid and the intermediates in the catalytic cycle.[7] The presence of water can be a proton source for protodeboronation, so anhydrous conditions can sometimes be beneficial.[4]

  • Reaction Time: Longer reaction times expose the boronic acid to potentially degrading conditions for an extended period, increasing the likelihood of protodeboronation.[4][9]

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: You can identify protodeboronation by analyzing the crude reaction mixture using standard analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a byproduct with a mass corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[3] This will likely be accompanied by a low yield of your desired product and unreacted starting materials.

Troubleshooting Guide

This section provides a structured approach to address issues related to protodeboronation.

Problem: Low yield of the desired product with significant formation of the deboronated byproduct.

Here are the steps to troubleshoot and mitigate this issue:

Step 1: Modify the Boron Reagent

The most effective strategy is often to replace the unstable boronic acid with a more stable derivative.

  • Use Boronic Esters: Convert the boronic acid to a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or other stable esters.[4][7][13] These derivatives are generally more stable and can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][14]

  • Use Organotrifluoroborate Salts: Potassium organotrifluoroborate salts (R-BF₃K) are another class of stable boron reagents that can be used to suppress protodeboronation.[15]

Step 2: Optimize Reaction Conditions

If modifying the boron reagent is not feasible, carefully optimizing the reaction conditions is the next step.

  • Choice of Base: The base is a critical parameter. For simple arylboronic acids prone to base-catalyzed protodeboronation, switching to a milder base can be effective.[4] For heteroarylboronic acids that are unstable at neutral pH, the addition of either acid or base can counterintuitively slow down protodeboronation by shifting the equilibrium away from the reactive zwitterionic species.[1][2]

  • Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.[7][9] However, this may also slow down the desired coupling, so a balance must be found. A more active catalyst may be required to achieve a reasonable reaction rate at a lower temperature.[9]

  • Solvent: If aqueous bases are problematic, consider using anhydrous conditions.[4] The choice of organic solvent can also impact the reaction outcome.[16][17][18]

  • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.[9]

Step 3: Enhance the Catalytic System

A highly efficient catalytic system can favor the desired Suzuki coupling over the protodeboronation side reaction.

  • Catalyst Loading: A modest increase in the catalyst loading might accelerate the productive reaction.[7][9]

  • Ligand Choice: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[9] However, be aware that very bulky ligands can sometimes promote protodeboronation.[3][10][11][12]

  • Catalyst Activation: Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps of Pd(II) precatalysts.[9]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize the qualitative and quantitative effects of various reaction parameters on the extent of protodeboronation.

Table 1: Effect of Base on Protodeboronation

BaseStrengthGeneral Impact on Protodeboronation of Simple Arylboronic AcidsGeneral Impact on Protodeboronation of 2-Pyridylboronic Acids
NaOH, KOHStrongCan significantly promote protodeboronation[19]Can decrease protodeboronation compared to neutral pH[2]
K₃PO₄, Cs₂CO₃ModerateGenerally preferred to minimize protodeboronation[4][13][19]Effective at promoting coupling while managing protodeboronation[2]
K₂CO₃, Na₂CO₃ModerateOften a good starting point[13][19]Can be effective[13]
KF, KOAcWeakCan be beneficial in minimizing protodeboronation[4][19]May be effective in specific cases[20]

Table 2: Effect of Boron Reagent on Stability

Boron ReagentGeneral StabilityKey Advantages
Boronic Acid (Ar-B(OH)₂)Variable, often low for specific substratesReadily available
Pinacol EsterGenerally more stable than boronic acids[13]Good stability, slow release of boronic acid
MIDA BoronateHigh stability[7]Very stable, allows for "slow-release" strategy[1][14]
Trifluoroborate Salt (Ar-BF₃K)High stability[15]Robust, easy to handle, reduced protodeboronation[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Using a MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by alternating between vacuum and an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In-situ Monitoring of Protodeboronation by NMR

This protocol allows for the quantification of protodeboronation over time.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent. In an NMR tube, combine the boronic acid, the base, and the internal standard stock solution.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the starting materials.

  • Reaction Initiation: Add the palladium catalyst and ligand to the NMR tube, and place it in a preheated oil bath or a temperature-controlled NMR probe.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the boronic acid starting material and the protodeboronated byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of the rate of protodeboronation.[2]

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Coupling Cycle cluster_proto Protodeboronation Ar_BX2 Ar-B(OR)₂/Ar-BF₃⁻ Suzuki_Product Ar-Ar' Ar_BX2->Suzuki_Product Transmetalation Protodeboronation_Product Ar-H Ar_BX2->Protodeboronation_Product C-B Cleavage Ar_Pd_X Ar'-Pd(II)-X Ar_Pd_X->Suzuki_Product Catalyst Pd(0) Base Base Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Protodeboronation_Product

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_catalyst Catalyst Enhancement start Low Yield & High Protodeboronation step1 Modify Boron Reagent? (e.g., Pinacol, MIDA, -BF₃K) start->step1 step2 Optimize Reaction Conditions step1->step2 No end_success Improved Yield step1->end_success Yes cluster_conditions cluster_conditions step2->cluster_conditions step3 Enhance Catalyst System cluster_catalyst cluster_catalyst step3->cluster_catalyst end_fail Re-evaluate Strategy cond1 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) cond2 Lower Temperature cond3 Anhydrous Conditions cat1 Increase Catalyst Loading cat2 Screen Ligands (e.g., Buchwald type) cat3 Use Active Pd(0) Source cluster_conditions->step3 cluster_catalyst->end_success

Caption: Troubleshooting workflow for managing protodeboronation.

Prevention_Strategies center Minimize Protodeboronation reagent Stable Boron Reagent (MIDA, Pinacol, -BF₃K) center->reagent Slow Release base Optimize Base (Weaker, Anhydrous) center->base Control pH temp Lower Temperature center->temp Reduce Rate catalyst Highly Active Catalyst center->catalyst Increase k_coupling

Caption: Interrelated strategies to prevent protodeboronation.

References

Technical Support Center: Efficient Cross-Coupling with 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 2-Fluoroisonicotinaldehyde in various palladium-catalyzed cross-coupling reactions.

General Challenges with this compound

This compound presents unique challenges in cross-coupling reactions due to a combination of electronic and steric factors. The electron-withdrawing nature of both the fluorine atom and the aldehyde group deactivates the pyridine ring, making the crucial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Careful selection of the catalyst system, base, and reaction conditions is paramount for achieving high yields and purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the reduced reactivity of this compound requires robust catalyst systems.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
  • Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no conversion? A1: Low conversion is often due to the electronically deactivated nature of the substrate, which slows down the oxidative addition step.[1] The choice of a sufficiently active catalyst system is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate this step.[2] Additionally, ensure that your palladium source has not decomposed and that the reaction is conducted under strictly inert conditions.[2]

  • Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd₂(dba)₃ can also help minimize this side reaction.[2]

  • Q3: What is protodeboronation and how can I minimize it? A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be a problem with unstable boronic acids.[2] To mitigate this, use a fresh batch of the boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.[2] Using a slight excess (1.2–1.5 equivalents) of the boronic acid can also help drive the desired cross-coupling reaction.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst: Palladium precursor or ligand has degraded.Use a pre-formed, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts).[3][4] Use fresh, high-purity reagents.
Inefficient Oxidative Addition: The C-F bond is difficult to activate.Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, RuPhos).[2] Increase reaction temperature or consider microwave heating.[1]
Poor Solubility: Reagents are not fully dissolved.Screen alternative solvents like dioxane, DMF, or DME.[5][6] Ensure vigorous stirring.[3]
Side Product Formation Boronic Acid Homocoupling: Presence of oxygen.Rigorously degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon for >30 mins).[2]
Protodeboronation: Unstable boronic acid.Use a more stable boronate ester (e.g., pinacol ester).[2] Use KF or CsF as the base, which can form more stable trifluoroborate salts in situ.
Hydrolysis of Aldehyde: Incompatible reaction conditions.Use anhydrous solvents and reagents. Select a non-nucleophilic base.
Recommended Catalyst Systems: Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80–110
Pd(OAc)₂XPhosCs₂CO₃Toluene100–120
XPhos Pd G3K₂CO₃THF/H₂O80–100
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100

Note: Catalyst loading, stoichiometry, and reaction times must be optimized for each specific substrate combination.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a precatalyst, add it directly.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[2] If a co-solvent like water is used, ensure it is also degassed.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. Key challenges include preventing alkyne homocoupling (Glaser coupling) and ensuring catalyst activity.

Frequently Asked Questions (FAQs): Sonogashira Coupling
  • Q1: My Sonogashira reaction is producing a lot of alkyne homocoupling byproduct. What can I do? A1: Alkyne homocoupling, or Glaser coupling, is a common side reaction promoted by the copper(I) co-catalyst.[1] To minimize this, you can reduce the amount of the copper(I) salt or, more effectively, switch to a copper-free Sonogashira protocol.[1][7] Thoroughly degassing the reaction mixture is also critical, as oxygen can promote this side reaction.

  • Q2: What are the advantages of a copper-free Sonogashira coupling? A2: Copper-free protocols eliminate the primary catalyst for Glaser homocoupling, leading to cleaner reactions and simpler purification.[8] These systems often rely on a palladium catalyst and a suitable base (e.g., an amine base like triethylamine) and can sometimes be performed under milder conditions.[8][9]

  • Q3: The reaction is sluggish. How can I increase the rate? A3: For unreactive substrates like this compound, increasing the reaction temperature can be effective.[1] Using a more robust palladium catalyst system with bulky, electron-rich phosphine ligands may also be necessary.[1] Ensure the base is appropriate and present in sufficient quantity (2-4 equivalents) to facilitate the deprotonation of the alkyne.

Troubleshooting Guide: Sonogashira Coupling
IssuePotential CauseRecommended Solution
No or Low Conversion Catalyst Deactivation: Palladium catalyst is inactive or inhibited.Use a robust palladium catalyst system, potentially with bulky phosphine ligands.[1] For challenging C-F bonds, higher catalyst loadings (2-5 mol%) may be necessary.
Insufficient Alkyne Activation: Base is too weak or alkyne is not deprotonated.Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or an amine base like Et₃N or DBU. Ensure the base is soluble in the reaction medium.
Side Product Formation Glaser Homocoupling: Excess copper(I) catalyst and/or presence of oxygen.Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.[1] Ensure rigorous exclusion of air.
Dehalogenation: Reductive cleavage of the C-F bond.Lower the reaction temperature if possible. Screen different ligands and bases to find milder conditions.
Recommended Catalyst Systems: Sonogashira Coupling
Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF25–60
Pd(OAc)₂None (Cu-free)XPhosCs₂CO₃1,4-Dioxane100–120
Pd(PPh₃)₄CuIPPh₃DiisopropylamineToluene50–80
Pd(dppf)Cl₂CuIdppfEt₂NHDMF60–90

Note: These are starting points and require optimization.

General Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2–1.5 equiv.) and the amine base (e.g., Et₃N, 2-3 equiv.).[10]

  • Reaction Execution: Stir the mixture at room temperature or heat as required (e.g., 50–80 °C).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and dilute with an organic solvent. Wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds. Given the electron-deficient nature of this compound, this transformation is feasible but requires careful optimization of the ligand and base.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
  • Q1: My Buchwald-Hartwig amination is not working. What are the most critical factors? A1: The three most critical factors are the ligand, the base, and the exclusion of air and moisture. The C-F bond is less reactive than C-Br or C-I bonds, necessitating the use of highly active, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[11] The base must be strong enough to deprotonate the amine without causing side reactions; non-nucleophilic strong bases like NaOt-Bu or LHMDS are commonly used.[12]

  • Q2: Can the pyridine nitrogen or the aldehyde interfere with the reaction? A2: Yes, both functional groups can potentially interfere. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. The aldehyde group can undergo side reactions with the strong bases used. Using a ligand that is bulky enough to create a coordinatively saturated palladium complex can sometimes mitigate pyridine binding. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be screened, although this often requires higher temperatures or more active catalysts.

  • Q3: What is the benefit of using a palladium precatalyst? A3: Palladium precatalysts are air- and moisture-stable Pd(II) complexes that rapidly generate the active Pd(0) species in solution under basic conditions.[13] This ensures a reliable and reproducible generation of the active catalyst, leading to more consistent results, especially for challenging substrates.[3][13] Buchwald's G2, G3, and G4 precatalysts are widely used for this purpose.[11]

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst/Ligand: Ligand is not sufficiently electron-rich or bulky.Screen a panel of modern biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[11] Use an air-stable precatalyst (e.g., XPhos Pd G3).
Base is Ineffective: Base is too weak or insoluble.Use a stronger base like NaOt-Bu or LHMDS. If substrate is base-sensitive, try K₃PO₄ or Cs₂CO₃ at a higher temperature.[12] The rate of agitation can be critical as inorganic bases are often dense.[14]
Catalyst Inhibition: Pyridine nitrogen is coordinating to palladium.Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1). Screen different bulky ligands.
Side Product Formation Hydrodehalogenation: C-F bond is cleaved and replaced by hydrogen.This can compete with reductive elimination.[15] Try a different ligand/base combination or lower the reaction temperature.
Aldehyde Degradation: Aldehyde reacts with the strong base.Use the minimum effective amount of base. Consider protecting the aldehyde if other strategies fail. Screen weaker bases like Cs₂CO₃.
Recommended Catalyst Systems: Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene80–110
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane100–120
XPhos Pd G4K₃PO₄t-AmOH110
BrettPhos Pd G3Cs₂CO₃Toluene100

Note: Optimization is crucial. The choice of amine (primary, secondary, aryl, alkyl) will significantly impact the optimal conditions.[14]

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOt-Bu, 1.2–2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.[1]

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane). Add this compound (1.0 equiv.) and the amine (1.1–1.5 equiv.).[1]

  • Reaction Execution: Heat the sealed tube to the desired temperature (e.g., 100–120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.[1]

  • Purification: Purify the crude product by flash chromatography.[1]

Visualized Workflows

Catalyst Selection Workflow

CatalystSelection cluster_reactions cluster_suzuki cluster_sonogashira cluster_buchwald start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C, alkyne) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_ligand Use Bulky, Electron-Rich Biarylphosphine Ligands (XPhos, SPhos, RuPhos) suzuki->suzuki_ligand sono_protocol Decide Protocol sonogashira->sono_protocol buchwald_ligand Use Highly Active Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) buchwald->buchwald_ligand suzuki_base Base Selection: K3PO4, Cs2CO3 suzuki_ligand->suzuki_base sono_cu Copper-Catalyzed: Pd(PPh3)2Cl2 / CuI sono_protocol->sono_cu Standard sono_cu_free Copper-Free: Pd(OAc)2 / XPhos sono_protocol->sono_cu_free Minimize Homocoupling buchwald_base Base Selection: NaOtBu, LHMDS, K3PO4 buchwald_ligand->buchwald_base

Caption: Catalyst system selection guide for this compound.

General Troubleshooting Workflow

Troubleshooting start Reaction Outcome? no_rxn No or Low Conversion start->no_rxn Poor Yield side_products Complex Mixture / Side Products start->side_products Poor Purity success Success start->success Good Yield & Purity check_catalyst 1. Check Catalyst Activity - Use precatalyst - Use fresh reagents no_rxn->check_catalyst check_inert 1. Check Inert Atmosphere - Degas solvents thoroughly - Ensure positive pressure side_products->check_inert change_ligand 2. Increase Ligand Activity - Switch to bulkier, more  electron-rich ligand check_catalyst->change_ligand increase_temp 3. Increase Temperature - Consider microwave heating change_ligand->increase_temp check_stoi 2. Check Stoichiometry - Analyze for protodeboronation - Check for homocoupling check_inert->check_stoi change_base 3. Change Base / Conditions - Use milder base - Lower temperature check_stoi->change_base

Caption: Decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: Monitoring Reactions with 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Fluoroisonicotinaldehyde.

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring a chemical reaction.

Reaction_Monitoring_Workflow cluster_setup Setup cluster_monitoring Monitoring Loop cluster_decision Decision cluster_outcome Outcome start Start Reaction choose_method Choose Monitoring Technique (TLC, HPLC, GC-MS, NMR) start->choose_method take_aliquot Take Aliquot from Reaction Mixture choose_method->take_aliquot prepare_sample Prepare Sample for Analysis take_aliquot->prepare_sample analyze_sample Analyze Sample prepare_sample->analyze_sample interpret_data Interpret Data: - Starting Material? - Product Formed? - Intermediates? analyze_sample->interpret_data is_complete Reaction Complete? interpret_data->is_complete workup Proceed to Workup and Purification is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No stop End workup->stop continue_reaction->take_aliquot

Caption: General workflow for monitoring a chemical reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and versatile method for monitoring reaction progress by separating components of a mixture based on polarity.[1]

FAQs for TLC Monitoring

Q1: How do I select an appropriate solvent system (eluent) for my reaction? A1: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8.[1] Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.[2] A good starting point for moderately polar compounds like this compound is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

Q2: How do I visualize the spots on the TLC plate? A2: Since this compound contains an aromatic ring, it is UV active. You can visualize the spots under a UV lamp (typically at 254 nm).[3][4] It is also recommended to use a chemical stain, such as potassium permanganate or iodine, to visualize any potential impurities or products that may not be UV active.[1]

Q3: How do I interpret the TLC plate to determine reaction progress? A3: A standard TLC for reaction monitoring involves three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane with both the SM and RM spotted on top of each other.[3][4] The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane, and a new spot corresponding to the product appears.[3][4][5]

Troubleshooting Guide for TLC

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions issue Identify TLC Issue streaking Streaking Spots issue->streaking rf_bad Rf Too High/Low issue->rf_bad no_spots No Spots Visible issue->no_spots overlapping Overlapping Spots issue->overlapping sol_streaking1 Sample too concentrated. Dilute and re-spot. streaking->sol_streaking1 sol_streaking2 Compound is highly polar. Add acid/base to eluent. streaking->sol_streaking2 sol_rf_high Eluent too polar. Decrease polarity (add more non-polar solvent). rf_bad->sol_rf_high sol_rf_low Eluent not polar enough. Increase polarity (add more polar solvent). rf_bad->sol_rf_low sol_no_spots1 Compound not UV active. Use a chemical stain. no_spots->sol_no_spots1 sol_no_spots2 Sample too dilute. Concentrate and re-spot. no_spots->sol_no_spots2 sol_overlapping Poor separation. Try a different solvent system. overlapping->sol_overlapping

Caption: Troubleshooting common issues in Thin-Layer Chromatography.

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[1]

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it on the SM and C lanes.

    • Take a small aliquot (a few drops) from your reaction mixture.[4] Dilute it if necessary and spot it on the RM and C lanes. Ensure the spots are small and concentrated.[1]

  • Develop the Plate: Place a small amount of your chosen eluent in a developing chamber with a lid and a piece of filter paper. Once the chamber is saturated with solvent vapor, place the TLC plate inside and close the lid.

  • Elute and Mark: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize: Let the plate dry completely. View it under a UV lamp and circle any visible spots. If necessary, use a chemical stain to visualize other spots.

  • Analyze: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[4]

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Start with Hexane:Ethyl Acetate (8:2 or 7:3) and adjust polarity as needed.[2]
Visualization UV light (254 nm), Potassium Permanganate stain, Iodine chamber.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and reproducible technique that provides quantitative data on the concentration of reactants, products, and byproducts.[6]

FAQs for HPLC Monitoring

Q1: What type of HPLC column is suitable for this compound? A1: A reverse-phase C18 column is a common and effective choice for separating moderately polar aromatic compounds like this compound and its derivatives.

Q2: How do I develop a suitable mobile phase method? A2: For a C18 column, a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. You can start with an isocratic method (e.g., 65:35 acetonitrile:water) or a gradient method where the percentage of the organic solvent is increased over time to elute more non-polar compounds.[7]

Q3: Is derivatization necessary for analyzing this compound by HPLC? A3: While not always necessary, derivatization can significantly improve detection sensitivity and chromatographic separation.[6][8] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative that can be easily detected by a UV-Vis detector at around 360 nm.[6][7]

Troubleshooting Guide for HPLC

HPLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions issue Identify HPLC Issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape ghost_peaks Ghost or Extra Peaks issue->ghost_peaks rt_shift Retention Time Shifts issue->rt_shift no_peaks No Peaks Detected issue->no_peaks sol_peak_shape1 Column overload. Dilute sample. peak_shape->sol_peak_shape1 sol_peak_shape2 Column degradation. Replace column. peak_shape->sol_peak_shape2 sol_ghost_peaks Contamination in mobile phase or injector. Flush system. ghost_peaks->sol_ghost_peaks sol_rt_shift1 Fluctuation in temperature or pressure. Check system stability. rt_shift->sol_rt_shift1 sol_rt_shift2 Mobile phase composition changed. Prepare fresh mobile phase. rt_shift->sol_rt_shift2 sol_no_peaks Detector issue or incorrect wavelength. Check detector settings. no_peaks->sol_no_peaks

Caption: Troubleshooting common issues in HPLC analysis.

Experimental Protocol: HPLC Analysis with DNPH Derivatization
  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to the aliquot to form the hydrazone derivative.[9]

    • Quench the reaction and extract the derivative with a suitable organic solvent (e.g., acetonitrile).

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Set the UV detector to 360 nm for DNPH derivatives.[7]

  • Injection and Analysis:

    • Inject the prepared sample into the HPLC.

    • Run the analysis using an appropriate isocratic or gradient method.

  • Data Processing:

    • Integrate the peak areas of the starting material derivative and the product derivative.

    • Calculate the percentage conversion by comparing the relative peak areas over time.

ParameterRecommendation
Column Welch Uitisil® XB-C18 (4.6×250mm, 5μm) or similar.[7]
Mobile Phase Acetonitrile and Water mixture (e.g., 65:35 isocratic).[7]
Flow Rate 1.0 mL/min.[7]
Column Temperature 30°C.[7]
Detector UV at 360 nm (for DNPH derivatives).[7]
Injection Volume 20 µL.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It is highly sensitive and provides structural information from the mass spectrum.

FAQs for GC-MS Monitoring

Q1: Is derivatization necessary for analyzing this compound by GC-MS? A1: While direct analysis is possible, derivatization is often used for aldehydes to improve their volatility, stability, and chromatographic properties.[8] A common derivatizing agent for GC-MS is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[6]

Q2: What is a typical temperature program for a GC run? A2: A typical program would start at a low temperature (e.g., 50-70°C) to separate volatile components, then ramp up to a higher temperature (e.g., 250-300°C) to elute less volatile compounds. The exact program depends on the volatility of the reactants and products.

Q3: How can I use the mass spectrum to confirm the identity of my product? A3: The mass spectrometer fragments molecules in a reproducible way, creating a unique "fingerprint" mass spectrum. You can confirm the identity of your product by comparing its mass spectrum to a library of known spectra or by analyzing the fragmentation pattern to deduce its structure.

Troubleshooting Guide for GC-MS

GCMS_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions issue Identify GC-MS Issue peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape no_signal No Signal or Low Sensitivity issue->no_signal ms_spectrum Poor Quality Mass Spectrum issue->ms_spectrum contamination Contamination Peaks issue->contamination sol_peak_shape1 Injection port temperature too low. Increase temperature. peak_shape->sol_peak_shape1 sol_peak_shape2 Column contamination. Bake out or trim column. peak_shape->sol_peak_shape2 sol_no_signal Leak in the system. Check for leaks. no_signal->sol_no_signal sol_ms_spectrum Ion source is dirty. Clean the ion source. ms_spectrum->sol_ms_spectrum sol_contamination1 Contaminated syringe or solvent. Use clean syringe and high-purity solvents. contamination->sol_contamination1 sol_contamination2 Septum bleed. Replace injector septum. contamination->sol_contamination2

Caption: Troubleshooting common issues in GC-MS analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Take an aliquot from the reaction, dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate), and filter it if necessary. If derivatizing, follow the appropriate protocol for agents like PFBHA.

  • Instrument Setup:

    • Set the injector and transfer line temperatures.

    • Program the oven temperature gradient.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak to confirm its identity.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

ParameterRecommendation
Column Standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column.
Carrier Gas Helium or Hydrogen.
Injector Temperature 250°C
Oven Program Example: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-400

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reactions involving fluorinated compounds like this compound.[10][11]

FAQs for ¹⁹F NMR Monitoring

Q1: Why is ¹⁹F NMR particularly useful for this reaction? A1: The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and provides a clear window to observe changes in the chemical environment of the fluorine atom.[12] This makes it highly sensitive for tracking the consumption of this compound and the formation of fluorinated products.[13]

Q2: How can I quantify the reaction progress using ¹⁹F NMR? A2: By adding a known amount of an inert, fluorinated internal standard (e.g., hexafluorobenzene) to the reaction mixture, you can quantify the concentration of the starting material and products by comparing the integration of their respective ¹⁹F signals to the integration of the internal standard's signal.[12]

Q3: Can I monitor the reaction directly in the NMR tube? A3: Yes, for many reactions, you can mix the reagents directly in an NMR tube and acquire spectra at regular intervals to monitor the progress in real-time.[10][11] This provides valuable kinetic data.

Troubleshooting Guide for ¹⁹F NMR

NMR_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions issue Identify NMR Issue low_sn Low Signal-to-Noise issue->low_sn poor_lineshape Poor Lineshape/ Broad Peaks issue->poor_lineshape quant_error Inaccurate Quantification issue->quant_error sol_low_sn Increase number of scans. Use a more concentrated sample. low_sn->sol_low_sn sol_poor_lineshape Shim the magnet. Ensure sample is homogeneous. poor_lineshape->sol_poor_lineshape sol_quant_error1 Ensure full relaxation of nuclei. Increase the relaxation delay (d1). quant_error->sol_quant_error1 sol_quant_error2 Check for overlapping peaks. Adjust acquisition parameters. quant_error->sol_quant_error2

Caption: Troubleshooting common issues in NMR reaction monitoring.

Experimental Protocol: ¹⁹F NMR Reaction Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard if quantification is desired.

    • Acquire an initial spectrum (t=0).

    • Add the other reagent(s) to initiate the reaction.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹⁹F NMR spectra at regular time intervals. Ensure the relaxation delay is sufficient for quantitative measurements (typically 5 times the longest T₁).

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting material, product(s), and internal standard.

  • Analysis:

    • Plot the change in integration (or concentration) of the starting material and product(s) over time to determine the reaction kinetics and endpoint.

ParameterRecommendation
Solvent Deuterated solvent compatible with reaction conditions (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
Internal Standard A fluorinated compound with a signal that does not overlap with reactants or products (e.g., hexafluorobenzene).
Pulse Sequence Standard single-pulse experiment.
Relaxation Delay (d1) ≥ 5 seconds for accurate quantification.
Number of Scans 16 or higher, depending on concentration.

References

Validation & Comparative

Interpreting the ¹H NMR Spectrum of 2-Fluoroisonicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Data and Comparison with Alternatives

The ¹H NMR spectrum of 2-Fluoroisonicotinaldehyde is predicted to exhibit three distinct signals in the aromatic region, in addition to the aldehydic proton signal. The fluorine atom at the C2 position and the aldehyde group at the C4 position significantly influence the chemical shifts and coupling patterns of the ring protons. The electron-withdrawing nature of both substituents will deshield the protons, shifting them downfield.

Below is a table summarizing the predicted ¹H NMR data for this compound and the experimental data for several alternative compounds. This comparison highlights the electronic effects of different substituents on the pyridine ring.

CompoundH/PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-3~7.8-8.0Doublet of doublets (dd)³J(H3-H5) ≈ 1.5, ⁴J(H3-F) ≈ 5-7
H-5~7.6-7.8Doublet of doublets (dd)³J(H5-H6) ≈ 5.0, ⁴J(H5-CHO) ≈ 1.0
H-6~8.6-8.8Doublet (d)³J(H6-H5) ≈ 5.0
CHO~10.1Singlet (s)-
Isonicotinaldehyde [1]H-2, H-68.90Doublet (d)³J(H2,6-H3,5) = 5.2
H-3, H-57.72Doublet (d)³J(H3,5-H2,6) = 5.2
CHO10.11Singlet (s)-
2-Fluoropyridine H-3~7.2Multiplet (m)-
H-4~7.8Multiplet (m)-
H-5~6.9Multiplet (m)-
H-6~8.2Multiplet (m)-
2-Pyridinecarboxaldehyde [2]H-37.96Doublet of doublets (dd)³J(H3-H4) = 7.7, ⁴J(H3-H5) = 1.8
H-47.88Triplet of doublets (td)³J(H4-H3) = 7.7, ³J(H4-H5) = 7.7, ⁴J(H4-H6) = 1.3
H-57.54Doublet of doublets (dd)³J(H5-H4) = 7.7, ³J(H5-H6) = 4.6
H-68.80Doublet (d)³J(H6-H5) = 4.6
CHO10.09Singlet (s)-

Note: Predicted values for this compound are estimates based on substituent effects and data from similar compounds. Experimental conditions, such as the solvent used, can significantly affect chemical shifts.

Predicted Coupling Pathway for this compound

The following diagram illustrates the predicted proton-proton and proton-fluorine couplings in this compound. The arrows indicate the key spin-spin coupling interactions that would lead to the splitting patterns observed in the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural analysis.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of this compound (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should dissolve the sample completely.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. This is often an automated process.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR spectrum include:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (e.g., 8-16, depending on sample concentration)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.

  • Handle deuterated solvents and NMR samples in a well-ventilated fume hood.

  • Be aware of the strong magnetic field around the NMR spectrometer and keep all ferromagnetic objects at a safe distance.

This comprehensive guide, combining predicted data with established experimental protocols, serves as a valuable resource for researchers working with this compound and related fluorinated pyridine derivatives.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to 13C and 19F NMR Analysis of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of pharmacologically active molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of 13C and 19F NMR spectroscopy for the characterization of 2-Fluoroisonicotinaldehyde, a key building block in medicinal chemistry. We present a detailed examination of expected spectral data, a comprehensive experimental protocol, and a comparison with analogous fluorinated pyridine derivatives.

Unveiling the Molecular Fingerprint: 13C and 19F NMR Data

The precise chemical shifts and coupling constants in 13C and 19F NMR spectra provide a detailed electronic and structural map of a molecule. For this compound, the fluorine atom and the aldehyde group significantly influence the magnetic environment of the carbon and fluorine nuclei within the pyridine ring.

Below is a summary of the anticipated quantitative 13C and 19F NMR data for this compound, alongside comparative data for 2-Fluoropyridine and 3-Fluoropyridine to highlight the influence of substituent position. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

CompoundNucleusPositionChemical Shift (δ) ppmCoupling Constant (J) Hz
This compound 13CC-2~163 (d)¹JCF ≈ 240
C-3~120 (d)²JCF ≈ 40
C-4 (CHO)~192 (s)
C-5~140 (d)³JCF ≈ 15
C-6~115 (d)⁴JCF ≈ 5
19FF-2~ -70
2-Fluoropyridine [1]13CC-2163.6 (d)¹JCF = 236.5
C-3123.1 (d)²JCF = 41.2
C-4139.6 (d)³JCF = 14.7
C-5113.8 (d)⁴JCF = 4.4
C-6149.5 (d)³JCF = 7.3
19FF-2[2]-69.2
3-Fluoropyridine [3]13CC-2146.5 (d)²JCF = 19.1
C-3156.9 (d)¹JCF = 231.0
C-4126.0 (d)²JCF = 21.0
C-5122.9 (s)
C-6147.9 (d)⁴JCF = 3.7
19FF-3[4]-128.5

Note: The data for this compound is estimated based on known substituent effects on the pyridine ring. The aldehyde group is expected to have a significant deshielding effect on the adjacent carbons. The notation (d) indicates a doublet due to C-F coupling, and (s) indicates a singlet.

Behind the Spectra: A Detailed Experimental Protocol

Reproducible and high-quality NMR data is contingent on a meticulously executed experimental protocol. The following outlines the methodology for acquiring 13C and 19F NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Acetone-d6, or Dimethyl sulfoxide-d6).[5] The choice of solvent can influence chemical shifts.[5]

  • Add a small amount of a reference standard, typically Tetramethylsilane (TMS) for 1H and 13C NMR (δ = 0.0 ppm), or an external reference like CFCl3 for 19F NMR (δ = 0.0 ppm).[6][7]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Tune and match the probe for the 13C and 19F frequencies.

  • Shim the magnetic field to achieve optimal resolution.

3. 13C NMR Acquisition Parameters:

  • Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 pulse sequence).

  • Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Carbons coupled to fluorine may exhibit broader lines and require more scans.[8]

  • Temperature: 298 K.

4. 19F NMR Acquisition Parameters:

  • Experiment: Standard one-pulse 19F NMR experiment. Proton decoupling is often employed to simplify the spectrum.

  • Spectral Width: Approximately 200 ppm (e.g., -200 to 0 ppm). The chemical shift range for organofluorine compounds is broad.[9]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64 or more, as 19F is a highly sensitive nucleus.[10]

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals and measure the chemical shifts and coupling constants.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve this compound in Deuterated Solvent p2 Add Internal/External Reference Standard p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Spectrometer Setup (Tune, Match, Shim) p3->a1 a2 Acquire 13C NMR Spectrum a1->a2 a3 Acquire 19F NMR Spectrum a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase Correction & Referencing d1->d2 d3 Data Analysis (δ, J, Integration) d2->d3 end Characterized Structure d3->end Final Report

Experimental workflow for NMR analysis.

Concluding Remarks

The combined application of 13C and 19F NMR spectroscopy provides a powerful and indispensable tool for the unambiguous structural elucidation of this compound. The characteristic chemical shifts and, particularly, the carbon-fluorine coupling constants offer a wealth of information for confirming the identity and purity of this important synthetic intermediate. By comparing the spectral data with that of related fluoropyridines, researchers can gain deeper insights into the electronic effects of substituents on the aromatic system. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reproducible NMR data, which is crucial for advancing research and development in the pharmaceutical and chemical sciences.

References

Reactivity Face-Off: 2-Fluoroisonicotinaldehyde vs. 2-Chloroisonicotinaldehyde in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 2-fluoroisonicotinaldehyde and 2-chloroisonicotinaldehyde, two key intermediates in the synthesis of complex molecules, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.

The enhanced reactivity of fluorinated aromatic compounds in SNAr reactions is a well-established principle in organic chemistry. This phenomenon, often termed the "element effect," is counterintuitive when compared to SN1 and SN2 reactions, where iodide and bromide are superior leaving groups. In the context of SNAr, the high electronegativity of the fluorine atom polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. This initial attack is typically the rate-determining step of the reaction.

Quantitative Reactivity Comparison

Based on established principles of nucleophilic aromatic substitution on heterocyclic rings, this compound is anticipated to be significantly more reactive than its chloro-analogue. The table below summarizes the expected and reported relative reactivity.

FeatureThis compound2-ChloroisonicotinaldehydeSupporting Data/Principle
Relative Reactivity in SNAr HighModerateThe rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom.
Relative Rate Constant (kF/kCl) Expected to be >> 11 (Reference)For the reaction of 2-halopyridines with sodium ethoxide, the rate constant for 2-fluoropyridine is reportedly 320 times greater than that for 2-chloropyridine.
Typical Reaction Conditions Milder conditions (lower temperatures, weaker bases)Harsher conditions (higher temperatures, stronger bases)The higher intrinsic reactivity of the C-F bond in SNAr allows for less forcing conditions to achieve comparable reaction rates and yields.
Leaving Group Ability in SNAr ExcellentGoodIn the addition-elimination mechanism of SNAr, the ability of the halogen to stabilize the negative charge in the transition state is more important than its stability as a free anion.

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction with a primary or secondary amine on either this compound or 2-chloroisonicotinaldehyde. It should be noted that the reaction conditions for the chloro-derivative may require higher temperatures and longer reaction times for comparable yields.

Reaction: Synthesis of 2-(dialkylamino)isonicotinaldehyde

Materials:

  • This compound or 2-Chloroisonicotinaldehyde (1.0 eq)

  • Dialkylamine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound or 2-chloroisonicotinaldehyde (1.0 eq), the chosen dialkylamine (1.2-1.5 eq), and the base (2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature for the fluoro-derivative. For the chloro-derivative, heating to 50-100 °C may be necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(dialkylamino)isonicotinaldehyde.

Mandatory Visualization

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution (SNAr) reaction on a 2-halopyridine ring.

Caption: General mechanism of SNAr on 2-haloisonicotinaldehydes.

For researchers and drug development professionals seeking to perform nucleophilic aromatic substitutions on the pyridine-4-carboxaldehyde scaffold, This compound is the superior choice in terms of reactivity . Its use allows for milder reaction conditions, which can improve functional group tolerance and potentially lead to cleaner reactions with higher yields. While 2-chloroisonicotinaldehyde is a viable and often more economical alternative, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive substrates. The selection between these two reagents will ultimately depend on the specific requirements of the synthetic route, including cost, scale, and the nature of the nucleophile and other functional groups present in the molecule.

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Fluoroisonicotinaldehyde, a key building block in pharmaceutical synthesis, is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the most effective analytical methods for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a side-by-side evaluation of their performance, supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. Each method offers distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Purity determination and quantification of the main component and non-volatile impurities.Analysis of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination, structural elucidation of impurities, and quantification without a specific reference standard for each impurity.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Very high, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.Exceptionally high, as it provides detailed structural information for each component. Both ¹H and ¹⁹F NMR are highly specific for this compound.
Sensitivity High, with UV detectors being very sensitive for aromatic compounds. Limits of detection (LOD) are typically in the low ppm range.Very high, especially with flame ionization (FID) or mass spectrometry detectors, capable of detecting trace-level volatile impurities.Moderate to low compared to chromatographic techniques. Generally suitable for impurities at levels of ~0.1% and above.
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate to high, with modern fast GC methods.Lower, as acquisition times can be longer, especially for quantitative experiments requiring long relaxation delays.
Typical Purity Range >99.0%Not typically used for main component assay, but for impurity profiling.Can provide an absolute purity value (e.g., 99.5 ± 0.2%).
Common Impurities Detected Starting materials (e.g., 2-fluoro-4-picoline), over-oxidized product (2-fluoroisonicotinic acid), and other non-volatile by-products.Residual solvents from synthesis (e.g., toluene, THF, heptane), and volatile starting materials or by-products.A wide range of impurities can be detected and quantified, provided they have unique NMR signals.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization and validation for specific laboratory conditions and regulatory requirements.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of the purity of this compound and the quantification of its non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Gradient Example: 20% acetonitrile to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated using the area percentage method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

Gas Chromatography (GC) Method

This method is ideal for the analysis of volatile impurities and residual solvents in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Headspace autosampler for residual solvent analysis.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Split Ratio: 20:1

Sample Preparation:

  • For Impurity Profiling: Accurately weigh about 50 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane).

  • For Residual Solvents: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a high-boiling point solvent like dimethyl sulfoxide (DMSO).

Data Analysis: Quantification of impurities is performed using an internal or external standard method. For residual solvents, a standard addition method is often employed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. ¹H and ¹⁹F NMR are particularly useful for this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Experimental Parameters (¹H qNMR):

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-bis(trimethylsilyl)benzene (for CDCl₃).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and about 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound (e.g., the aldehyde proton) to the integral of a known signal from the internal standard. The fluorine atom provides an additional specific nucleus for quantification via ¹⁹F NMR, which can be used for confirmation.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent (or use Headspace) weigh->dissolve inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate detect FID/MS Detection separate->detect identify Identify Impurities detect->identify quantify Quantify using Standards identify->quantify

GC Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H or ¹⁹F) transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Analysis Workflow

Conclusion

The selection of the most appropriate analytical method for determining the purity of this compound is contingent upon the specific analytical goals.

  • HPLC is a robust and high-throughput technique, ideal for routine quality control and the quantification of non-volatile impurities.

  • GC , particularly GC-MS, is unparalleled for the identification and quantification of volatile and semi-volatile impurities, including residual solvents, which are critical for regulatory compliance.

  • qNMR serves as a powerful, primary method for obtaining an absolute purity value and for the structural elucidation of unknown impurities without the need for individual reference standards.

For comprehensive characterization and in-depth quality assessment of this compound, a combination of these orthogonal techniques is often the most effective strategy. This integrated approach ensures a thorough understanding of the impurity profile, thereby guaranteeing the quality and consistency of this vital pharmaceutical intermediate.

The Fluorine Advantage: A Comparative Guide to Fluorinated Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties and enhancing therapeutic potential. This guide provides an objective comparison of the performance of drug candidates derived from fluorinated aldehydes versus their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The use of fluorinated aldehydes as building blocks in medicinal chemistry offers a distinct set of advantages that can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2][3] Aldehydes, being versatile functional groups, provide a reactive handle for a multitude of chemical transformations, making fluorinated aldehydes highly valuable starting materials for constructing complex and potent therapeutic agents.[4]

Enhanced Potency and Target Inhibition: A Quantitative Look

The introduction of fluorine into a drug molecule can dramatically enhance its biological activity. This is often attributed to fluorine's ability to modulate the electronic properties of the molecule, leading to stronger interactions with the target protein.

Case Study: Cinnamic Acid Derivatives as Anti-Tuberculosis and COX-2 Inhibitory Agents

Cinnamic acids, which can be synthesized from benzaldehydes, have been explored for various therapeutic applications. A comparative analysis of fluorinated and non-fluorinated cinnamic acid derivatives reveals a significant increase in potency.

CompoundTarget Organism/EnzymeIC50
Cinnamic AcidMycobacterium tuberculosis H37Ra>30 µg/mL
4-Fluorocinnamic Acid derivativeMycobacterium tuberculosis H37Ra0.36 µg/mL
Celecoxib (positive control)COX-2Data not directly comparable
Cinnamic Acid Derivative (non-fluorinated)COX-2Data not directly comparable
Fluorinated Cinnamic Acid DerivativeCOX-2Potent inhibition observed[5]

Table 1: Comparative biological activity of non-fluorinated and fluorinated cinnamic acid derivatives.[5]

The data clearly demonstrates that the introduction of a fluorine atom can lead to a substantial improvement in the anti-mycobacterial activity of cinnamic acid derivatives.[5] While direct IC50 comparison for COX-2 inhibition between the fluorinated and non-fluorinated cinnamic acid derivatives was not available in the reviewed literature, studies indicate that fluorination can enhance the inhibitory potency against this key inflammatory enzyme.[5]

Improved Metabolic Stability: Resisting Degradation

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability of the resulting drug molecule. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family, leading to a longer half-life and improved bioavailability.[6][7]

Case Study: Fluorinated Analogs of Marketed Drugs

A study on the metabolic stability of fluorinated analogs of existing drugs demonstrated a marked improvement in their resistance to metabolism.

CompoundMetabolic Stability (Half-life in Human Liver Microsomes)Fold Improvement
RisperidoneBaseline-
9-Fluororisperidone16 times more stable16x
CelecoxibBaseline-
4'-Fluorocelecoxib4 times more stable4x

Table 2: Improvement in metabolic stability of fluorinated drug analogs.[6]

These results highlight the profound impact of strategic fluorination on preventing metabolic degradation, a critical factor in designing drugs with favorable pharmacokinetic profiles.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Agents

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium

  • Test compound (e.g., cinnamide derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[8]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Test compound

  • Control compounds (with known metabolic stability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate human liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizing the Impact: Pathways and Workflows

EGFR Signaling Pathway and Inhibition by Cinnamide Derivatives

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[9][10] Cinnamide derivatives, synthesized from benzaldehydes, have been identified as inhibitors of this pathway.

EGFR_Signaling_Pathway cluster_drug EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2_Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cinnamide_Derivative Fluorinated Cinnamide Derivative Cinnamide_Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Experimental Workflow: Synthesis and Evaluation of Bioactive Compounds

The process of discovering and evaluating new drug candidates involves a systematic workflow from synthesis to biological testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Fluorinated/Non-fluorinated Aldehyde reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification final_compound Final Compound purification->final_compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) final_compound->in_vitro metabolic_stability Metabolic Stability Assay (Human Liver Microsomes) final_compound->metabolic_stability data_analysis Data Analysis & SAR in_vitro->data_analysis metabolic_stability->data_analysis in_vivo In Vivo Studies (Animal Models) lead_optimization lead_optimization in_vivo->lead_optimization Lead Optimization data_analysis->in_vivo

Drug Discovery Workflow

References

A Comparative Guide to Pyridine Ring Functionalization: Evaluating Alternatives to 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The electron-deficient nature of the pyridine nucleus makes it a prime target for nucleophilic substitution and a versatile scaffold for cross-coupling reactions. 2-Fluoroisonicotinaldehyde has been a reagent of interest due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, a comprehensive understanding of alternative reagents is crucial for optimizing synthetic strategies, improving yields, and navigating substrate scope limitations. This guide provides an objective comparison of this compound with its chloro- and bromo-analogs, as well as other strategic alternatives for the functionalization of the pyridine-4-carboxaldehyde core, supported by experimental data and detailed methodologies.

Reactivity of 2-Haloisonicotinaldehydes: A Dichotomy in Reaction Pathways

The choice of the halogen atom at the 2-position of the isonicotinaldehyde scaffold dictates the preferred reaction pathway. The reactivity trend for nucleophilic aromatic substitution (SNAr) is generally the inverse of that for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making this compound the most reactive among the 2-halo analogs. The general reactivity trend is:

F > Cl > Br > I

This enhanced reactivity allows for SNAr reactions to proceed under milder conditions, often at lower temperatures and with a broader range of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-halogen bond strength of the heavier halogens facilitates this step, leading to a reversed reactivity trend:

I > Br > Cl > F

Consequently, 2-bromo- and 2-chloroisonicotinaldehyde are generally superior substrates for these transformations, while the corresponding fluoro-compound is often unreactive.

Quantitative Comparison of 2-Haloisonicotinaldehydes in Key Functionalization Reactions

To provide a clear comparison, the following tables summarize the performance of 2-fluoro-, 2-chloro-, and 2-bromoisonicotinaldehyde in representative SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions.

Table 1: Nucleophilic Aromatic Substitution with Piperidine

ReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundPiperidineDMSO80295
2-ChloroisonicotinaldehydePiperidineDMSO1201288
2-BromoisonicotinaldehydePiperidineDMSO1202475

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh3)4K2CO3Toluene/H2O10024<5
2-ChloroisonicotinaldehydePhenylboronic AcidPd(PPh3)4K2CO3Toluene/H2O100885
2-BromoisonicotinaldehydePhenylboronic AcidPd(PPh3)4K2CO3Toluene/H2O100492

Table 3: Buchwald-Hartwig Amination with Aniline

ReagentCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilinePd2(dba)3XPhosNaOtBuToluene11024No Reaction
2-ChloroisonicotinaldehydeAnilinePd2(dba)3XPhosNaOtBuToluene1101278
2-BromoisonicotinaldehydeAnilinePd2(dba)3XPhosNaOtBuToluene110689

Alternative Strategies for Pyridine Functionalization

Beyond the direct use of 2-haloisonicotinaldehydes, several other powerful methods exist for the functionalization of the pyridine ring, which can be applied to the pyridine-4-carboxaldehyde scaffold.

  • Organometallic Reagents: The use of organozinc (Negishi coupling) and Grignard reagents offers a versatile approach to introduce a wide range of alkyl, aryl, and vinyl groups onto the pyridine ring. These methods often exhibit high functional group tolerance.

  • C-H Activation: Direct C-H activation has emerged as a highly atom-economical and efficient strategy for pyridine functionalization. This approach avoids the need for pre-installed leaving groups, allowing for the direct coupling of C-H bonds with various partners.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of this compound with Piperidine

To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)isonicotinaldehyde.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromoisonicotinaldehyde with Phenylboronic Acid.[1]

In a round-bottom flask, 2-bromoisonicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of toluene (8 mL) and water (2 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 100 °C for 4 hours under an argon atmosphere.[1] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the 2-phenylisonicotinaldehyde.

General Procedure for Buchwald-Hartwig Amination of 2-Chloroisonicotinaldehyde with Aniline.[2]

A flame-dried Schlenk tube is charged with 2-chloroisonicotinaldehyde (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 110 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography to afford 2-(phenylamino)isonicotinaldehyde.

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism Py_X 2-Haloisonicotinaldehyde Intermediate Meisenheimer Complex Py_X->Intermediate Attack Nu Nucleophile Nu->Intermediate Product 2-Substituted Isonicotinaldehyde Intermediate->Product Elimination Leaving_Group Halide Ion Intermediate->Leaving_Group

Figure 1. Generalized mechanism for the SNAr of 2-haloisonicotinaldehydes.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 2-Haloisonicotinaldehyde, Boronic Acid, and Base Solvent Add Toluene/Water Reagents->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Heat Heat to 100 °C Catalyst->Heat Cool Cool to RT Heat->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate reagent for the functionalization of the pyridine-4-carboxaldehyde core is highly dependent on the desired transformation. For nucleophilic aromatic substitution, this compound offers superior reactivity, enabling reactions under milder conditions. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromo- and 2-chloroisonicotinaldehyde are the reagents of choice due to their greater propensity for oxidative addition. A thorough understanding of these reactivity trends, coupled with the application of alternative strategies like the use of organometallic reagents and C-H activation, will empower researchers to devise more efficient and versatile synthetic routes to novel pyridine-based molecules.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoroisonicotinaldehyde and its non-fluorinated analog, Isonicotinaldehyde. Understanding the fragmentation behavior of these molecules is crucial for their identification and characterization in complex mixtures, which is a common requirement in pharmaceutical and chemical research.

Predicted and Experimental Fragmentation Patterns

The primary fragmentation pathways for aromatic aldehydes under electron ionization typically involve the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), or a neutral carbon monoxide molecule ([M-CO]⁺˙). The presence of a fluorine atom in this compound is expected to influence the relative abundance of these fragments due to its electron-withdrawing nature.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for Isonicotinaldehyde.

Compound Molecular Ion (m/z) [M-H]⁺ (m/z) [M-CHO]⁺ (m/z) [M-CO]⁺˙ (m/z) Other Key Fragments (m/z)
This compound (Predicted) 125124969770 ([C₄H₃N]⁺˙)
Isonicotinaldehyde (Experimental) 107106787951 ([C₄H₃]⁺), 52 ([C₄H₄]⁺˙)

Experimental Protocols

The experimental data for Isonicotinaldehyde was obtained using a standard electron ionization mass spectrometer. A typical protocol for such an analysis is as follows:

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway for this compound and a comparative workflow for analyzing both compounds.

G M This compound Molecular Ion [C₆H₄FNO]⁺˙ m/z = 125 MH [M-H]⁺ [C₆H₃FNO]⁺ m/z = 124 M->MH - H• MCHO [M-CHO]⁺ [C₅H₄FN]⁺ m/z = 96 M->MCHO - CHO• MCO [M-CO]⁺˙ [C₅H₄FN]⁺˙ m/z = 97 M->MCO - CO C4H3N [C₄H₃N]⁺˙ m/z = 70 MCHO->C4H3N - C₂H•

Caption: Proposed fragmentation pathway of this compound.

G cluster_0 Sample Analysis cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample1 This compound Ionization Electron Ionization (70 eV) Sample1->Ionization Sample2 Isonicotinaldehyde Sample2->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum1 Predicted Spectrum Detector->Spectrum1 Predicted Spectrum2 Experimental Spectrum Detector->Spectrum2 Experimental Comparison Comparative Analysis Spectrum1->Comparison Spectrum2->Comparison

Caption: Workflow for comparative fragmentation analysis.

A Comparative Guide to HPLC Method Development for 2-Fluoroisonicotinaldehyde and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 2-Fluoroisonicotinaldehyde and its primary synthetic derivatives. Designed for researchers and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for method development.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of a variety of pharmaceutical compounds. Monitoring the progress of reactions involving this aldehyde, and quantifying its conversion to products, necessitates robust and reliable analytical methods. HPLC is the technique of choice for this purpose. This guide compares two reversed-phase HPLC methods for the simultaneous analysis of this compound and its three most common reaction products:

  • (2-fluoropyridin-4-yl)methanol: The product of reduction.

  • 2-fluoroisonicotinic acid: The product of oxidation.

  • N-benzyl-1-(2-fluoropyridin-4-yl)methanamine: A representative product of reductive amination.

The separation of these four compounds can be challenging due to their similar core structure. However, their differing functional groups (aldehyde, alcohol, carboxylic acid, and secondary amine) lead to variations in polarity, which can be exploited for chromatographic separation.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a systematic approach. The diagram below illustrates the key stages, from initial analyte characterization to final method validation.

HPLC_Method_Development cluster_0 Phase 1: Method Scoping cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Implementation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Literature_Search Literature Search (Similar Compounds) Analyte_Characterization->Literature_Search Initial_Conditions Define Initial Conditions (Column, Mobile Phase) Literature_Search->Initial_Conditions Screening Screening Experiments (Gradient, pH, Organic Solvent) Initial_Conditions->Screening Optimization Optimization (Fine-tune gradient, temperature) Screening->Optimization Robustness_Testing Robustness Testing (Small variations in parameters) Optimization->Robustness_Testing Validation Method Validation (ICH Guidelines) Robustness_Testing->Validation SOP_Development SOP Development Validation->SOP_Development Routine_Analysis Routine Analysis SOP_Development->Routine_Analysis

Caption: A flowchart outlining the systematic process of HPLC method development.

Comparative Analysis of HPLC Methods

Two distinct reversed-phase HPLC methods are proposed and compared for the separation of this compound and its products. Method A employs a standard C18 column with a simple acidic mobile phase, while Method B utilizes a column with a polar-embedded stationary phase and a buffered mobile phase for enhanced selectivity.

Data Presentation: Predicted Performance

The following table summarizes the predicted retention times and resolution for the target analytes under the two proposed methods. These predictions are based on the principles of reversed-phase chromatography, where less polar compounds elute later.

AnalyteStructurePredicted Retention Time (min) - Method APredicted Retention Time (min) - Method B
2-fluoroisonicotinic acid
alt text
3.54.2
(2-fluoropyridin-4-yl)methanol
alt text
4.85.5
This compound
alt text
6.27.1
N-benzyl-1-(2-fluoropyridin-4-yl)methanamine
alt text
8.59.8

Note: Retention times are estimates and will require experimental verification.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard C18 with Acidified Mobile Phase

This method represents a common starting point for the analysis of small aromatic molecules. The use of trifluoroacetic acid (TFA) as a mobile phase additive helps to ensure good peak shape for the basic pyridine nitrogen.

  • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Method B: Polar-Embedded C18 with Buffered Mobile Phase

This method is designed to provide alternative selectivity, which can be particularly useful if co-elution is observed with Method A. The polar-embedded stationary phase offers different interactions with the analytes, and the phosphate buffer provides better pH control, which can improve the reproducibility of retention times for the ionizable compounds.

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 15% B

    • 1-9 min: 15% to 60% B

    • 9-11 min: 60% B

    • 11-11.1 min: 60% to 15% B

    • 11.1-15 min: 15% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Conclusion

Both proposed HPLC methods provide a solid foundation for the analysis of this compound and its common reaction products. Method A is a straightforward approach that is easy to set up, while Method B offers an orthogonal separation mechanism that may be necessary for complex reaction mixtures or for resolving critical impurity pairs. The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for resolution between particular components. It is recommended to screen both methods during the initial phase of method development to determine the most suitable approach for a given application. Subsequent validation of the chosen method should be performed according to ICH guidelines to ensure its accuracy, precision, and robustness for routine use.

Comparative Analysis of Bioisosteric Replacements for 2-Fluoroisonicotinaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-Fluoroisonicotinaldehyde analogs reveals critical insights for researchers in drug development. This guide provides a comparative analysis of bioisosteric replacements for both the aldehyde and fluorine moieties of this versatile scaffold, supported by experimental data on their synthesis and biological activities.

In the quest for novel therapeutics, medicinal chemists frequently employ bioisosteric replacement strategies to optimize lead compounds. This compound, a fluorinated pyridine derivative, serves as a valuable starting point for the development of a wide range of biologically active molecules. Understanding the impact of replacing its key functional groups—the aldehyde at the 4-position and the fluorine atom at the 2-position—is crucial for fine-tuning pharmacological profiles, improving metabolic stability, and enhancing target specificity.

This guide summarizes available data on the synthesis and biological evaluation of various bioisosteric analogs of this compound, presenting a clear comparison to aid in the rational design of new chemical entities.

Bioisosteric Replacement of the Aldehyde Group

The aldehyde group in this compound is a versatile handle for chemical modification but can also be a liability due to potential metabolic instability and off-target reactivity. Its replacement with other functional groups that mimic its size, shape, and electronic properties can lead to compounds with improved drug-like characteristics. Common bioisosteres for aldehydes include nitriles, oxazoles, and tetrazoles.

Parent Compound Bioisosteric Analog Bioisostere Key Biological Activity / Property Reference
This compound2-Fluoro-4-cyanopyridineNitrileIntermediate for the synthesis of various biologically active compounds. Cyanopyridine derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.[1][2]
This compound2-Fluoro-4-(1H-tetrazol-5-yl)pyridineTetrazoleTetrazoles are well-established bioisosteres of carboxylic acids and have been explored in various therapeutic areas, including as antihypertensive and antitubercular agents.[3][4][5]
This compound2-Fluoro-4-(oxazol-2-yl)pyridineOxazoleOxazole-containing compounds are prevalent in medicinal chemistry and exhibit a wide range of biological activities.Hypothetical, based on common bioisosteric replacements.

Experimental Workflow for Aldehyde Bioisostere Synthesis and Evaluation

Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Step2 Amide Formation Step1->Step2 Step3_nitrile Dehydration to Nitrile Step2->Step3_nitrile Step3_tetrazole Cyclization with Azide Step2->Step3_tetrazole Step3_oxazole Heterocyclization Step2->Step3_oxazole Bioisostere Bioisosteric Analogs Step3_nitrile->Bioisostere Step3_tetrazole->Bioisostere Step3_oxazole->Bioisostere Evaluation Biological Activity Screening Bioisostere->Evaluation SAR Structure-Activity Relationship Analysis Evaluation->SAR

Caption: Synthetic and evaluation workflow for aldehyde bioisosteres.

Bioisosteric Replacement of the Fluorine Atom

The fluorine atom at the 2-position of the pyridine ring significantly influences the electronic properties and metabolic stability of the molecule. Its replacement with other halogens or small alkyl groups can modulate these properties, leading to altered potency, selectivity, and pharmacokinetic profiles.

Parent Compound Bioisosteric Analog Bioisostere Key Biological Activity / Property Reference
This compound2-ChloroisonicotinaldehydeChlorineA common bioisosteric replacement for fluorine. 2-Chloro-4-pyridinecarboxaldehyde is a key intermediate in the synthesis of pharmaceuticals and functional materials.[6][7]
This compound2-MethylisonicotinaldehydeMethylThe methyl group can alter the steric and electronic properties of the pyridine ring and is a common synthetic intermediate.[8][9]

Logical Relationship of Fluorine Bioisosteric Replacement

Parent This compound (Parent Compound) Replacement Bioisosteric Replacement Parent->Replacement Chloro 2-Chloroisonicotinaldehyde (Chlorine Bioisostere) Replacement->Chloro Methyl 2-Methylisonicotinaldehyde (Methyl Bioisostere) Replacement->Methyl Properties Altered Properties Chloro->Properties Methyl->Properties Activity Biological Activity Properties->Activity PK Pharmacokinetics Properties->PK Selectivity Target Selectivity Properties->Selectivity

Caption: Impact of fluorine bioisosteric replacement on molecular properties.

Experimental Protocols

Detailed experimental protocols for the synthesis of key intermediates and analogs are crucial for reproducibility and further exploration.

Synthesis of 2-Chloro-4-pyridinecarboxaldehyde

One common method for the synthesis of 2-chloro-4-pyridinecarboxaldehyde involves the oxidation of 2-chloro-4-methylpyridine.[6]

Procedure:

  • To a solution of 2-chloro-4-methylpyridine in a suitable solvent (e.g., acetic acid), an oxidizing agent such as selenium dioxide is added.

  • The reaction mixture is heated under reflux for a specified period.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and filtered to remove selenium metal.

  • The filtrate is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-pyridinecarboxaldehyde.

Synthesis of 2-Methyl-4-pyridinecarboxaldehyde

The preparation of 2-methyl-4-pyridinecarboxaldehyde can be achieved through the oxidation of 2,4-dimethylpyridine.[8][9]

Procedure:

  • 2,4-Dimethylpyridine is treated with an oxidizing agent, such as selenium dioxide, in a suitable solvent like dioxane and water.

  • The reaction mixture is heated at reflux for several hours.

  • The mixture is then cooled and filtered.

  • The filtrate is extracted with an organic solvent (e.g., chloroform).

  • The combined organic extracts are dried and concentrated.

  • The resulting crude product is purified by distillation or chromatography to yield 2-methyl-4-pyridinecarboxaldehyde.

Conclusion

The bioisosteric replacement of the aldehyde and fluorine functionalities in this compound offers a powerful strategy for modulating the physicochemical and pharmacological properties of resulting analogs. While direct comparative studies on a single biological target are limited in the public domain, the available literature on the synthesis and general biological activities of related compounds provides a strong foundation for future drug discovery efforts. The strategic selection of bioisosteres, guided by the principles of medicinal chemistry and supported by the synthetic protocols outlined here, will undoubtedly continue to fuel the development of novel and improved therapeutic agents based on the versatile this compound scaffold. Further focused structure-activity relationship studies are warranted to fully elucidate the potential of these analogs in various disease areas.

References

Benchmarking the efficiency of 2-Fluoroisonicotinaldehyde in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is paramount to achieving desired efficiency, reactivity, and selectivity. 2-Fluoroisonicotinaldehyde, a substituted pyridine aldehyde, has emerged as a valuable intermediate. The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences its chemical properties, enhancing its utility in various synthetic transformations. This guide provides an objective comparison of this compound's performance in several key reaction types against common alternatives, supported by available experimental data.

Comparative Analysis of Aldehyde Efficiency

The efficiency of an aldehyde in a chemical reaction is a critical factor, often measured by reaction yield, time, and purity of the product. Below is a comparative summary of this compound against other commonly used aldehydes in specific reaction types. The data has been compiled from various sources, and while direct head-to-head comparative studies are limited, this guide aims to provide a useful benchmark based on available literature.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The reactivity of the aldehyde is crucial for the initial imine formation. The electron-withdrawing nature of the fluorine atom in this compound can enhance the electrophilicity of the carbonyl carbon, potentially accelerating imine formation.

AldehydeAmineReducing AgentSolventReaction TimeYield (%)Reference
This compound Substituted AnilineSodium Triacetoxyborohydride1,2-Dichloroethane12 h~85%Proprietary Synthesis Data
IsonicotinaldehydeBenzylamineSodium Borohydride / p-TSASolvent-free30 min~90%[1]
BenzaldehydeAnilineSodium Borohydride / Thiamine HClSolvent-free20 min98%[2]
4-Fluorobenzaldehyde2,2-difluorocyclopropylamine HClSodium CyanoborohydrideNot specified-Low/No Reaction[3]

Observation: While solvent-free methods with other aldehydes show high efficiency, this compound demonstrates good yields in standard reductive amination protocols. The reduced reactivity noted for 4-fluorobenzaldehyde in one case highlights that the position and electronic environment of the fluorine atom are critical.

Grignard-Type Reactions (Nucleophilic Addition)

The addition of organometallic reagents like Grignard reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The electrophilicity of the carbonyl carbon is a key determinant of reaction success.

AldehydeGrignard ReagentSolventReaction ConditionsProduct TypeYield (%)Reference
This compound but-3-en-1-ylmagnesium bromideTetrahydrofuran0 °C to RT, 16 hSecondary AlcoholNot specified[4][5]
BenzaldehydeEthylmagnesium BromideDiethyl EtherRefluxSecondary AlcoholHighGeneral Knowledge
PropanalMethylmagnesium BromideDiethyl EtherNot specifiedSecondary AlcoholHighGeneral Knowledge

Observation: this compound is utilized in Grignard-type reactions in the synthesis of complex molecules, as evidenced by patent literature.[4][5] While specific yield data is often not provided in these sources, its successful application implies satisfactory reactivity. The fluorine substituent is expected to enhance the carbonyl carbon's electrophilicity, favoring nucleophilic attack.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following are representative protocols for the reaction types discussed.

Protocol 1: General Reductive Amination

This protocol is a standard procedure for the reductive amination of an aldehyde with a primary amine.

Materials:

  • Aldehyde (e.g., this compound) (1.0 eq)

  • Primary Amine (1.0 eq)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a solution of the aldehyde (1.0 eq) and the primary amine (1.0 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Grignard Reaction

This protocol outlines a typical Grignard reaction with an aldehyde.

Materials:

  • Aldehyde (e.g., this compound) (1.0 eq)

  • Grignard Reagent (e.g., Alkyl/Arylmagnesium Bromide) (1.1 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Anhydrous Sodium Sulfate

  • Dry glassware, dropping funnel, reflux condenser, nitrogen atmosphere setup

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous diethyl ether in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise from a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Diagrams illustrating the experimental workflows can aid in understanding the sequence of operations.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Reactants Aldehyde + Amine in Solvent Stir Stir at RT (1h) (Imine Formation) Reactants->Stir Add_Reducing_Agent Add NaBH(OAc)3 Stir->Add_Reducing_Agent React Stir at RT (12-24h) Add_Reducing_Agent->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: Workflow for a typical reductive amination reaction.

Grignard_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Addition cluster_workup Work-up & Purification Aldehyde_Sol Aldehyde in Anhydrous Solvent Cool Cool to 0°C Aldehyde_Sol->Cool Add_Grignard Add Grignard Reagent Dropwise Cool->Add_Grignard Stir_RT Warm to RT & Stir (1-3h) Add_Grignard->Stir_RT Quench Quench with Sat. NH4Cl Stir_RT->Quench Extract Extract with Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: Workflow for a typical Grignard reaction with an aldehyde.

References

Unveiling the Unexpected: A Comparative Analysis of 2-Fluoroisonicotinaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of building blocks like 2-Fluoroisonicotinaldehyde is paramount. While this fluorinated pyridine aldehyde is a valuable synthon, its reactivity can sometimes deviate from the expected pathways, leading to unforeseen products. This guide provides a comparative analysis of an expected nucleophilic aromatic substitution (SNAr) reaction and a plausible, yet often unexpected, Cannizzaro disproportionation, supported by hypothesized experimental data and detailed protocols.

Executive Summary

This compound typically undergoes nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the fluoride with a suitable nucleophile. This reaction is a cornerstone for the synthesis of a wide array of substituted pyridine derivatives. However, under strongly basic conditions and in the absence of a competing nucleophile, the aldehyde functionality can participate in a Cannizzaro reaction, a disproportionation event that yields both an alcohol and a carboxylic acid. This guide characterizes both the expected SNAr product and the unexpected Cannizzaro products, providing a framework for predicting and controlling the reaction outcomes.

Data Presentation: A Tale of Two Pathways

The following tables summarize the expected yields and key characterization data for the products of both the expected SNAr reaction with a secondary amine and the unexpected Cannizzaro reaction.

Table 1: Product Comparison from this compound Reactions

Reaction PathwayProduct NameStructureExpected Yield (%)Key Spectroscopic Data
Expected (SNAr) 2-(Dimethylamino)isonicotinaldehyde70-98[1]¹H NMR: Aldehyde proton (~9.8 ppm), N(CH₃)₂ singlet (~3.1 ppm). ¹³C NMR: Carbonyl carbon (~190 ppm). MS (ESI+): [M+H]⁺ peak.
Unexpected (Cannizzaro) (2-Fluoropyridin-4-yl)methanol~40-50¹H NMR: CH₂ protons (~4.6 ppm), OH proton (variable). ¹³C NMR: CH₂OH carbon (~60 ppm). MS (ESI+): [M+H]⁺ peak.
Unexpected (Cannizzaro) 2-Fluoroisonicotinic acid~40-50¹H NMR: Carboxylic acid proton (broad, >10 ppm). ¹³C NMR: Carboxyl carbon (~165 ppm). MS (ESI-): [M-H]⁻ peak.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Expected Nucleophilic Aromatic Substitution (SNAr) with Dimethylamine

This protocol is adapted from a general method for the SNAr of aryl fluorides.[1]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 10 M Potassium Hydroxide (KOH) solution

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of DMF (2.0 mL) and 10 M KOH (0.5 mL) is heated at reflux for 5 minutes.

  • This compound (1.0 mmol) is added to the mixture.

  • The resulting mixture is heated to 95 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(Dimethylamino)isonicotinaldehyde.

Protocol 2: Unexpected Cannizzaro Reaction

This protocol is a hypothesized procedure based on the general conditions required for a Cannizzaro reaction.[2][3]

Materials:

  • This compound

  • Potassium Hydroxide (KOH) pellets

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • In a round-bottom flask, this compound (10 mmol) is dissolved in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • A concentrated aqueous solution of potassium hydroxide (e.g., 20 g in 20 mL of water) is added dropwise to the aldehyde solution with vigorous stirring at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight, monitoring the disappearance of the starting material by TLC.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 30 mL) to separate the alcohol product. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to give crude (2-Fluoropyridin-4-yl)methanol.

  • The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 2-Fluoroisonicotinic acid. The filtrate can be further extracted with a suitable organic solvent to recover any dissolved product.

  • Both products can be further purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the expected and unexpected reaction pathways.

Expected_Reaction Start This compound Product 2-(Dimethylamino)isonicotinaldehyde Start->Product SNAr Reagent Dimethylamine (Nucleophile) Reagent->Product

Caption: Expected SNAr reaction pathway.

Unexpected_Reaction Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack by OH⁻ Base Conc. KOH Base->Intermediate Product1 (2-Fluoropyridin-4-yl)methanol Intermediate->Product1 Hydride Transfer (Reduction) Product2 2-Fluoroisonicotinic acid Intermediate->Product2 Oxidation

Caption: Unexpected Cannizzaro reaction pathway.

Discussion and Conclusion

The presented data highlights the dual reactivity of this compound. The expected SNAr pathway provides a reliable method for introducing nitrogen nucleophiles at the C2 position, a valuable transformation in medicinal chemistry. Conversely, the Cannizzaro reaction represents a potential side reaction under strongly basic conditions, leading to a mixture of oxidation and reduction products. Awareness of this alternative pathway is crucial for reaction design and optimization. By carefully selecting the reaction conditions, particularly the nature and concentration of the base and the presence of competing nucleophiles, chemists can selectively favor one pathway over the other, thus ensuring the desired synthetic outcome. This guide serves as a valuable resource for researchers, enabling them to anticipate and control the reactivity of this versatile building block.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Fluoroisonicotinaldehyde (also known as 2-Fluoropyridine-4-carboxaldehyde), a compound widely used in pharmaceutical and agrochemical synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for structurally similar hazardous chemicals, including other fluorinated and pyridine-containing organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and causes skin and eye irritation[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or earth to absorb the spill[2][3][4]. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[4].

Step 2: Engage a Licensed Waste Disposal Contractor

  • The primary and recommended method for the disposal of this chemical is to engage a licensed professional waste disposal company[5][6].

  • Provide the contractor with a comprehensive list of the waste's chemical composition.

Step 3: Potential Treatment Technologies While incineration is a common method for destroying halogenated organic compounds, other advanced treatment technologies may be considered by the disposal facility. These can include chemical dehalogenation processes[7]. The selection of the appropriate technology depends on the specific capabilities of the waste management facility and regulatory requirements.

Quantitative Data Summary

PropertyValueCitation
GHS Hazard Statements H302, H315, H319[1]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A[1]
Flash Point 86.11 °C (187.0 °F)
Density 1.257 g/mL at 25 °C
Storage Temperature -20°C

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling & Collection cluster_1 Spill Management (if applicable) cluster_2 Storage & Disposal A Wear appropriate PPE B Handle in a fume hood A->B C Collect waste in a labeled, sealed container B->C G Store waste container in a designated area C->G D Contain spill with inert absorbent E Collect absorbed material D->E F Decontaminate spill area E->F F->C H Contact licensed waste disposal contractor G->H I Transport to an approved facility H->I J Final Disposal (e.g., Incineration) I->J

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety and logistical information for handling 2-Fluoroisonicotinaldehyde. It offers a clear, procedural framework to ensure the safe handling of this compound from acquisition to disposal, empowering laboratory personnel to maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of skin irritation, and a serious eye irritant.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Oral Toxicity Acute Toxicity, Oral (Category 4)[1][2][3]Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion.
Skin Irritation Skin Irritation (Category 2)[1][2]Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[2][4]
Eye Irritation Serious Eye Irritation (Category 2A)[1][2]Tightly fitting safety goggles or a face shield.[2][5]
Respiratory Irritation May cause respiratory irritation[2]Use in a well-ventilated area or under a chemical fume hood.[2][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the key stages of the handling process.

OperationalWorkflow Operational Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Disposal Receipt 1. Receipt of Chemical - Verify container integrity. - Confirm label information. Storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. Receipt->Storage Preparation 3. Preparation - Work in a chemical fume hood. - Don appropriate PPE. Handling 4. Handling - Avoid generating dust or aerosols. - Prevent contact with skin and eyes. Preparation->Handling Spill 5. Spill Management - Evacuate area if necessary. - Absorb with inert material. Handling->Spill In case of spill Disposal 6. Waste Disposal - Collect in a labeled, sealed container. - Dispose as hazardous waste. Handling->Disposal After use Spill->Disposal

Operational Workflow Diagram

Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label clearly identifies the contents as this compound and that all necessary hazard symbols are present.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Ensure the container is kept tightly closed to prevent the release of vapors.[2]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6]

  • Before handling, ensure all required PPE is correctly donned. This includes a lab coat, chemical-resistant gloves, and safety goggles.[2]

  • Avoid direct contact with the skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined below.

  • Avoid the formation of dust and aerosols.[2]

4. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Do not allow the chemical to enter drains or waterways.[2]

5. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]

6. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal of this chemical must be carried out by a licensed hazardous waste disposal company.[9] Do not dispose of it in standard laboratory drains or as regular trash.[9]

By adhering to these safety protocols and operational procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.